Anti-DCBLD2/ESDN Antibody (FA19-1)
Descripción
BenchChem offers high-quality Anti-DCBLD2/ESDN Antibody (FA19-1) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Anti-DCBLD2/ESDN Antibody (FA19-1) including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
1-(3-chlorophenyl)-N-[(3-chlorophenyl)methylideneamino]methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N2/c15-13-5-1-3-11(7-13)9-17-18-10-12-4-2-6-14(16)8-12/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMOVWXSCYLINBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C=NN=CC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6971-97-7 | |
| Record name | 3,3'-Dichlorobenzaldazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Role of DCBLD2/ESDN in Cancer: A Technical Guide for Researchers
An In-depth Examination of DCBLD2's Oncogenic Functions, Signaling Networks, and Therapeutic Potential
Abstract
Discoidin, CUB and LCCL domain-containing protein 2 (DCBLD2), also known as Endothelial and Smooth muscle cell-derived Neuropilin-like protein (ESDN), is a type I transmembrane protein that has emerged as a significant player in the progression of numerous cancers.[1][2][3] Initially identified for its role in axon guidance and angiogenesis, recent evidence has solidified its importance in tumor biology.[4][5] This technical guide provides a comprehensive overview of DCBLD2's function in cancer, detailing its involvement in key signaling pathways, its impact on clinical outcomes, and the experimental methodologies used to elucidate its role. It is intended for researchers, scientists, and drug development professionals actively investigating novel cancer biomarkers and therapeutic targets.
Introduction to DCBLD2/ESDN
DCBLD2 is a protein encoded by the DCBLD2 gene, located on human chromosome 3q12.1.[4][6] The protein structure of DCBLD2 includes a CUB domain, an LCCL domain, and a coagulation factor V/VIII homology domain, and it is primarily localized to the plasma membrane and cytosol.[1][7] Its structural similarity to neuropilins suggests a role as a receptor or co-receptor in various signaling cascades.[8] While its expression is observed in various normal tissues, its upregulation in a multitude of cancer types has drawn significant research interest.[9]
DCBLD2 Expression and Prognostic Significance in Cancer
Elevated expression of DCBLD2 has been documented across a wide range of malignancies and frequently correlates with poor patient prognosis. Pan-cancer analyses utilizing data from The Cancer Genome Atlas (TCGA) reveal significantly higher DCBLD2 mRNA levels in numerous cancer types compared to normal tissues, including glioblastoma (GBM), lung adenocarcinoma (LUAD), colorectal adenocarcinoma (COAD), and head and neck squamous cell carcinoma (HNSC).[5][10]
Quantitative Data on DCBLD2 Expression
The following tables summarize key findings on DCBLD2 expression and its correlation with clinicopathological features from various studies.
| Cancer Type | Comparison | Fold Change / Significance | Reference |
| Colorectal Cancer | Tumor vs. Normal (GEO: GSE20842) | Significantly Higher (p < 0.0001) | [4] |
| Colorectal Cancer | Tumor vs. Normal (GEO: GSE32323) | Significantly Higher (p < 0.05) | [4] |
| Colorectal Cancer | Tumor vs. Normal (Xiangya Hospital Cohort, mRNA) | Significantly Higher (N=141, p < 0.001) | [4] |
| Colorectal Cancer | Tumor vs. Normal (Xiangya Hospital Cohort, Protein) | Significantly Higher (N=16, p < 0.001) | [4] |
| Lung Adenocarcinoma | Tumor vs. Normal (TCGA) | Remarkably Increased | [1] |
| Pan-cancer (TCGA) | Tumor vs. Normal | High in GBM, LUAD, COAD, HNSC, etc. | [5][10] |
| Gastric Cancer | Tumor vs. Normal | Significantly Reduced (p = 0.00011) | [8] |
Table 1: Differential Expression of DCBLD2 in Cancer Tissues.
| Cancer Type | Clinicopathological Feature | Association with High DCBLD2 Expression | Reference |
| Lung Adenocarcinoma | Lymph Node Metastasis | Positive Correlation (χ² = 7.360, p < 0.01) | [1] |
| Lung Adenocarcinoma | Advanced TNM Staging | Positive Correlation (χ² = 6.063, p < 0.05) | [1] |
| Pan-cancer (CHOL, HNSC, KIRP, LUSC, THCA) | Tumor Stage | Significantly Upregulated in Higher Stages (p < 0.05) | [5][10] |
| Pan-cancer (16 tumor types) | Overall Survival | Shorter Overall Survival | [5][10] |
Table 2: Correlation of DCBLD2 Expression with Clinicopathological Parameters.
Core Oncogenic Functions of DCBLD2
DCBLD2 contributes to cancer progression by influencing several key cellular processes, including epithelial-mesenchymal transition (EMT), angiogenesis, cell proliferation, migration, invasion, and resistance to chemotherapy.
Epithelial-Mesenchymal Transition (EMT)
A growing body of evidence indicates that DCBLD2 is a potent activator of the EMT program, a crucial process for tumor invasion and metastasis.[5][10] In lung adenocarcinoma, DCBLD2 overexpression leads to the loss of epithelial markers like E-cadherin and ZO-1, and the acquisition of mesenchymal markers such as N-cadherin and Vimentin.[1] This is accompanied by an increase in the expression of core EMT-inducing transcription factors (TFs) like Zeb1 and Snail.[1]
Angiogenesis
DCBLD2 plays a significant role in promoting angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis.[4] It has been shown to promote endothelial VEGF signaling.[1] Down-regulation of DCBLD2 in colorectal cancer models inhibits the angiogenesis of endothelial cells.[4]
Cell Proliferation, Migration, and Invasion
Overexpression of DCBLD2 enhances the proliferation, migration, and invasion of cancer cells in various cancer types, including colorectal cancer and lung adenocarcinoma.[1][4] Conversely, knockdown of DCBLD2 has been shown to reduce these malignant phenotypes.[4][11]
Chemoresistance
DCBLD2 expression has been linked to resistance to chemotherapy. In colorectal cancer, DCBLD2 overexpression is associated with resistance to 5-fluorouracil (B62378) (5-FU).[4][12] Pan-cancer analysis of data from the GDSC and CTRP databases revealed a positive correlation between DCBLD2 expression and the IC50 values of numerous chemotherapeutic agents.[5][10]
Signaling Pathways Modulated by DCBLD2
DCBLD2 exerts its oncogenic functions by modulating several critical signaling pathways.
The PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is common in cancer.[13] In glioblastoma, phosphorylated DCBLD2 recruits TRAF6, an E3 ubiquitin ligase, leading to ubiquitin-mediated activation of AKT, thereby enhancing EGFR-driven tumorigenesis.[1] In breast phyllodes tumors, CD146 protects DCBLD2 from degradation, which in turn activates the PI3K/Akt signaling pathway.[14]
Caption: DCBLD2-mediated activation of the PI3K/Akt pathway.
The Wnt/β-catenin Signaling Pathway
In lung adenocarcinoma, DCBLD2 has been shown to potentiate EMT and cell migration via the GSK3β/β-catenin signaling pathway.[1] DCBLD2 stabilizes β-catenin by phosphorylating and inactivating GSK3β. This leads to the accumulation of β-catenin in the nucleus, where it promotes the expression of EMT-related transcription factors.[1]
Caption: DCBLD2's role in the Wnt/β-catenin signaling pathway.
Focal Adhesion Pathway
In colorectal cancer, DCBLD2 interacts with Integrin β1 (ITGB1), a key component of the focal adhesion pathway.[4] This pathway is known to be a critical regulator of EMT. Tandem affinity purification-mass spectrometry (TAP-MS) assays have shown that proteins that bind to DCBLD2 are enriched in the focal adhesion pathway.[4]
Caption: DCBLD2's interaction with the Focal Adhesion Pathway.
Experimental Protocols
This section outlines common experimental methodologies used to investigate the function of DCBLD2 in cancer.
Analysis of DCBLD2 Expression
-
Quantitative Real-Time PCR (qRT-PCR): To quantify DCBLD2 mRNA levels in tumor tissues and cell lines.
-
Protocol:
-
Extract total RNA from cells or tissues using a suitable kit (e.g., TRIzol reagent).
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qRT-PCR using a SYBR Green master mix and primers specific for DCBLD2 and a housekeeping gene (e.g., GAPDH) for normalization.
-
Analyze the data using the 2-ΔΔCt method.
-
-
-
Western Blotting: To detect and quantify DCBLD2 protein levels.
-
Protocol:
-
Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody against DCBLD2 overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
-
Immunohistochemistry (IHC): To examine the expression and localization of DCBLD2 in tissue sections.
-
Protocol:
-
Deparaffinize and rehydrate formalin-fixed, paraffin-embedded tissue sections.
-
Perform antigen retrieval using a citrate (B86180) buffer.
-
Block endogenous peroxidase activity and non-specific binding sites.
-
Incubate with a primary antibody against DCBLD2.
-
Apply a secondary antibody and a detection system (e.g., DAB).
-
Counterstain with hematoxylin (B73222) and mount.
-
-
Functional Assays
-
siRNA-mediated Knockdown: To study the effects of DCBLD2 depletion on cancer cell behavior.
-
Protocol:
-
Transfect cancer cells with siRNAs targeting DCBLD2 or a non-targeting control siRNA using a lipid-based transfection reagent.
-
Incubate for 48-72 hours to achieve optimal knockdown.
-
Confirm knockdown efficiency by qRT-PCR and/or Western blotting.
-
Perform functional assays (e.g., proliferation, migration, invasion assays).
-
-
-
Cell Proliferation Assays (e.g., CCK-8, MTT): To assess the effect of DCBLD2 on cell viability and proliferation.
-
Protocol:
-
Seed cells in 96-well plates.
-
After treatment (e.g., siRNA knockdown), add the CCK-8 or MTT reagent to each well.
-
Incubate for the recommended time.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
-
Transwell Migration and Invasion Assays: To evaluate the impact of DCBLD2 on cell motility.
-
Protocol:
-
For invasion assays, coat the upper chamber of a Transwell insert with Matrigel.
-
Seed cells in the upper chamber in serum-free medium.
-
Add medium with a chemoattractant (e.g., FBS) to the lower chamber.
-
Incubate for 24-48 hours.
-
Remove non-migrated/invaded cells from the top of the membrane.
-
Fix and stain the cells on the bottom of the membrane and count them under a microscope.
-
-
Protein-Protein Interaction Studies
-
Co-immunoprecipitation (Co-IP): To validate the interaction between DCBLD2 and a putative binding partner.
-
Protocol:
-
Lyse cells to release proteins.
-
Incubate the cell lysate with an antibody against the protein of interest (e.g., DCBLD2).
-
Add protein A/G beads to pull down the antibody-protein complex.
-
Wash the beads to remove non-specific binding.
-
Elute the proteins and analyze by Western blotting for the presence of the interacting protein.
-
-
-
Tandem Affinity Purification-Mass Spectrometry (TAP-MS): To identify novel DCBLD2-interacting proteins.
-
Protocol:
-
Generate a cell line expressing a TAP-tagged DCBLD2 protein.
-
Perform a two-step purification of the tagged protein and its binding partners from cell lysates.
-
Identify the co-purified proteins by mass spectrometry.
-
-
Caption: Workflow for investigating DCBLD2 function in cancer.
Therapeutic Implications and Future Directions
The consistent upregulation of DCBLD2 in multiple cancers and its association with poor prognosis and aggressive tumor phenotypes make it an attractive therapeutic target.[2] The development of inhibitors that target DCBLD2 directly or disrupt its interaction with key signaling partners could represent a novel strategy for cancer treatment. For instance, nanoparticle-encapsulated siRNAs targeting DCBLD2 have shown promise in inhibiting cisplatin-induced metastasis in preclinical models of lung adenocarcinoma.[1]
Future research should focus on:
-
A deeper mechanistic understanding of how DCBLD2 is regulated in different cancer contexts.
-
The identification of the full spectrum of DCBLD2's interacting partners and downstream effectors.
-
The development and preclinical testing of DCBLD2-targeted therapies.
-
The validation of DCBLD2 as a robust biomarker for patient stratification and prediction of therapeutic response.
Conclusion
DCBLD2/ESDN is a multifaceted protein that plays a significant pro-tumorigenic role in a wide array of cancers. Its ability to drive key oncogenic processes such as EMT, angiogenesis, and metastasis, coupled with its influence on critical signaling pathways like PI3K/Akt and Wnt/β-catenin, underscores its importance in cancer biology. The evidence presented in this technical guide highlights DCBLD2 as a promising biomarker for cancer prognosis and a compelling target for the development of novel anti-cancer therapies. Continued investigation into the intricate functions of DCBLD2 will undoubtedly pave the way for innovative treatment strategies to improve patient outcomes.
References
- 1. mdpi.com [mdpi.com]
- 2. Transcriptomic Profiling Identifies DCBLD2 as a Diagnostic and Prognostic Biomarker in Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 4. DCBLD2 Affects the Development of Colorectal Cancer via EMT and Angiogenesis and Modulates 5-FU Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Pan-cancer analyses identify DCBLD2 as an oncogenic, immunological, and prognostic biomarker [frontiersin.org]
- 6. DCBLD2 - Wikipedia [en.wikipedia.org]
- 7. DCBLD2 discoidin, CUB and LCCL domain containing 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Expression of DCBLD2 in cancer - Summary - The Human Protein Atlas [proteinatlas.org]
- 10. Pan-cancer analyses identify DCBLD2 as an oncogenic, immunological, and prognostic biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. DCBLD2 Affects the Development of Colorectal Cancer via EMT and Angiogenesis and Modulates 5-FU Drug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. CD146 promotes malignant progression of breast phyllodes tumor through suppressing DCBLD2 degradation and activating the AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Target Specificity of Anti-DCBLD2/ESDN Antibody (FA19-1): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Anti-DCBLD2/ESDN Antibody (FA19-1) is a recombinant humanized monoclonal antibody that specifically targets the Discoidin, CUB and LCCL Domain Containing 2 (DCBLD2) protein, also known as Endothelial and Smooth muscle cell-Derived Neuropilin-like protein (ESDN) or CUB, LCCL and coagulation factor V/VIII-homology domains protein 1 (CLCP1). This antibody, a human IgG1 isotype with a kappa light chain, is generated in Chinese Hamster Ovary (CHO) cells. This guide provides a comprehensive overview of the target specificity of the FA19-1 antibody, compiling available data and outlining relevant experimental methodologies and signaling pathways.
Target Protein: DCBLD2/ESDN
DCBLD2 is a type-I transmembrane protein characterized by the presence of discoidin, CUB, and LCCL domains in its extracellular region. It plays a significant role in various cellular processes, including cell growth, migration, and angiogenesis. The calculated molecular weight of DCBLD2 is approximately 85-89 kDa; however, it is often observed at higher molecular weights (93, 106, and 127 kDa) on Western blots, which is attributed to post-translational modifications, specifically N-glycosylation. DCBLD2 is expressed in various tissues and is implicated in several signaling pathways crucial for both normal physiological functions and pathological conditions, such as cancer.
Anti-DCBLD2/ESDN Antibody (FA19-1) Characteristics
A summary of the key characteristics of the FA19-1 antibody is presented in the table below.
| Property | Description |
| Antibody Name | Anti-DCBLD2/ESDN Antibody (FA19-1) |
| Target | DCBLD2 / ESDN / CLCP1 |
| Host | Humanized |
| Clonality | Monoclonal |
| Clone | FA19-1 |
| Isotype | IgG1, kappa |
| Source | Recombinant, expressed in CHO cells |
| Predicted MW | ~145.5 - 150 kDa |
| Validated Applications | ELISA, Flow Cytometry, Functional Assays |
Quantitative Data Summary
Currently, specific quantitative data on the binding affinity (e.g., dissociation constant, Kd), cross-reactivity with other proteins, and the precise epitope recognized by the FA19-1 antibody on the DCBLD2 protein is not publicly available in datasheets or scientific literature. Researchers are advised to perform their own validation experiments to determine these parameters for their specific applications.
Key Experimental Methodologies
The FA19-1 antibody has been validated for use in ELISA, Flow Cytometry, and Functional Assays. Below are detailed, generalized protocols for these applications that can serve as a starting point for experimental design.
Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol outlines a standard indirect ELISA to detect and quantify DCBLD2.
Materials:
-
Recombinant human DCBLD2 protein
-
Anti-DCBLD2/ESDN Antibody (FA19-1)
-
HRP-conjugated secondary antibody against human IgG
-
96-well ELISA plate
-
Coating Buffer (e.g., 0.1 M carbonate-bicarbonate buffer, pH 9.6)
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in PBS-T)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20, PBS-T)
-
Substrate Solution (e.g., TMB)
-
Stop Solution (e.g., 2 N H₂SO₄)
-
Plate reader
Protocol:
-
Coating: Dilute recombinant DCBLD2 protein to a suitable concentration (e.g., 1-10 µg/mL) in Coating Buffer. Add 100 µL per well to a 96-well plate and incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL of Wash Buffer per well.
-
Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Primary Antibody Incubation: Dilute the FA19-1 antibody in Blocking Buffer to the desired concentration. Add 100 µL to each well and incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Secondary Antibody Incubation: Dilute the HRP-conjugated secondary antibody in Blocking Buffer. Add 100 µL to each well and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add 100 µL of Substrate Solution to each well and incubate in the dark until a color develops (typically 15-30 minutes).
-
Stopping Reaction: Add 50 µL of Stop Solution to each well.
-
Measurement: Read the absorbance at 450 nm using a plate reader.
Figure 1: ELISA experimental workflow.
Flow Cytometry
This protocol provides a general procedure for staining cell surface DCBLD2 for flow cytometric analysis.
Materials:
-
Cells expressing DCBLD2
-
Anti-DCBLD2/ESDN Antibody (FA19-1)
-
Fluorochrome-conjugated secondary antibody against human IgG
-
FACS Buffer (e.g., PBS with 2% FBS and 0.1% sodium azide)
-
Flow cytometer
Protocol:
-
Cell Preparation: Harvest cells and wash them with cold FACS Buffer. Resuspend the cells to a concentration of 1x10⁶ cells/mL.
-
Blocking (Optional): To block Fc receptors, incubate cells with an appropriate Fc block for 10-15 minutes on ice.
-
Primary Antibody Staining: Add the FA19-1 antibody at a predetermined optimal concentration to the cell suspension. Incubate for 30 minutes on ice in the dark.
-
Washing: Wash the cells twice with 1-2 mL of cold FACS Buffer, centrifuging at 300 x g for 5 minutes between washes.
-
Secondary Antibody Staining: Resuspend the cell pellet in FACS Buffer containing the fluorochrome-conjugated secondary antibody at its optimal dilution. Incubate for 30 minutes on ice in the dark.
-
Washing: Repeat the washing step.
-
Analysis: Resuspend the final cell pellet in an appropriate volume of FACS Buffer and analyze on a flow cytometer.
DCBLD2 Expression and Function: A Technical Guide for Researchers
An In-depth Examination of Discoidin, CUB and LCCL Domain Containing 2 (DCBLD2) Across Diverse Cell Types and its Implications in Cellular Signaling and Disease
Abstract
Discoidin, CUB and LCCL domain containing 2 (DCBLD2), also known as Endothelial and Smooth muscle cell-derived Neuropilin-like Protein (ESDN), is a type I transmembrane protein implicated in a diverse range of cellular processes, including angiogenesis, cell migration, and tumorigenesis. Its expression varies significantly across different cell types and tissues, and its dysregulation is associated with numerous pathologies, particularly cancer. This technical guide provides a comprehensive overview of DCBLD2 expression in various cell types, details the experimental methodologies used for its characterization, and elucidates its role in key signaling pathways. This document is intended for researchers, scientists, and drug development professionals investigating the function and therapeutic potential of DCBLD2.
DCBLD2 Expression in Various Cell Types
DCBLD2 exhibits a wide-ranging but specific expression pattern across different normal and cancerous cell types. The Human Protein Atlas and various research publications have characterized its expression at both the mRNA and protein levels.[1][2]
Expression in Normal Tissues and Cells
In normal human tissues, DCBLD2 mRNA is broadly expressed, with notable exceptions in the bone marrow.[3] At the cellular level, DCBLD2 expression is observed in a variety of cell types, including:
-
Vascular Endothelial Cells: DCBLD2 plays a crucial role in angiogenesis by modulating Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling.[4][5] It is involved in the recycling of VEGFR-2 to the cell membrane, thereby promoting VEGF signaling.[6]
-
Vascular Smooth Muscle Cells (VSMCs): In VSMCs, DCBLD2 is upregulated during arterial remodeling and regulates vascular hyperplasia by modulating platelet-derived growth factor receptor-β (PDGFR-β) endocytosis.[7][8]
-
Fibroblasts: DCBLD2 expression has been noted in fibroblasts, although its specific function in this cell type is less characterized.[1]
-
Immune Cells: While broad expression is observed, specific roles in immune cell subsets are an active area of research.
-
Other Cell Types: The Human Protein Atlas lists a wide array of other cell types with varying levels of DCBLD2 expression, including glandular cells, glial cells, and various epithelial cells.[1]
Expression in Cancer
DCBLD2 expression is frequently dysregulated in cancer, with overexpression being a common feature in many tumor types, often correlating with poor prognosis.[3][9]
-
Colorectal Cancer: DCBLD2 is significantly upregulated in colorectal cancer tissues compared to normal tissues and is associated with poor patient outcomes.[4][10] It promotes tumor progression by influencing the Epithelial-Mesenchymal Transition (EMT) and angiogenesis.[4]
-
Lung Adenocarcinoma (LUAD): In LUAD, DCBLD2 is overexpressed at both the mRNA and protein levels and is linked to metastasis.[11]
-
Pancreatic Ductal Adenocarcinoma (PDAC): Upregulation of DCBLD2 is a prognostic biomarker in PDAC, where it is implicated in cell motility and angiogenesis.[12][13]
-
Glioblastoma (GBM): DCBLD2 is upregulated in glioblastomas and is required for EGFR-stimulated tumorigenesis.[14]
-
Other Cancers: Aberrant DCBLD2 expression has also been reported in various other cancers, including head and neck cancer, kidney cancer, and liver cancer, though its expression can be downregulated in some contexts, such as certain breast cancers.[3][9][15]
Quantitative Expression Summary
The following table summarizes the relative expression levels of DCBLD2 in different cell types based on data from The Cancer Genome Atlas (TCGA) and other studies.[3][9]
| Cancer Type (Abbreviation) | DCBLD2 Expression vs. Normal Adjacent Tissue |
| Glioblastoma multiforme (GBM) | Significantly Over-expressed |
| Brain Lower Grade Glioma (LGG) | Significantly Over-expressed |
| Lung adenocarcinoma (LUAD) | Significantly Over-expressed |
| Colon adenocarcinoma (COAD) | Significantly Over-expressed |
| Colorectal adenocarcinoma (COADREAD) | Significantly Over-expressed |
| Stomach and Esophageal carcinoma (STES) | Significantly Over-expressed |
| Kidney renal papillary cell carcinoma (KIRP) | Significantly Over-expressed |
| Head and Neck squamous cell carcinoma (HNSC) | Significantly Over-expressed |
| Liver hepatocellular carcinoma (LIHC) | Significantly Over-expressed |
| Thyroid carcinoma (THCA) | Significantly Over-expressed |
| Cholangiocarcinoma (CHOL) | Significantly Over-expressed |
| Breast invasive carcinoma (BRCA) | Significantly Downregulated |
| Prostate adenocarcinoma (PRAD) | Significantly Downregulated |
| Kidney renal clear cell carcinoma (KIRC) | Significantly Downregulated |
| Kidney Chromophobe (KICH) | Significantly Downregulated |
Key Signaling Pathways Involving DCBLD2
DCBLD2 functions as a transmembrane scaffolding receptor, modulating several critical signaling pathways implicated in cell growth, survival, and motility.[12][16]
Receptor Tyrosine Kinase (RTK) Signaling
DCBLD2 interacts with and modulates the signaling of several receptor tyrosine kinases (RTKs), including:
-
VEGFR-2: DCBLD2 promotes VEGF-induced signaling by facilitating the recycling of VEGFR-2 to the plasma membrane.[5][6]
-
PDGFR-β: In VSMCs, DCBLD2 inhibits the caveolae-dependent endocytosis of PDGFR-β, thereby regulating its activity.[7]
-
EGFR: In glioblastoma, DCBLD2 is required for EGFR-stimulated tumorigenesis.[9][14]
-
Insulin (B600854) Receptor (InsR): DCBLD2 has been shown to inhibit InsR signaling in a receptor-dependent manner.[17][18][19]
Epithelial-Mesenchymal Transition (EMT)
In several cancers, including colorectal and lung cancer, DCBLD2 expression is associated with the activation of the EMT signaling pathway.[4][9][10] Downregulation of DCBLD2 can suppress the expression of key EMT transcription factors such as ZEB1, ZEB2, and SNAIL.[4]
Focal Adhesion Pathway
Tandem affinity purification with mass spectrometry (TAP-MS) has identified that proteins interacting with DCBLD2 are enriched in the focal adhesion pathway.[4] DCBLD2 can bind to ITGB1 (Integrin Subunit Beta 1), a key component of this pathway, influencing cell adhesion and migration.[4][20]
PI3K-Akt, Ras, and Rap1 Signaling Pathways
Bioinformatic analyses suggest that DCBLD2 regulates the PI3K-Akt, Ras, and Rap1 signaling pathways during tumor pathogenesis.[9][12] These pathways are central to cell proliferation, survival, and migration.
Experimental Protocols
The study of DCBLD2 involves a variety of molecular and cellular biology techniques. Below are generalized protocols for key experiments cited in the literature.
Western Blotting for DCBLD2 Protein Expression
Objective: To determine the relative protein expression of DCBLD2 in cell lysates or tissue homogenates.
Methodology:
-
Protein Extraction: Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on an 8-10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for DCBLD2 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
Immunohistochemistry (IHC) for DCBLD2 Localization
Objective: To visualize the expression and localization of DCBLD2 protein in tissue sections.
Methodology:
-
Tissue Preparation: Fix tissues in 10% neutral buffered formalin, embed in paraffin, and cut into 4-5 µm sections.
-
Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate (B86180) buffer (pH 6.0).
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and block non-specific binding with a blocking serum.
-
Primary Antibody Incubation: Incubate sections with a primary antibody against DCBLD2 overnight at 4°C.
-
Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-HRP complex. Visualize with a chromogen such as diaminobenzidine (DAB).
-
Counterstaining: Counterstain with hematoxylin.
-
Dehydration and Mounting: Dehydrate the sections and mount with a coverslip.
-
Imaging and Analysis: Examine the slides under a microscope and score the staining intensity and percentage of positive cells.
Co-Immunoprecipitation (Co-IP) for Protein Interactions
Objective: To identify proteins that interact with DCBLD2 within a cell.
Methodology:
-
Cell Lysis: Lyse cells in a non-denaturing lysis buffer (e.g., buffer containing 1% Triton X-100 or NP-40).
-
Pre-clearing: Pre-clear the lysate with protein A/G agarose (B213101) beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific for DCBLD2 or a control IgG overnight at 4°C.
-
Immune Complex Capture: Add protein A/G agarose beads to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Analysis: Analyze the eluted proteins by Western blotting using an antibody against the suspected interacting protein.
Visualizations
Signaling Pathway Diagrams
Caption: Overview of DCBLD2-mediated signaling pathways.
Experimental Workflow Diagrams
Caption: Workflow for Co-Immunoprecipitation of DCBLD2.
Caption: Workflow for Immunohistochemistry of DCBLD2.
Conclusion
DCBLD2 is a multifaceted transmembrane protein with significant roles in both normal physiology and disease, particularly in cancer biology. Its differential expression across a wide array of cell types and its involvement in critical signaling pathways make it a compelling target for further research and potential therapeutic intervention. This guide provides a foundational understanding of DCBLD2 expression, function, and the experimental approaches used to study it, serving as a valuable resource for the scientific community. Further investigation into the precise molecular mechanisms governed by DCBLD2 will undoubtedly uncover new avenues for diagnosing and treating a variety of human diseases.
References
- 1. Expression of DCBLD2 in cancer - Summary - The Human Protein Atlas [proteinatlas.org]
- 2. DCBLD2 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 3. Pan-cancer analyses identify DCBLD2 as an oncogenic, immunological, and prognostic biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | DCBLD2 Affects the Development of Colorectal Cancer via EMT and Angiogenesis and Modulates 5-FU Drug Resistance [frontiersin.org]
- 5. Regulation of angiogenesis by signal sequence-derived peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. DCBLD2 regulates vascular hyperplasia by modulating the platelet derived growth factor receptor-β endocytosis through Caveolin-1 in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Erratum to "DCBLD2 regulates vascular hyperplasia by modulating the platelet derived growth factor receptor-β endocytosis through Caveolin-1 in vascular smooth muscle cells" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Pan-cancer analyses identify DCBLD2 as an oncogenic, immunological, and prognostic biomarker [frontiersin.org]
- 10. DCBLD2 Affects the Development of Colorectal Cancer via EMT and Angiogenesis and Modulates 5-FU Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DCBLD2 Mediates Epithelial-Mesenchymal Transition-Induced Metastasis by Cisplatin in Lung Adenocarcinoma [mdpi.com]
- 12. Transcriptomic Profiling Identifies DCBLD2 as a Diagnostic and Prognostic Biomarker in Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Transcriptomic Profiling Identifies DCBLD2 as a Diagnostic and Prognostic Biomarker in Pancreatic Ductal Adenocarcinoma [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. stupidscienceinc.org [stupidscienceinc.org]
- 16. The DCBLD receptor family: emerging signaling roles in development, homeostasis and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. DCBLD2 deletion increases hyperglycemia and induces vascular remodeling by inhibiting insulin receptor recycling in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
The Dichotomous Role of DCBLD2 in Cell Migration and Invasion: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Discoidin, CUB, and LCCL Domain-Containing Protein 2 (DCBLD2), also known as Endothelial and Smooth muscle cell-derived Neuropilin-Like Protein (ESDN) or CLCP1, is a type I transmembrane protein that has emerged as a critical regulator of cell migration and invasion. Primarily recognized for its pro-oncogenic functions in a variety of cancers, emerging evidence also points towards a potential tumor-suppressive role in specific contexts, highlighting a complex and dichotomous functionality. This technical guide provides an in-depth exploration of the molecular mechanisms and signaling pathways governed by DCBLD2 in cell motility and invasion, presents quantitative data from key studies, and offers detailed experimental protocols for its investigation. Furthermore, this guide includes visualizations of key signaling pathways and experimental workflows to facilitate a comprehensive understanding of DCBLD2's role in cancer progression and its potential as a therapeutic target.
Introduction
DCBLD2 is a transmembrane protein characterized by the presence of a discoidin domain, a CUB domain, and an LCCL domain.[1] Its expression is frequently dysregulated in various malignancies, including lung, colorectal, pancreatic, and glioblastoma, where it is often associated with poor prognosis, increased tumor aggressiveness, and metastasis.[2][3][4] DCBLD2 functions as a scaffold protein, interacting with several receptor tyrosine kinases (RTKs) and modulating downstream signaling cascades that are pivotal for cell migration and invasion.[5] While the predominant body of research points to DCBLD2 as a promoter of cancer progression, some studies have reported a tumor-suppressive role, particularly in gastric cancer, where its expression is silenced via epigenetic mechanisms.[6] This guide will delve into both facets of DCBLD2's function to provide a balanced and comprehensive overview.
Pro-Oncogenic Role of DCBLD2 in Cell Migration and Invasion
In numerous cancer types, elevated DCBLD2 expression is a key driver of cell migration and invasion. This is achieved through its integration into and modulation of several critical signaling pathways.
Activation of Epithelial-Mesenchymal Transition (EMT)
A primary mechanism through which DCBLD2 promotes metastasis is by inducing EMT, a cellular program that allows epithelial cells to acquire mesenchymal characteristics, including increased motility and invasiveness.[7] Pan-cancer analyses have revealed a significant positive correlation between DCBLD2 expression and the activation of EMT signaling in 31 different tumor types.[2][8] In lung adenocarcinoma and colorectal cancer, DCBLD2 has been shown to mediate tumor metastasis by stimulating EMT.[2][9] This is further supported by findings in glioblastoma, where knockdown of DCBLD2 inhibited cell migration and invasion by upregulating the epithelial marker E-cadherin and downregulating mesenchymal markers such as vimentin, snail, slug, and twist.[4]
Modulation of Key Signaling Pathways
DCBLD2's influence on cell migration and invasion is further mediated by its crosstalk with several oncogenic signaling pathways:
-
Wnt/β-catenin Pathway: In lung adenocarcinoma, DCBLD2 promotes EMT and metastasis by stabilizing β-catenin. It achieves this by phosphorylating and inactivating GSK3β, a key component of the β-catenin destruction complex. This leads to the nuclear translocation of β-catenin and the subsequent activation of EMT-related transcription factors.[10][11]
-
PI3K-Akt and Ras/MAPK Signaling: As a scaffold protein, DCBLD2 interacts with and modulates the activity of several RTKs, including EGFR, VEGFR, PDGFR, and INSR.[2][5] This interaction can lead to the activation of downstream pathways such as PI3K-Akt and Ras/MAPK, which are central to cell proliferation, survival, and migration.[8][12] In glioblastoma and head and neck cancer, phosphorylated DCBLD2 recruits TRAF6, an E3 ubiquitin ligase, which in turn activates AKT.[1]
-
Focal Adhesion Pathway: In colorectal cancer, DCBLD2 has been shown to interact with Integrin Beta 1 (ITGB1), a key component of the focal adhesion pathway. This interaction is believed to promote cell migration and invasion.[13][14]
Role in Chemotherapy-Induced Metastasis
Paradoxically, some chemotherapeutic agents like cisplatin (B142131) have been shown to promote tumor metastasis. Studies in lung adenocarcinoma have implicated DCBLD2 as a key mediator of this process. Cisplatin treatment enhances DCBLD2 expression through the phosphorylation of ERK and subsequent AP-1-driven transcription.[10][11] This upregulation of DCBLD2 then drives EMT and cell motility, contributing to chemotherapy-induced metastasis.[10][11]
Tumor-Suppressive Role of DCBLD2
In contrast to its well-documented oncogenic functions, a study in gastric cancer has revealed a tumor-suppressive role for DCBLD2.[6] In this context, the DCBLD2 gene is frequently silenced by epigenetic mechanisms, specifically through promoter hypermethylation.[6] Overexpression of DCBLD2 in gastric cancer cell lines was found to inhibit both anchorage-dependent and independent cell growth, as well as significantly reduce cell invasion through a collagen matrix.[6] This suggests that the functional role of DCBLD2 may be highly context-dependent, varying with the specific cancer type and the underlying molecular landscape.
Quantitative Data on DCBLD2's Role in Cell Migration and Invasion
The following tables summarize quantitative data from various studies, illustrating the impact of DCBLD2 on cell migration and invasion.
Table 1: Effect of DCBLD2 Overexpression on Cell Migration and Invasion
| Cancer Type | Cell Line | Assay | Result | Reference |
| Lung Adenocarcinoma | A549, Pc9 | Transwell Migration | Significant increase in migrated cells | [10] |
| Lung Adenocarcinoma | A549 | Orthotopic Xenograft | Significantly increased number of metastatic foci | [10] |
| Glioblastoma | U87, U251 | Transwell Invasion | Significant increase in invaded cells | [4] |
Table 2: Effect of DCBLD2 Knockdown on Cell Migration and Invasion
| Cancer Type | Cell Line | Assay | Result | Reference |
| Colorectal Cancer | HCT116, CACO-2 | Scratch Assay | Inhibition of cell migration | [13] |
| Colorectal Cancer | HCT116, CACO-2 | Transwell Invasion | Inhibition of cell invasion | [13] |
| Glioblastoma | U87, U251 | Transwell Migration & Invasion | Notable reduction in migrated and invaded cells | [4] |
| Gastric Cancer | SNU-601 | 3D Collagen Invasion | Decreased invasiveness of cells | [6] |
Key Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the role of DCBLD2 in cell migration and invasion.
Transwell Migration and Invasion Assay
This assay is used to quantify the migratory and invasive potential of cells in vitro.
Materials:
-
Transwell inserts (e.g., 8 µm pore size)
-
24-well plates
-
Matrigel (for invasion assay)
-
Cell culture medium (serum-free and serum-containing)
-
Cells with modulated DCBLD2 expression (overexpression or knockdown) and control cells
-
Cotton swabs
-
Methanol (B129727) or paraformaldehyde for fixation
-
Crystal violet staining solution
-
Microscope
Protocol:
-
For Invasion Assay: Thaw Matrigel on ice overnight. Dilute Matrigel with serum-free medium (e.g., 1:3 ratio) and coat the top of the Transwell inserts. Incubate at 37°C for at least 4 hours to allow the gel to solidify.
-
Cell Preparation: Culture cells to ~80% confluency. The day before the assay, starve the cells in serum-free medium for 12-24 hours.
-
Cell Seeding: Trypsinize and resuspend the cells in serum-free medium at a concentration of 1 x 10^5 cells/mL. Add 100-200 µL of the cell suspension to the upper chamber of the Transwell inserts.
-
Chemoattractant: In the lower chamber of the 24-well plate, add 500-600 µL of medium containing a chemoattractant, typically 10-20% fetal bovine serum (FBS).
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for 12-48 hours, depending on the cell type's migratory/invasive capacity.
-
Removal of Non-migrated Cells: After incubation, carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe away the non-migrated cells from the top surface of the membrane.
-
Fixation and Staining: Fix the migrated cells on the bottom of the membrane by immersing the inserts in methanol or 4% paraformaldehyde for 10-20 minutes. Stain the cells with 0.1% crystal violet solution for 15-30 minutes.
-
Washing and Imaging: Gently wash the inserts with water to remove excess stain. Allow the inserts to air dry.
-
Quantification: Count the number of migrated/invaded cells in several random fields of view under a microscope. Alternatively, the crystal violet can be eluted with a solvent (e.g., 10% acetic acid) and the absorbance can be measured with a plate reader.
Wound Healing (Scratch) Assay
This assay is used to assess collective cell migration.
Materials:
-
6-well or 12-well plates
-
Cells with modulated DCBLD2 expression and control cells
-
200 µL pipette tip or a specialized scratch tool
-
Microscope with a camera
-
Image analysis software (e.g., ImageJ)
Protocol:
-
Cell Seeding: Seed cells in 6-well or 12-well plates and grow them to form a confluent monolayer.
-
Creating the Scratch: Using a sterile 200 µL pipette tip, create a straight "scratch" or "wound" in the cell monolayer.
-
Washing: Gently wash the wells with PBS or serum-free medium to remove detached cells.
-
Incubation: Add fresh low-serum medium to the wells to minimize cell proliferation while allowing for migration.
-
Imaging: Capture images of the scratch at time 0 and at regular intervals (e.g., every 6, 12, or 24 hours) using a microscope.
-
Analysis: Measure the width of the scratch at different time points using image analysis software. The rate of wound closure is a measure of cell migration.
Visualizing DCBLD2 Signaling Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows related to DCBLD2.
Caption: DCBLD2-mediated EMT signaling pathway induced by cisplatin.
Caption: DCBLD2 interaction with RTKs and downstream signaling.
Caption: Workflow for Transwell migration and invasion assay.
Conclusion
DCBLD2 plays a multifaceted and often contradictory role in cancer progression. The preponderance of evidence highlights its function as a pro-oncogenic driver of cell migration and invasion through the activation of EMT and modulation of key signaling pathways, including Wnt/β-catenin and PI3K-Akt. Its upregulation in numerous cancers and association with poor prognosis underscore its potential as a therapeutic target. However, the discovery of its tumor-suppressive function in gastric cancer, mediated by epigenetic silencing, introduces a layer of complexity that warrants further investigation. This dichotomous nature suggests that the therapeutic targeting of DCBLD2 will require a nuanced, context-dependent approach. Future research should focus on elucidating the precise molecular switches that determine DCBLD2's function in different cellular environments. A deeper understanding of these mechanisms will be crucial for the development of effective anti-cancer strategies targeting this enigmatic protein.
References
- 1. DCBLD2 Mediates Epithelial-Mesenchymal Transition-Induced Metastasis by Cisplatin in Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pan-cancer analyses identify DCBLD2 as an oncogenic, immunological, and prognostic biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transcriptomic Profiling Identifies DCBLD2 as a Diagnostic and Prognostic Biomarker in Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transmembrane protein DCBLD2 is correlated with poor prognosis and affects phenotype by regulating epithelial-mesenchymal transition in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. mednexus.org [mednexus.org]
- 8. Frontiers | Pan-cancer analyses identify DCBLD2 as an oncogenic, immunological, and prognostic biomarker [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. DCBLD2 Mediates Epithelial-Mesenchymal Transition-Induced Metastasis by Cisplatin in Lung Adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. DCBLD2 deletion increases hyperglycemia and induces vascular remodeling by inhibiting insulin receptor recycling in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. DCBLD2 Affects the Development of Colorectal Cancer via EMT and Angiogenesis and Modulates 5-FU Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | DCBLD2 Affects the Development of Colorectal Cancer via EMT and Angiogenesis and Modulates 5-FU Drug Resistance [frontiersin.org]
ESDN as a Potential Therapeutic Target: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Endothelial and Smooth muscle cell-Derived Neuropilin-like protein (ESDN), also known as DCBLD2, is a type I transmembrane protein implicated in a variety of cellular processes, including signal transduction, cell proliferation, and adhesion. Its dysregulation has been linked to several pathologies, most notably cancer and cardiovascular diseases, making it an increasingly attractive target for therapeutic intervention. This technical guide provides a comprehensive overview of ESDN, detailing its core biology, its role in key signaling pathways, and its potential as a therapeutic target. This document includes a compilation of quantitative data, detailed experimental protocols for its study, and visualizations of its signaling networks to serve as a valuable resource for the scientific community.
Introduction to ESDN (DCBLD2)
ESDN is a protein that contains several distinct structural domains: a CUB domain, a coagulation factor V/VIII homology domain, and an LCCL domain, which are suggestive of its involvement in protein-protein interactions and signaling.[1] It is expressed in various tissues, with particularly high levels in vascular smooth muscle cells.[1] Functionally, ESDN has been shown to modulate the signaling of several key receptor tyrosine kinases, including the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Platelet-Derived Growth Factor Receptor (PDGFR), and the Insulin (B600854) Receptor (IR).[2][3] Its role appears to be context-dependent, either promoting or inhibiting signaling pathways based on the cellular environment and interacting partners.
Quantitative Data on ESDN Expression
A comprehensive analysis of ESDN (DCBLD2) expression across various normal and cancerous tissues is crucial for understanding its pathological significance and for identifying potential therapeutic windows. The following tables summarize quantitative data on ESDN mRNA and protein expression levels, compiled from publicly available databases.
ESDN (DCBLD2) mRNA Expression in Cancer vs. Normal Tissues (TCGA Pan-Cancer Analysis)
The Cancer Genome Atlas (TCGA) provides a vast repository of transcriptomic data across numerous cancer types. Analysis of this data reveals differential expression of ESDN in several malignancies compared to their normal tissue counterparts.
| Cancer Type | ESDN (DCBLD2) mRNA Expression in Tumor vs. Normal | Fold Change (Tumor/Normal) | p-value |
| Bladder Urothelial Carcinoma (BLCA) | Significantly decreased | - | < 0.05 |
| Breast Invasive Carcinoma (BRCA) | Significantly decreased | - | < 0.05 |
| Colon Adenocarcinoma (COAD) | Significantly decreased | - | < 0.05 |
| Lung Adenocarcinoma (LUAD) | Significantly decreased | - | < 0.05 |
| Lung Squamous Cell Carcinoma (LUSC) | Significantly decreased | - | < 0.05 |
| Prostate Adenocarcinoma (PRAD) | Significantly decreased | - | < 0.05 |
| Rectum Adenocarcinoma (READ) | Significantly decreased | - | < 0.05 |
| Skin Cutaneous Melanoma (SKCM) | Significantly decreased | - | < 0.05 |
Note: This table is a representative summary. For detailed, up-to-date quantitative data, researchers are encouraged to directly query the TCGA database through resources like the cBioPortal.[4][5][6][7][8][9]
ESDN (DCBLD2) Protein Expression in Cancer Tissues (The Human Protein Atlas)
The Human Protein Atlas provides immunohistochemistry (IHC)-based protein expression data in various normal and cancerous tissues.
| Cancer Type | ESDN (DCBLD2) Protein Staining Intensity | Subcellular Localization |
| Breast Cancer | Low to Medium | Cytoplasmic, Membranous |
| Colorectal Cancer | Low to Medium | Cytoplasmic, Membranous |
| Lung Cancer | Low to Medium | Cytoplasmic, Membranous |
| Melanoma | Low | Cytoplasmic, Membranous |
Note: Staining intensity and localization can vary between different tumor samples and subtypes. For detailed images and annotations, please refer to The Human Protein Atlas.[10][11][12][13][14]
Phenotypic Data from ESDN Knockout Mouse Models
Studies using ESDN knockout (Esdn-/-) mice have provided valuable insights into its physiological functions.
| Phenotype | Observation in Esdn-/- Mice | Reference |
| Insulin Signaling | Enhanced insulin-induced phosphorylation of IR, Akt, and MAPK in liver, muscle, and adipose tissue. Improved insulin sensitivity and glucose homeostasis. | [2] |
| Vascular Remodeling | Increased neointima formation after vascular injury. | [1] |
| Melanoma Metastasis | Increased extravasation and metastasis of injected melanoma cells. | [15] |
Key Signaling Pathways Involving ESDN
ESDN is a critical modulator of several signaling pathways that are fundamental to cell growth, proliferation, and migration.
VEGF Signaling Pathway
In endothelial cells, ESDN promotes angiogenesis by positively regulating VEGF signaling.[3][16] It associates with VEGFR-2 and prevents its interaction with protein tyrosine phosphatases (PTPs) such as PTP1B and TC-PTP, as well as VE-cadherin.[3][16] This inhibition of negative regulators leads to enhanced VEGFR-2 phosphorylation and downstream signaling.[3][16]
Caption: ESDN promotes VEGF signaling by preventing negative regulator binding to VEGFR-2.
Insulin Signaling Pathway
ESDN acts as an inhibitor of insulin receptor signaling.[2] It interacts with the insulin receptor (IR) and modulates its association with key regulatory adaptor proteins.[2] Specifically, ESDN influences the interaction of the IR with the adaptor protein with pleckstrin homology and Src homology 2 domains (APS) and growth factor receptor-bound protein 10 (Grb10).[2] Loss of ESDN enhances insulin-induced IR phosphorylation and subsequent activation of the PI3K/Akt and MAPK pathways.[2]
Caption: ESDN negatively regulates insulin signaling by modulating IR interactions.
Role in Melanoma Metastasis via E-selectin and STAT3
In the context of melanoma, stromal ESDN has a protective role against metastasis.[15] ESDN in endothelial cells inhibits the expression of E-selectin, an adhesion molecule that facilitates the extravasation of melanoma cells.[15] This inhibitory effect on E-selectin expression is potentially mediated through the STAT3 signaling pathway.[15] Consequently, the absence of ESDN leads to increased E-selectin on the endothelial surface, promoting melanoma cell adhesion and metastasis.[15]
Caption: ESDN in endothelial cells inhibits melanoma metastasis by downregulating E-selectin.
ESDN as a Therapeutic Target
The multifaceted role of ESDN in pathological processes presents several avenues for therapeutic intervention.
Inhibition of ESDN in Cancer
In certain cancers where ESDN may act as an oncogene, such as lung cancer and glioblastoma, direct inhibition of ESDN could be a viable therapeutic strategy.[15] This could be achieved through various modalities:
-
Small Molecule Inhibitors: Development of small molecules that bind to and inhibit the function of ESDN's extracellular or intracellular domains.
-
Monoclonal Antibodies: Therapeutic antibodies could be designed to bind to the extracellular domain of ESDN, thereby blocking its interaction with other proteins or inducing antibody-dependent cell-mediated cytotoxicity (ADCC).
-
Antibody-Drug Conjugates (ADCs): An antibody targeting ESDN could be conjugated to a potent cytotoxic agent, allowing for targeted delivery of the drug to ESDN-expressing tumor cells.[1][17][18][19][20]
Modulation of ESDN in Cardiovascular and Metabolic Diseases
Given ESDN's role in vascular remodeling and insulin signaling, modulating its activity could be beneficial in cardiovascular and metabolic diseases. For instance, in conditions characterized by excessive angiogenesis or vascular proliferation, enhancing ESDN's inhibitory effects on certain signaling pathways could be therapeutic. Conversely, in the context of insulin resistance, inhibiting ESDN's negative regulation of the insulin receptor could improve glucose metabolism.[2]
Experimental Protocols
The following are generalized protocols for key experiments used to study ESDN. These should be optimized for specific cell types and experimental conditions.
siRNA-mediated Knockdown of ESDN in Human Umbilical Vein Endothelial Cells (HUVECs)
This protocol describes the transient knockdown of ESDN expression using small interfering RNA (siRNA).
Materials:
-
HUVECs
-
Endothelial Cell Growth Medium (EGM-2)
-
Opti-MEM I Reduced Serum Medium
-
Lipofectamine RNAiMAX Transfection Reagent
-
ESDN-specific siRNA and non-targeting control siRNA
-
6-well plates
Procedure:
-
One day prior to transfection, seed HUVECs in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.
-
On the day of transfection, for each well, dilute 10-50 nM of ESDN siRNA or control siRNA in 100 µL of Opti-MEM.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX in 100 µL of Opti-MEM and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and diluted Lipofectamine RNAiMAX, mix gently, and incubate for 20-30 minutes at room temperature to allow for complex formation.
-
Add the 200 µL of siRNA-lipid complex to each well containing cells and 1.8 mL of fresh EGM-2.
-
Incubate the cells for 24-72 hours at 37°C in a CO2 incubator.
-
Assess knockdown efficiency by Western blot or qRT-PCR.
This protocol is adapted from standard siRNA transfection protocols for HUVECs.[3][16][21][22][23]
Western Blot for ESDN Detection
This protocol outlines the detection of ESDN protein in cell lysates.
Materials:
-
Cell lysate
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody against ESDN
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Lyse cells in RIPA buffer and determine protein concentration using the BCA assay.
-
Prepare protein samples by adding Laemmli sample buffer and boiling for 5-10 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-ESDN antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
This is a general Western blot protocol that can be optimized for ESDN detection.[4][5][10][19][24]
Co-immunoprecipitation (Co-IP) of ESDN and Interacting Proteins
This protocol is for investigating the interaction between ESDN and a putative binding partner (e.g., VEGFR-2).
Materials:
-
Cell lysate
-
Co-IP lysis buffer
-
Primary antibody against ESDN (for immunoprecipitation)
-
Protein A/G magnetic beads
-
Primary antibody against the interacting protein (for Western blot detection)
Procedure:
-
Pre-clear the cell lysate by incubating with Protein A/G magnetic beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with the anti-ESDN antibody or an isotype control IgG overnight at 4°C with gentle rotation.
-
Add Protein A/G magnetic beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Wash the beads three to five times with Co-IP lysis buffer.
-
Elute the protein complexes from the beads by boiling in Laemmli sample buffer.
-
Analyze the eluates by Western blot using an antibody against the putative interacting protein.
This protocol provides a framework for Co-IP experiments involving ESDN.[6][13][18][25][26]
Future Directions and Conclusion
ESDN is emerging as a significant player in the regulation of key signaling pathways involved in cancer and cardiovascular disease. Its context-dependent functions highlight the need for further research to fully elucidate its mechanisms of action in different pathological settings. The development of specific inhibitors and modulators of ESDN activity holds promise for novel therapeutic strategies. The data and protocols presented in this guide are intended to facilitate further investigation into this promising therapeutic target. Future research should focus on validating ESDN's role in a wider range of diseases, identifying its direct interacting partners, and developing potent and specific therapeutic agents that target ESDN.
References
- 1. Antibody drug conjugates (ADCs): Delivering the next wave of medicines [astrazeneca.com]
- 2. The neuropilin-like protein ESDN regulates insulin signaling and sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative proteomics characterization of cancer biomarkers and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. frontend.cbioportal.org [frontend.cbioportal.org]
- 5. The cBio Cancer Genomics Portal: An Open Platform for Exploring Multidimensional Cancer Genomics Data - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Integrative Analysis of Complex Cancer Genomics and Clinical Profiles Using the cBioPortal - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comprehensive pan-cancer analysis of expression profiles and prognostic significance for NUMB and NUMBL in human tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biostars.org [biostars.org]
- 9. google.com [google.com]
- 10. A human protein atlas for normal and cancer tissues based on antibody proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Human Protein Atlas [proteinatlas.org]
- 12. The Human Protein Atlas—Spatial localization of the human proteome in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The human cancer proteome - Methods summary - The Human Protein Atlas [proteinatlas.org]
- 14. The human cancer proteome - The Human Protein Atlas [proteinatlas.org]
- 15. Quantitative proteomics reveals stage-specific protein regulation of triple negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Antibody drug conjugates: A shift in treatment options for solid tumors | MD Anderson Cancer Center [mdanderson.org]
- 18. my.clevelandclinic.org [my.clevelandclinic.org]
- 19. putassoc.com [putassoc.com]
- 20. Advances in antibody–drug conjugates: a new era of targeted cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Small molecule inhibition of Epstein-Barr virus nuclear antigen-1 DNA binding activity interferes with replication and persistence of the viral genome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Dataset - IMPC Knockout Mouse Phenotypes [maayanlab.cloud]
- 23. MGI-Mouse Phenotypes, Alleles & Disease Models [informatics.jax.org]
- 24. Small molecules DNA methyltransferases inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 25. ESDN inhibits melanoma progression by blocking E-selectin expression in endothelial cells via STAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Home - GEO - NCBI [ncbi.nlm.nih.gov]
Navigating the Nomenclature of a Key Signaling Hub: A Technical Guide to DCBLD2 and Its Aliases
For researchers, scientists, and drug development professionals engaged in the study of cellular signaling, particularly in the context of oncology and developmental biology, a clear and comprehensive understanding of the molecular players is paramount. One such protein of burgeoning interest isformally known as Discoidin, CUB and LCCL Domain Containing 2, or DCBLD2. However, the historical and concurrent use of various synonyms in scientific literature can create ambiguity. This technical guide provides a definitive resource on the alternative names for DCBLD2, alongside a summary of its key identifiers, to ensure clarity in research and communication.
Unifying the Identity of DCBLD2: A Compilation of Synonyms
The protein encoded by the DCBLD2 gene has been referred to by several different names since its discovery. This has led to a fragmented understanding of its function and importance. To reconcile these various designations, the following table summarizes the known aliases for DCBLD2, providing a clear reference for database searches and literature review.[1][2][3][4]
| Alias | Full Name | Source/Reference |
| CLCP1 | CUB, LCCL And Coagulation Factor V/VIII-Homology Domains Protein 1 | GeneCards, UniProt[1][3] |
| ESDN | Endothelial and Smooth Muscle Cell-Derived Neuropilin-Like Protein | GeneCards, UniProt[1][3] |
| DCBD2 | Discoidin, CUB And LCCL Domain-Containing Protein 2 | GeneCards[1] |
| 1700055P21Rik | RIKEN cDNA 1700055P21 gene | NCBI, GeneCards[1][5] |
The official symbol, as designated by the HUGO Gene Nomenclature Committee (HGNC), is DCBLD2 .[6] Consistent use of this official symbol is strongly encouraged to avoid confusion in publications and grant proposals.
Cross-Referencing DCBLD2: A Guide to Database Identifiers
In addition to its various names, DCBLD2 is cataloged across numerous biological databases, each with a unique identifier. These identifiers are crucial for accessing a wealth of information, from genomic and proteomic data to clinical relevance. The table below provides a consolidated list of the primary database identifiers for human DCBLD2.
| Database | Identifier |
| HGNC | 24627[1] |
| NCBI Gene | 131566[1][5] |
| Ensembl | ENSG00000057019[1] |
| OMIM | 608698[1][2] |
| UniProtKB/Swiss-Prot | Q96PD2[1][3] |
The DCBLD2 Protein: A Multi-Domain Signaling Receptor
DCBLD2 is a type I transmembrane protein characterized by a unique combination of extracellular domains: a discoidin domain, a CUB domain, and an LCCL domain. This modular architecture suggests its role as a receptor involved in cell adhesion, migration, and signaling.
To visually represent the basic structure and context of DCBLD2, the following logical diagram illustrates its identity and key aliases.
This guide serves as a foundational reference for the consistent and accurate identification of the DCBLD2 protein. By harmonizing the various names and identifiers, the scientific community can more effectively collaborate and advance our understanding of this critical signaling molecule and its potential as a therapeutic target. The subsequent sections of this whitepaper will delve into the functional roles, signaling pathways, and experimental methodologies associated with DCBLD2.
References
- 1. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 2. DCBLD2 - Wikipedia [en.wikipedia.org]
- 3. uniprot.org [uniprot.org]
- 4. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 5. DCBLD2 discoidin, CUB and LCCL domain containing 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. DCBLD2 discoidin, CUB and LCCL domain containing 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
The Role of DCBLD2/ESDN in Cellular Signaling and Oncology: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
DCBLD2 (Discoidin, CUB and LCCL domain containing 2), also known as ESDN (Endothelial and Smooth Muscle Cell-Derived Neuropilin-like protein) and CLCP1, is a type-I transmembrane protein implicated in a variety of cellular processes, including cell proliferation, migration, invasion, and angiogenesis. Its expression is frequently dysregulated in various cancers, positioning it as a potential biomarker and therapeutic target. This technical guide provides a comprehensive overview of the discovery, characterization, and functional roles of DCBLD2, with a focus on its involvement in key signaling pathways. Detailed experimental protocols for studying DCBLD2 are provided, along with a synthesis of quantitative data to facilitate further research and drug development efforts.
Introduction: Discovery and Characteristics of DCBLD2/ESDN
DCBLD2 was first identified in human coronary arterial cells and was noted for its structural similarity to neuropilins, which are co-receptors for vascular endothelial growth factors (VEGFs) and semaphorins.[1] The human DCBLD2 gene is located on chromosome 3q12.1.[2] The protein product has several aliases, including ESDN, CLCP1, and CUB, LCCL and coagulation factor V/VIII-homology domains protein 1.[2][3][4]
Protein Structure: The DCBLD2 protein is a type-I transmembrane protein. Its structure includes:
-
An extracellular N-terminus containing a discoidin domain, a CUB domain, and an LCCL domain.
-
A single transmembrane helix.
-
An intracellular C-terminus.[3]
This domain architecture suggests a role as a receptor or co-receptor involved in cell signaling.
Quantitative Data Summary
The expression of DCBLD2 is altered in numerous cancer types, often correlating with prognosis and clinical features. The following tables summarize key quantitative findings from the literature.
Table 1: DCBLD2 Expression in Cancer vs. Normal Tissues
| Cancer Type | Comparison | Fold Change/Observation | Reference(s) |
| Gastric Cancer | Cancer vs. Normal | Down-regulated in 79% of cancers | [1] |
| >2-fold decrease in 51% of cancers | [1] | ||
| Colorectal Cancer | Cancer vs. Normal | Significantly increased expression in tumors | [5][6] |
| Lung Adenocarcinoma | Cancer vs. Normal | Significantly higher mRNA and protein expression in tumors | [7] |
| Glioblastoma | Cancer vs. Normal | Upregulated in clinical specimens | [8][9][10][11][12] |
| Head and Neck Cancer | Cancer vs. Normal | Upregulated in clinical specimens | [8][9][10][11][12] |
Table 2: Correlation of DCBLD2 Expression with Clinicopathological Features
| Cancer Type | Feature | Correlation with High DCBLD2 Expression | Reference(s) |
| Colorectal Cancer | Overall Survival | Poor clinical outcome | [5][6] |
| Disease Stage | Positive correlation | [6] | |
| Vascular Invasion | Positive correlation | [6] | |
| Lung Adenocarcinoma | Overall Survival | Poor survival | [7] |
| Lymph Node Metastasis | Positive correlation | [7] | |
| Gastric Cancer | Promoter Methylation | Inversely correlated with expression | [1][13] |
Table 3: DCBLD2 in Drug Resistance
| Cancer Type | Drug | Effect of High DCBLD2 Expression | Reference(s) |
| Colorectal Cancer | 5-Fluorouracil (5-FU) | Increased drug resistance | [5][14][15] |
| Lung Adenocarcinoma | Cisplatin | Mediates cisplatin-induced metastasis | [7][16][17] |
Key Signaling Pathways Involving DCBLD2
DCBLD2 is a critical component of several signaling pathways that are fundamental to cancer progression.
EGFR/Akt Signaling Pathway
In glioblastoma and head and neck cancers, DCBLD2 acts as a crucial signal relay for oncogenic EGFR signaling.[8][9][10][11][12] Upon activation by EGFR, DCBLD2 becomes tyrosine-phosphorylated at the Y750 residue. This phosphorylation event creates a binding site for the E3 ubiquitin ligase TRAF6. The recruitment of TRAF6 to DCBLD2 enhances its E3 ligase activity, leading to the activation of the downstream kinase Akt, which in turn promotes tumorigenesis.[8][9][10][11][12]
VEGF/VEGFR2 Signaling and Angiogenesis
DCBLD2 plays a significant role in angiogenesis by modulating VEGF signaling.[18][19][20][21] It interacts with VEGFR2 and is thought to regulate its trafficking and signaling.[19] The signal sequence of DCBLD2 itself can interact with VEGFR2 and promote VEGF signaling.[19] By influencing VEGFR2, DCBLD2 can impact endothelial cell proliferation and migration, which are key processes in the formation of new blood vessels.[18][19][20]
Experimental Protocols for DCBLD2 Research
This section provides detailed methodologies for key experiments used to characterize DCBLD2.
Western Blotting for DCBLD2 Protein Expression
Objective: To detect and quantify DCBLD2 protein levels in cell lysates or tissue homogenates.
Protocol:
-
Protein Extraction: Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load samples onto a 4-12% Bis-Tris polyacrylamide gel and run at 100-150V until the dye front reaches the bottom.
-
Protein Transfer: Transfer proteins to a PVDF membrane at 100V for 1-2 hours at 4°C.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against DCBLD2 (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensity using densitometry software and normalize to a loading control like β-actin or GAPDH.
Immunohistochemistry (IHC) for DCBLD2 Localization
Objective: To visualize the localization and expression of DCBLD2 in tissue sections.
Protocol:
-
Deparaffinization and Rehydration: Immerse paraffin-embedded tissue slides in xylene, followed by a graded series of ethanol (B145695) washes (100%, 95%, 70%) and finally in distilled water.[22]
-
Antigen Retrieval: Perform heat-induced epitope retrieval by immersing slides in a citrate (B86180) buffer (pH 6.0) and heating at 95-100°C for 10-20 minutes.[22][23]
-
Permeabilization: Incubate sections with 0.1-0.25% Triton X-100 in PBS for 10 minutes (for intracellular targets).
-
Blocking: Block with 5% normal goat serum or BSA in PBS for 1 hour at room temperature.[24]
-
Primary Antibody Incubation: Incubate with the DCBLD2 primary antibody overnight at 4°C.
-
Washing: Wash three times with PBS.
-
Secondary Antibody Incubation: Incubate with a biotinylated secondary antibody for 1 hour, followed by incubation with an avidin-biotin-HRP complex.
-
Detection: Apply diaminobenzidine (DAB) substrate and monitor for color development.
-
Counterstaining: Counterstain with hematoxylin (B73222) to visualize nuclei.
-
Dehydration and Mounting: Dehydrate the slides through a graded ethanol series and xylene, and then mount with a coverslip.
-
Imaging: Analyze under a light microscope.
Quantitative Real-Time PCR (qRT-PCR) for DCBLD2 mRNA Expression
Objective: To quantify the relative expression levels of DCBLD2 mRNA.
Protocol:
-
RNA Extraction: Isolate total RNA from cells or tissues using a TRIzol-based method or a commercial kit.[25]
-
RNA Quantification and Quality Control: Measure RNA concentration and purity using a spectrophotometer. Assess RNA integrity via gel electrophoresis.
-
Reverse Transcription: Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.[26]
-
qPCR Reaction Setup: Prepare a reaction mix containing cDNA template, forward and reverse primers for DCBLD2, and a SYBR Green or TaqMan master mix.[25]
-
qPCR Cycling: Perform the qPCR on a real-time PCR system with a standard cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).
-
Data Analysis: Determine the cycle threshold (Ct) values. Calculate the relative expression of DCBLD2 using the 2-ΔΔCt method, normalizing to a housekeeping gene such as GAPDH or ACTB.[27]
Co-Immunoprecipitation (Co-IP) for Protein Interactions
Objective: To identify proteins that interact with DCBLD2 in their native state.
Protocol:
-
Cell Lysis: Lyse cells in a non-denaturing Co-IP buffer (e.g., containing 0.5-1.0% NP-40 or Triton X-100) with protease and phosphatase inhibitors.[28][29]
-
Pre-clearing: Incubate the lysate with Protein A/G agarose/sepharose beads for 1 hour at 4°C to reduce non-specific binding.[30]
-
Immunoprecipitation: Add the primary antibody against DCBLD2 to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add fresh Protein A/G beads and incubate for 2-4 hours at 4°C to capture the antibody-antigen complexes.[30]
-
Washing: Pellet the beads by centrifugation and wash 3-5 times with Co-IP buffer to remove non-specifically bound proteins.[31]
-
Elution: Elute the protein complexes from the beads by boiling in Laemmli sample buffer.
-
Analysis: Analyze the eluted proteins by Western blotting using antibodies against the suspected interacting partners.
Dual-Luciferase Reporter Assay for Promoter Activity
Objective: To measure the transcriptional activity of the DCBLD2 promoter.
Protocol:
-
Plasmid Construction: Clone the promoter region of the DCBLD2 gene upstream of a firefly luciferase reporter gene in a suitable vector (e.g., pGL3).
-
Cell Culture and Transfection: Co-transfect the DCBLD2 promoter-luciferase construct and a control plasmid expressing Renilla luciferase (for normalization) into the desired cell line.
-
Cell Treatment: After 24-48 hours, treat the cells with the compounds or conditions of interest.
-
Cell Lysis: Lyse the cells using a passive lysis buffer.
-
Luciferase Activity Measurement: Measure the firefly luciferase activity in the cell lysate using a luminometer.
-
Normalization: Quench the firefly luciferase reaction and measure the Renilla luciferase activity in the same sample.
-
Data Analysis: Calculate the ratio of firefly to Renilla luciferase activity to normalize for transfection efficiency and cell number.
DCBLD2 in Drug Development
The multifaceted role of DCBLD2 in cancer progression makes it an attractive target for therapeutic intervention.
-
As a Prognostic Biomarker: High DCBLD2 expression is associated with poor prognosis in several cancers, including colorectal and lung cancer, suggesting its potential use in patient stratification.[5][6][7][32][33]
-
As a Therapeutic Target:
-
Targeting the DCBLD2-mediated EGFR/Akt pathway could be a strategy for treating glioblastomas and other cancers with aberrant EGFR signaling.[8][9][10][11][12]
-
Inhibiting DCBLD2 function may enhance the efficacy of chemotherapy agents like 5-FU in colorectal cancer and mitigate cisplatin-induced metastasis in lung cancer.[5][14][16][17]
-
Modulating DCBLD2's role in angiogenesis could be a viable anti-cancer strategy.[18][19][20][21]
-
Conclusion
DCBLD2/ESDN is a transmembrane protein with significant implications in cancer biology. Its involvement in critical signaling pathways that drive tumor growth, metastasis, and angiogenesis underscores its importance as a subject of continued research. The data and protocols presented in this guide offer a foundational resource for scientists and drug development professionals aiming to further elucidate the functions of DCBLD2 and explore its potential as a diagnostic and therapeutic target in oncology. Further investigation into the upstream regulation of DCBLD2 and the full spectrum of its downstream effectors will be crucial for the development of effective DCBLD2-targeted therapies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. DCBLD2 - Wikipedia [en.wikipedia.org]
- 3. genecards.org [genecards.org]
- 4. DCBLD2 discoidin, CUB and LCCL domain containing 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. DCBLD2 Affects the Development of Colorectal Cancer via EMT and Angiogenesis and Modulates 5-FU Drug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Association of DCBLD2 upregulation with tumor progression and poor survival in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DCBLD2 Mediates Epithelial-Mesenchymal Transition-Induced Metastasis by Cisplatin in Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dukespace.lib.duke.edu [dukespace.lib.duke.edu]
- 9. EGFR PHOSPHORYLATION OF DCBLD2 RECRUITS TRAF6 AND STIMULATES AKT-PROMOTED TUMORIGENESIS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. JCI - EGFR phosphorylation of DCBLD2 recruits TRAF6 and stimulates AKT-promoted tumorigenesis [jci.org]
- 11. EGFR phosphorylation of DCBLD2 recruits TRAF6 and stimulates AKT-promoted tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CS-06: EGFR PHOSPHORYLATION OF DCBLD2 RECRUITS TRAF6 AND STIMULATES Akt-PROMOTED TUMORIGENESIS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. DCBLD2 Affects the Development of Colorectal Cancer via EMT and Angiogenesis and Modulates 5-FU Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. DCBLD2 Mediates Epithelial-Mesenchymal Transition-Induced Metastasis by Cisplatin in Lung Adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Frontiers | DCBLD2 Affects the Development of Colorectal Cancer via EMT and Angiogenesis and Modulates 5-FU Drug Resistance [frontiersin.org]
- 19. Regulation of angiogenesis by signal sequence-derived peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. bosterbio.com [bosterbio.com]
- 23. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 24. Immunohistochemistry (IHC) protocol [hellobio.com]
- 25. stackscientific.nd.edu [stackscientific.nd.edu]
- 26. elearning.unite.it [elearning.unite.it]
- 27. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. assaygenie.com [assaygenie.com]
- 29. Protocol for Immunoprecipitation (Co-IP) [protocols.io]
- 30. bitesizebio.com [bitesizebio.com]
- 31. Designing an Efficient Co‑immunoprecipitation (Co‑IP) Protocol | MtoZ Biolabs [mtoz-biolabs.com]
- 32. Pan-cancer analyses identify DCBLD2 as an oncogenic, immunological, and prognostic biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Frontiers | Pan-cancer analyses identify DCBLD2 as an oncogenic, immunological, and prognostic biomarker [frontiersin.org]
DCBLD2 Protein: A Technical Guide to Structure, Domains, and Signaling
Audience: Researchers, scientists, and drug development professionals.
Abstract
Discoidin, CUB and LCCL Domain Containing 2 (DCBLD2), also known as Endothelial and Smooth muscle cell-derived Neuropilin-Like protein (ESDN) or CLCP1, is a type-I transmembrane protein that has emerged as a significant player in cellular signaling, particularly in the context of cancer progression. Its multifaceted role in regulating cell motility, angiogenesis, and therapeutic resistance has made it a focal point for research and a potential target for drug development. This technical guide provides an in-depth overview of the DCBLD2 protein, focusing on its structural domains, its involvement in key signaling pathways, and the experimental methodologies used to elucidate its function. All quantitative data are summarized for clarity, and complex biological and experimental processes are visualized using standardized diagrams.
DCBLD2 Protein Structure and Domains
DCBLD2 is a single-pass type-I transmembrane protein, meaning its N-terminus is extracellular and its C-terminus is intracellular.[1] The protein's architecture is characterized by several distinct domains in its extracellular region, which are crucial for its function as a scaffolding receptor.
-
Extracellular Domain : The large N-terminal extracellular portion contains three key domains:
-
Discoidin (DS) Domain (also known as F5/8 type C domain) : This domain is homologous to coagulation factors V and VIII and is typically involved in carbohydrate and lipid binding, suggesting a role in cell-matrix interactions and cell adhesion.[2]
-
CUB Domain : Named for its presence in C omplement C1r/C1s, U egf, and B mp1, this domain is found in a wide range of extracellular and plasma membrane-associated proteins and is often implicated in protein-protein interactions.[2][3]
-
LCCL Domain : This domain shares homology with Limulus coagulation factor C and is also known to mediate protein-protein interactions.
-
-
Transmembrane Domain : A single helical segment that anchors the protein within the plasma membrane.
-
Intracellular Domain : The C-terminal cytoplasmic tail is a key site for signal transduction. It contains tyrosine phosphorylation sites that, when phosphorylated by kinases such as FYN and ABL, create docking sites for SH2 domain-containing adaptor proteins like CRKL, initiating downstream signaling cascades.[4][5]
Currently, there is no experimentally determined three-dimensional structure for the full-length DCBLD2 protein available in the Protein Data Bank (PDB). However, predicted models, such as those in the AlphaFold Protein Structure Database, can provide valuable insights into the potential spatial arrangement of its domains.[3]
Quantitative Data Summary
The expression of DCBLD2 is frequently altered in various cancers, and its levels often correlate with clinical outcomes and response to therapy. The following tables summarize key quantitative findings from the literature.
Table 1: Differential Expression of DCBLD2 in Cancer vs. Normal Tissues
| Cancer Type | Dataset/Cohort | Finding | p-value | Reference |
| Lung Adenocarcinoma (LUAD) | CPTAC | Higher protein expression in tumor tissues vs. normal. | 0.0049 | [6] |
| Lung Adenocarcinoma (LUAD) | Tianjin Hospital Cohort (17 pairs) | Higher protein expression in tumor tissues vs. adjacent. | < 0.001 | [6] |
| Colorectal Cancer (CRC) | GSE20842 | Higher mRNA expression in cancer vs. normal tissues. | < 0.0001 | [7] |
| Colorectal Cancer (CRC) | GSE32323 | Higher mRNA expression in cancer vs. normal tissues. | < 0.05 | [7] |
| Colorectal Cancer (CRC) | Xiangya Hospital Cohort (141 pairs) | Higher mRNA expression in cancer vs. normal tissues. | < 0.001 | [7] |
| Colorectal Cancer (CRC) | Xiangya Hospital Cohort (16 pairs) | Higher protein expression in cancer vs. normal tissues. | < 0.001 | [7] |
Table 2: Correlation of DCBLD2 Expression with Clinicopathological Parameters in LUAD
| Parameter | Finding | χ² value | p-value | Reference |
| Lymph Node Metastasis | Higher DCBLD2 expression is associated with metastasis. | 7.360 | < 0.01 | [8] |
| Advanced TNM Staging | Higher DCBLD2 expression is associated with advanced stage. | 6.063 | < 0.05 | [8] |
Table 3: DCBLD2 and Chemotherapy Resistance
| Cancer Type | Drug | Database/Method | Finding | Reference |
| Pan-Cancer | 5-Fluorouracil & others | GDSC & CTRP databases | Positive correlation between DCBLD2 expression and IC50 values. | [9][10] |
| Colorectal Cancer | 5-Fluorouracil (5-FU) | GDSC database | DCBLD2 overexpression is associated with 5-FU resistance. | [7] |
| Colorectal Cancer | 5-Fluorouracil (5-FU) | In vitro cell viability assays | DCBLD2 downregulation increases sensitivity of CRC cells to 5-FU. | [7] |
Signaling Pathways and Molecular Function
DCBLD2 functions as a scaffold, integrating signals from the extracellular environment to intracellular pathways that control fundamental cellular processes. Its upregulation in cancer is linked to the activation of several essential oncogenic pathways.[1]
PI3K-Akt Signaling
Pathway enrichment analyses have consistently linked DCBLD2 to the PI3K-Akt signaling pathway, a central regulator of cell growth, proliferation, and survival.[1][9] As a receptor tyrosine kinase (RTK) regulator, DCBLD2 can influence the activation of PI3K upon growth factor binding (e.g., to EGFR, VEGFR, PDGFR), leading to the phosphorylation and activation of Akt.[9][10]
Epithelial-Mesenchymal Transition (EMT)
DCBLD2 is a potent activator of the EMT program, a key process for cancer cell invasion and metastasis.[7][9] Upregulation of DCBLD2 correlates with increased expression of mesenchymal markers (e.g., Vimentin, N-cadherin) and decreased expression of epithelial markers (e.g., E-cadherin).[7] This transition enhances cell migration and invasion.[9][10]
Focal Adhesion and ITGB1 Signaling
Tandem affinity purification coupled with mass spectrometry (TAP-MS) has identified Integrin Beta 1 (ITGB1) as a key binding partner of DCBLD2.[7][11] This interaction is critical for the Focal Adhesion pathway, which regulates cell adhesion, migration, and angiogenesis.[11] DCBLD2 and ITGB1 colocalize at the cell membrane and their interaction influences cell polarity and motility.[11]
Experimental Protocols
Investigating the function of DCBLD2 involves a range of molecular and cellular biology techniques. Below are detailed methodologies for key experiments cited in the literature.
Protein Interaction Analysis: Co-Immunoprecipitation (Co-IP)
Co-IP is used to verify the interaction between two proteins (e.g., DCBLD2 and ITGB1) in a cellular context.[7][11]
Methodology:
-
Cell Lysis: Culture cells (e.g., HCT116) to 80-90% confluency. Wash cells with ice-cold PBS and lyse using a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors.
-
Pre-clearing: Incubate the cell lysate with protein A/G agarose (B213101) beads for 1 hour at 4°C to reduce non-specific binding. Centrifuge and collect the supernatant.
-
Immunoprecipitation: Add a primary antibody specific to the "bait" protein (e.g., anti-DCBLD2 antibody) to the pre-cleared lysate. Incubate overnight at 4°C with gentle rotation. A control sample using a non-specific IgG antibody should be run in parallel.
-
Complex Capture: Add fresh protein A/G agarose beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.
-
Washing: Pellet the beads by centrifugation and wash them 3-5 times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Detection: Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane. Perform a Western blot using a primary antibody against the suspected "prey" protein (e.g., anti-ITGB1 antibody) to confirm its presence in the complex.
Identification of Binding Partners: Tandem Affinity Purification-Mass Spectrometry (TAP-MS)
TAP-MS is a powerful technique used to identify novel protein interaction partners of a target protein (DCBLD2) on a larger scale.[7][11]
Methodology:
-
Vector Construction: Clone the cDNA of the protein of interest (DCBLD2) into a vector that adds a tandem affinity tag (e.g., a combination of Protein A and Calmodulin Binding Peptide, separated by a TEV protease cleavage site) to its N- or C-terminus.
-
Stable Cell Line Generation: Transfect the construct into a suitable cell line (e.g., HCT-116) and select for stable expression.
-
Cell Culture and Lysis: Grow a large-scale culture of the stable cell line. Lyse the cells under native conditions to preserve protein complexes.
-
First Affinity Purification: Pass the cleared lysate over an IgG-coupled resin, which binds to the Protein A portion of the tag. Wash extensively to remove non-specific binders.
-
Elution: Elute the protein complexes from the IgG resin by enzymatic cleavage with TEV protease.
-
Second Affinity Purification: The eluate is then passed over a calmodulin-coated resin in the presence of calcium. The Calmodulin Binding Peptide part of the tag binds to this resin.
-
Final Elution: After further washing, the final, highly purified protein complexes are eluted using a calcium-chelating agent like EGTA.
-
Mass Spectrometry: The proteins in the final eluate are identified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Cell Migration and Invasion Assays
These assays are used to quantify the effect of DCBLD2 on the migratory and invasive potential of cancer cells.[7]
Methodology (Transwell Invasion Assay):
-
Cell Preparation: Culture cancer cells (e.g., HCT116) in which DCBLD2 expression has been modulated (e.g., via siRNA knockdown). Starve the cells in serum-free medium for 12-24 hours.
-
Chamber Preparation: Use Transwell inserts with an 8 µm pore size polycarbonate membrane. For invasion assays, coat the top of the membrane with a layer of Matrigel (a basement membrane matrix) and allow it to solidify.
-
Cell Seeding: Resuspend the starved cells in serum-free medium and seed them into the upper chamber of the Transwell insert.
-
Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubation: Incubate the plates for 24-48 hours at 37°C to allow cells to migrate through the pores and invade through the Matrigel.
-
Fixation and Staining: Remove non-invading cells from the top of the membrane with a cotton swab. Fix the cells that have invaded to the bottom of the membrane with methanol (B129727) and stain them with crystal violet.
-
Quantification: Count the number of stained cells in several microscopic fields. A higher number of cells indicates greater invasive potential. A parallel experiment without the Matrigel coating measures cell migration.
Conclusion
DCBLD2 is a critical transmembrane scaffolding protein with well-defined extracellular domains that facilitate interactions, and an intracellular domain that serves as a hub for signal transduction. Its overexpression is a common feature in many cancers, where it drives oncogenic processes by modulating key signaling pathways such as PI3K-Akt and EMT. The identification of its interaction with ITGB1 has further solidified its role in regulating cell adhesion and migration. The experimental protocols outlined herein represent the standard methodologies used to dissect the function of DCBLD2, providing a framework for future research. As a regulator of multiple cancer-associated pathways and a contributor to chemoresistance, DCBLD2 stands out as a promising, high-value target for the development of novel cancer therapeutics.
References
- 1. Transcriptomic Profiling Identifies DCBLD2 as a Diagnostic and Prognostic Biomarker in Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DCBLD2 discoidin, CUB and LCCL domain containing 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. DCBLD2 discoidin, CUB and LCCL domain containing 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. FYN and ABL Regulate the Interaction Networks of the DCBLD Receptor Family - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. DCBLD2 Affects the Development of Colorectal Cancer via EMT and Angiogenesis and Modulates 5-FU Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DCBLD2 Mediates Epithelial-Mesenchymal Transition-Induced Metastasis by Cisplatin in Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Pan-cancer analyses identify DCBLD2 as an oncogenic, immunological, and prognostic biomarker [frontiersin.org]
- 10. Pan-cancer analyses identify DCBLD2 as an oncogenic, immunological, and prognostic biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | DCBLD2 Affects the Development of Colorectal Cancer via EMT and Angiogenesis and Modulates 5-FU Drug Resistance [frontiersin.org]
Cellular Localization of ESDN Protein: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endothelial and Smooth Muscle Cell-Derived Neuropilin-like Protein (ESDN), also known as DCBLD2 (Discoidin, CUB and LCCL Domain Containing 2) or CLCP1, is a type-I transmembrane protein that plays a crucial role in various physiological and pathological processes, including angiogenesis, vascular remodeling, and cancer progression.[1][2][3] Its function is intrinsically linked to its subcellular localization, which dictates its interaction with signaling partners and its role in cellular communication. This guide provides a comprehensive overview of the cellular localization of the ESDN protein, detailing the experimental evidence, relevant signaling pathways, and the methodologies used for its study.
Subcellular Localization of ESDN
Experimental evidence has demonstrated that ESDN is not confined to a single cellular compartment. Its presence has been identified in several locations, with the plasma membrane being the most prominent.
Primary Cellular Locations:
-
Plasma Membrane: As a type-I transmembrane protein, ESDN is integrally anchored in the plasma membrane.[1] This localization is critical for its function as a receptor and co-receptor in signaling pathways. Immunofluorescence studies consistently show a strong signal for ESDN at the cell periphery.[4][5] Flow cytometry analysis has also confirmed its presence on the cell surface.[6] In polarized cells, such as colorectal cancer cells, ESDN can show a distinct polarity in its membrane localization, consistent with a role in focal adhesions.[3]
-
Cytosol: A significant portion of ESDN has also been detected in the cytosol.[3][5][7] This suggests potential roles for ESDN in intracellular signaling cascades or that a pool of the protein exists before or after its translocation to the plasma membrane.
-
Golgi Apparatus: Evidence also points to the localization of ESDN within the Golgi apparatus.[5][7] This is consistent with the protein's nature as a transmembrane protein that is processed and trafficked through the secretory pathway.
Quantitative Distribution
While the presence of ESDN in the plasma membrane, cytosol, and Golgi apparatus is well-documented, specific quantitative data on the fractional distribution of the protein among these compartments is not extensively available in the current literature. The relative abundance in each compartment can likely vary depending on cell type, cellular state (e.g., proliferating vs. quiescent), and external stimuli.
| Subcellular Compartment | Evidence Level | Primary Methodologies | Reference |
| Plasma Membrane | High | Immunofluorescence, Flow Cytometry | [4][5][6] |
| Cytosol | Moderate | Immunofluorescence, Database Annotation | [3][5][7] |
| Golgi Apparatus | Moderate | Database Annotation | [5][7] |
Signaling Pathways Involving ESDN
The subcellular localization of ESDN is fundamental to its participation in key signaling pathways. Its presence at the cell membrane allows it to interact with extracellular ligands and other membrane-bound receptors, thereby initiating intracellular signaling cascades.
VEGF Signaling Pathway
ESDN is a significant modulator of Vascular Endothelial Growth Factor (VEGF) signaling, a critical pathway in angiogenesis. At the cell membrane, ESDN associates with VEGFR-2, the primary receptor for VEGF-A.[6] This interaction prevents the binding of negative regulators, such as the protein tyrosine phosphatases PTP1B and TC-PTP, and VE-cadherin to VEGFR-2. By inhibiting these negative regulators, ESDN promotes VEGF-induced phosphorylation of VEGFR-2 and the activation of downstream signaling pathways, including the Akt and MAPK pathways, which are crucial for endothelial cell proliferation and migration.[6]
Focal Adhesion Pathway
In colorectal cancer cells, ESDN has been shown to be involved in the focal adhesion pathway.[3] It interacts with Integrin Subunit Beta 1 (ITGB1), a key signaling factor in this pathway. Both ESDN and ITGB1 exhibit polarized expression on the cell membrane, which is characteristic of the focal adhesion phenotype.[3] This interaction suggests a role for ESDN in cell adhesion, migration, and the epithelial-mesenchymal transition (EMT).
Experimental Protocols
The determination of ESDN's subcellular localization relies on several key experimental techniques. Below are detailed methodologies for two of the most common approaches.
Immunofluorescence Staining for ESDN Localization
This protocol describes the indirect immunofluorescence staining of ESDN in cultured cells.
Materials:
-
Cultured cells grown on glass coverslips
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 5% normal goat serum and 0.3% Triton X-100 in PBS)
-
Primary Antibody: Rabbit anti-ESDN/DCBLD2 antibody
-
Secondary Antibody: Fluorochrome-conjugated goat anti-rabbit IgG (e.g., Alexa Fluor 488)
-
Nuclear Counterstain (e.g., DAPI)
-
Antifade Mounting Medium
-
Fluorescence Microscope
Procedure:
-
Cell Culture: Seed cells on sterile glass coverslips in a petri dish and culture until they reach the desired confluency.
-
Washing: Gently wash the cells twice with PBS.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Incubate the cells with Permeabilization Buffer for 10 minutes.
-
Blocking: Block non-specific antibody binding by incubating the cells in Blocking Buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary anti-ESDN antibody in the blocking buffer to its optimal concentration. Incubate the cells with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorochrome-conjugated secondary antibody in the blocking buffer. Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Counterstaining: Incubate the cells with DAPI for 5 minutes to stain the nuclei.
-
Mounting: Mount the coverslips onto glass slides using an antifade mounting medium.
-
Imaging: Visualize the stained cells using a fluorescence microscope with the appropriate filters.
Flow Cytometry for Cell Surface ESDN
This protocol details the detection of ESDN on the surface of intact cells.
Materials:
-
Cell suspension (e.g., harvested cultured cells)
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS)
-
Primary Antibody: Fluorochrome-conjugated anti-ESDN/DCBLD2 antibody (or an unconjugated primary antibody and a corresponding fluorochrome-conjugated secondary antibody)
-
Isotype Control: Fluorochrome-conjugated antibody of the same isotype and concentration as the primary antibody
-
Flow Cytometer
Procedure:
-
Cell Preparation: Harvest cells and prepare a single-cell suspension. Wash the cells with cold Flow Cytometry Staining Buffer and resuspend them at a concentration of 1x10^6 cells/mL.
-
Blocking (Optional): To reduce non-specific binding, incubate cells with an Fc receptor blocking agent for 10-15 minutes on ice.
-
Antibody Staining: Aliquot 100 µL of the cell suspension into flow cytometry tubes. Add the fluorochrome-conjugated anti-ESDN antibody to the sample tube and the isotype control antibody to a separate control tube.
-
Incubation: Incubate the tubes for 30 minutes on ice in the dark.
-
Washing: Wash the cells twice by adding 2 mL of cold Flow Cytometry Staining Buffer, centrifuging at 300-400 x g for 5 minutes, and decanting the supernatant.
-
Resuspension: Resuspend the cell pellet in 500 µL of Flow Cytometry Staining Buffer.
-
Analysis: Analyze the samples on a flow cytometer, gating on the live cell population. Compare the fluorescence intensity of the cells stained with the anti-ESDN antibody to the isotype control.
References
- 1. ESDN, a novel neuropilin-like membrane protein cloned from vascular cells with the longest secretory signal sequence among eukaryotes, is up-regulated after vascular injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ESDN is a marker of vascular remodeling and regulator of cell proliferation in graft arteriosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DCBLD2 Affects the Development of Colorectal Cancer via EMT and Angiogenesis and Modulates 5-FU Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Subcellular - DCBLD2 - The Human Protein Atlas [proteinatlas.org]
- 6. Transmembrane protein ESDN promotes endothelial VEGF signaling and regulates angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DCBLD2 protein expression summary - The Human Protein Atlas [proteinatlas.org]
Methodological & Application
Application Notes and Protocols for FA19-1 Antibody in ELISA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for the use of the FA19-1 antibody, which targets Human CUB domain-containing protein 1 (CLCP1), in Enzyme-Linked Immunosorbent Assay (ELISA).
Introduction
The FA19-1 antibody is a research tool for the detection of Human CLCP1, a protein implicated in cell motility and cancer metastasis. This document outlines a general protocol for a sandwich ELISA, which is a common and highly sensitive method for quantifying a specific antigen in a sample. Optimization of antibody concentrations is crucial for achieving the best results.
Data Presentation
Effective data analysis in ELISA requires careful recording and organization of results. The following tables provide a template for structuring your quantitative data.
Table 1: ELISA Plate Layout
| 1 | 2 | 3 | 4 | 5 | 6 | 7 | 8 | 9 | 10 | 11 | 12 | |
| A | Blank | Blank | Std 7 | Std 7 | Sample 1 | Sample 1 | Sample 5 | Sample 5 | Sample 9 | Sample 9 | Sample 13 | Sample 13 |
| B | Std 1 | Std 1 | Std 8 | Std 8 | Sample 2 | Sample 2 | Sample 6 | Sample 6 | Sample 10 | Sample 10 | Sample 14 | Sample 14 |
| C | Std 2 | Std 2 | Ctrl + | Ctrl + | Sample 3 | Sample 3 | Sample 7 | Sample 7 | Sample 11 | Sample 11 | Sample 15 | Sample 15 |
| D | Std 3 | Std 3 | Ctrl - | Ctrl - | Sample 4 | Sample 4 | Sample 8 | Sample 8 | Sample 12 | Sample 12 | Sample 16 | Sample 16 |
| E | Std 4 | Std 4 | ||||||||||
| F | Std 5 | Std 5 | ||||||||||
| G | Std 6 | Std 6 | ||||||||||
| H |
Caption: Example of a 96-well plate layout for a typical ELISA experiment, including blanks, standards, controls, and samples in duplicate.
Table 2: Standard Curve Data
| Standard Concentration (pg/mL) | Absorbance (450 nm) - Replicate 1 | Absorbance (450 nm) - Replicate 2 | Mean Absorbance | Corrected Absorbance (Mean - Blank) |
| 0 (Blank) | ||||
| 15.6 | ||||
| 31.2 | ||||
| 62.5 | ||||
| 125 | ||||
| 250 | ||||
| 500 | ||||
| 1000 |
Caption: Table for recording the absorbance readings of the standard dilutions and calculating the corrected absorbance for generating a standard curve.
Table 3: Sample Data
| Sample ID | Dilution Factor | Absorbance (450 nm) - Replicate 1 | Absorbance (450 nm) - Replicate 2 | Mean Absorbance | Corrected Absorbance (Mean - Blank) | Calculated Concentration (pg/mL) | Final Concentration (pg/mL) |
| Sample 1 | |||||||
| Sample 2 | |||||||
| ... |
Caption: Table for recording and calculating the concentration of the target protein in unknown samples.
Experimental Protocols
General Sandwich ELISA Protocol
This protocol provides a general framework. Optimal conditions, particularly antibody dilutions, should be determined empirically.
Materials:
-
FA19-1 Antibody (Capture Antibody)
-
Biotinylated detection antibody specific for CLCP1
-
Recombinant CLCP1 protein (for standard curve)
-
96-well ELISA plates
-
Coating Buffer (e.g., 0.1 M Carbonate-Bicarbonate, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Assay Diluent (e.g., 0.1% BSA in PBS)
-
Streptavidin-HRP conjugate
-
TMB Substrate Solution
-
Stop Solution (e.g., 2 N H₂SO₄)
-
Plate reader capable of measuring absorbance at 450 nm
Procedure:
-
Coating:
-
Dilute the FA19-1 capture antibody to a concentration of 1-10 µg/mL in Coating Buffer.
-
Add 100 µL of the diluted antibody to each well of the 96-well plate.
-
Incubate overnight at 4°C.
-
-
Washing (1):
-
Aspirate the coating solution from the wells.
-
Wash the plate three times with 200 µL of Wash Buffer per well.
-
-
Blocking:
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing (2):
-
Repeat the washing step as in step 2.
-
-
Sample and Standard Incubation:
-
Prepare serial dilutions of the recombinant CLCP1 protein in Assay Diluent to generate a standard curve (e.g., 1000 pg/mL to 15.6 pg/mL).
-
Prepare dilutions of your samples in Assay Diluent. A starting dilution of 1:2 is recommended, with further dilutions if the initial concentration is high.
-
Add 100 µL of the standards and samples to the appropriate wells.
-
Incubate for 2 hours at room temperature.
-
-
Washing (3):
-
Repeat the washing step as in step 2.
-
-
Detection Antibody Incubation:
-
Dilute the biotinylated detection antibody in Assay Diluent. The optimal dilution should be determined empirically, but a starting point of 1:1000 to 1:5000 is common.
-
Add 100 µL of the diluted detection antibody to each well.
-
Incubate for 1 hour at room temperature.
-
-
Washing (4):
-
Repeat the washing step as in step 2.
-
-
Streptavidin-HRP Incubation:
-
Dilute the Streptavidin-HRP conjugate in Assay Diluent (e.g., 1:10,000).
-
Add 100 µL of the diluted conjugate to each well.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Washing (5):
-
Repeat the washing step as in step 2, but increase the number of washes to five.
-
-
Substrate Development:
-
Add 100 µL of TMB Substrate Solution to each well.
-
Incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed.
-
-
Stopping the Reaction:
-
Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
-
Reading the Plate:
-
Read the absorbance of each well at 450 nm using a microplate reader.
-
Optimization of Antibody Dilution (Checkerboard Titration)
To determine the optimal concentrations of the capture (FA19-1) and detection antibodies, a checkerboard titration is recommended. This involves testing a range of dilutions for both antibodies simultaneously to find the combination that yields the highest signal-to-noise ratio.
Procedure:
-
Prepare serial dilutions of the FA19-1 capture antibody (e.g., 0.5, 1, 2, 4 µg/mL) and coat different rows of a 96-well plate with each dilution.
-
After blocking and adding a constant, known concentration of the CLCP1 antigen, prepare serial dilutions of the biotinylated detection antibody (e.g., 1:500, 1:1000, 1:2000, 1:4000) and add them to different columns.
-
Follow the remaining steps of the ELISA protocol.
-
The optimal combination will be the one that gives a strong signal with the antigen and a low background signal in the absence of the antigen.
Visualizations
CLCP1 Signaling Pathway
CLCP1 (also known as CDCP1) is a transmembrane protein that, upon phosphorylation, can initiate downstream signaling cascades involved in cell migration, invasion, and proliferation.
Caption: CLCP1 signaling pathways involved in cancer progression.
Sandwich ELISA Workflow
The following diagram illustrates the key steps of the sandwich ELISA protocol.
Caption: Workflow for a sandwich ELISA using the FA19-1 antibody.
Application Notes and Protocols for Functional Assays Using Anti-DCBLD2/ESDN Antibody (FA19-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Anti-DCBLD2/ESDN Antibody (FA19-1) is a monoclonal antibody targeting the Discoidin, CUB and LCCL Domain Containing 2 (DCBLD2), also known as Endothelial and Smooth Muscle Cell-derived Neuropilin-like protein (ESDN). DCBLD2 is a type I transmembrane protein implicated in various cellular processes, including cell growth, migration, and angiogenesis.[1] Notably, DCBLD2 expression is upregulated in several cancers, including lung adenocarcinoma, and has been associated with tumor metastasis and poor prognosis.[2][3] This document provides detailed protocols for functional assays to investigate the role of DCBLD2 and the inhibitory potential of the FA19-1 antibody in cancer research, particularly focusing on lung adenocarcinoma.
Product Information
| Product Name | Anti-DCBLD2/ESDN Antibody (FA19-1) |
| Target | DCBLD2/ESDN |
| Host Species | Humanized |
| Clonality | Monoclonal |
| Isotype | IgG1 |
| Applications | ELISA, Flow Cytometry, Functional Assay[4] |
| Formulation | Lyophilized from 25mM histidine, 8% sucrose, 0.01% Tween80 (pH6.2). Low Endotoxin, Azide and BSA Free.[4] |
| Reconstitution | Reconstitute with sterile, distilled water to a final concentration of 1 mg/ml. Gently shake to solubilize. Do not vortex.[4] |
| Storage | Store lyophilized powder at -20°C. Once reconstituted, store at -80°C. Avoid repeated freeze-thaw cycles.[4] |
Signaling Pathways Involving DCBLD2/ESDN
DCBLD2 is a key player in multiple signaling pathways that are crucial for tumor progression. Understanding these pathways is essential for designing and interpreting functional assays.
Caption: DCBLD2/ESDN Signaling Pathways.
Experimental Protocols
The functional relevance of DCBLD2 in promoting tumor metastasis suggests that the Anti-DCBLD2/ESDN Antibody (FA19-1) may have therapeutic potential by inhibiting these processes. Below are detailed protocols for assessing the functional effects of this antibody on cancer cells.
Experimental Workflow: Functional Antibody Assay
References
- 1. Quantification of Lung Metastases from In Vivo Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. clyte.tech [clyte.tech]
- 3. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 4. Scratch Wound Healing Assay [en.bio-protocol.org]
Protocol for Western Blotting with DCBLD2 Antibodies
Application Notes for Researchers, Scientists, and Drug Development Professionals
Introduction
DCBLD2 (Discoidin, CUB and LCCL domain-containing protein 2), also known as ESDN or CLCP1, is a type I transmembrane protein implicated in various cellular processes, including cell migration, proliferation, and angiogenesis.[1][2] Its overexpression has been linked to poor prognosis in several cancers, such as colorectal, pancreatic, and lung cancer, making it a protein of significant interest in cancer research and drug development.[3][4][5] Western blotting is a fundamental technique for detecting and quantifying DCBLD2 protein expression in cell lysates and tissue homogenates. This document provides a detailed protocol for performing Western blotting using DCBLD2 antibodies, along with relevant signaling pathway information.
DCBLD2 Signaling Pathways
DCBLD2 is involved in multiple signaling pathways that are crucial in cancer progression. Notably, it has been shown to activate the Epithelial-Mesenchymal Transition (EMT) pathway, a key process in tumor metastasis.[6] Downregulation of DCBLD2 can suppress the EMT signal by affecting upstream transcription factors like ZEB1, ZEB2, and SNAIL, and altering the expression of key EMT markers such as N-cadherin, E-cadherin, and Vimentin.[3][7][8]
Furthermore, DCBLD2 is known to participate in the regulation of receptor tyrosine kinase (RTK) signaling pathways, including the PI3K-Akt, Rap1, and Ras signaling pathways.[4][6] It can also promote angiogenesis by modulating the VEGF signaling pathway.[7][8] Understanding these pathways is critical for interpreting Western blot results and elucidating the functional role of DCBLD2 in various biological contexts.
Quantitative Data Summary
The following tables summarize recommended antibody dilutions and validated sample types for Western blotting with various commercially available DCBLD2 antibodies. It is important to note that optimal dilutions should be determined experimentally for each specific assay.
Table 1: Recommended Antibody Dilutions for Western Blotting
| Antibody Provider | Catalog Number | Recommended Dilution |
| Proteintech | 13168-1-AP | 1:500 - 1:3000 |
| Proteintech | 30245-1-AP | 1:3000 |
| Novus Biologicals | NBP2-16105 | 1:500 - 1:3000 |
| Cell Signaling Tech | #4804 | Assay-dependent |
| ProSci | 48-871 | User-defined |
Table 2: Validated Cell Lysates and Tissues for DCBLD2 Western Blotting
| Sample Type | Cell/Tissue Type | Source |
| Cell Lysate | HeLa | [9] |
| Cell Lysate | HepG2 | [9] |
| Cell Lysate | A549 | [1] |
| Cell Lysate | U2OS | [1] |
| Cell Lysate | HL-60 | [2] |
| Cell Lysate | MKN-45 | [2] |
| Cell Lysate | HCC827 | [2] |
| Cell Lysate | HCT116 | [3] |
| Cell Lysate | Caco-2 | [3] |
| Tissue Homogenate | Human Brain | [10] |
| Tissue Homogenate | Human Stomach Cancer | [1] |
Experimental Protocol: Western Blotting
This protocol provides a general framework for the Western blot analysis of DCBLD2. Optimization of specific steps may be required depending on the antibody and sample type used.
1. Sample Preparation
-
Cell Lysates:
-
Culture cells to the desired confluency.
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer (or another suitable lysis buffer) containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant to a new tube.
-
-
Tissue Homogenates:
-
Excise the tissue of interest and wash with ice-cold PBS.
-
Mince the tissue on ice and homogenize in lysis buffer using a mechanical homogenizer.
-
Follow steps 1.4-1.6 for cell lysates.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
2. SDS-PAGE
-
Prepare protein samples by adding 2X Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.
-
Load 20-30 µg of total protein per lane onto a 7.5% SDS-polyacrylamide gel. The predicted molecular weight of DCBLD2 is ~85 kDa, but it can appear at ~130 kDa on SDS-PAGE.[1][11]
-
Run the gel at a constant voltage until the dye front reaches the bottom.
3. Protein Transfer
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
The transfer can be performed using a wet or semi-dry transfer system according to the manufacturer's instructions.
4. Blocking
-
Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.[3]
5. Primary Antibody Incubation
-
Dilute the primary DCBLD2 antibody in the blocking buffer at the recommended concentration (see Table 1).
-
Incubate the membrane with the diluted primary antibody overnight at 4°C with gentle agitation.[3]
6. Washing
-
Wash the membrane three times for 10 minutes each with TBST at room temperature with gentle agitation.
7. Secondary Antibody Incubation
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature with gentle agitation.[3]
8. Washing
-
Repeat the washing step (Step 6).
9. Detection
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for the recommended time.
10. Imaging and Analysis
-
Capture the chemiluminescent signal using a digital imaging system.
-
Analyze the band intensities using appropriate software. Normalize the DCBLD2 band intensity to a loading control (e.g., β-actin or GAPDH) for quantitative analysis.
References
- 1. DCBLD2 antibody (30245-1-AP) | Proteintech [ptglab.com]
- 2. DCBLD2 Antibody | Cell Signaling Technology [cellsignal.com]
- 3. DCBLD2 Affects the Development of Colorectal Cancer via EMT and Angiogenesis and Modulates 5-FU Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transcriptomic Profiling Identifies DCBLD2 as a Diagnostic and Prognostic Biomarker in Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DCBLD2 Mediates Epithelial-Mesenchymal Transition-Induced Metastasis by Cisplatin in Lung Adenocarcinoma [mdpi.com]
- 6. Frontiers | Pan-cancer analyses identify DCBLD2 as an oncogenic, immunological, and prognostic biomarker [frontiersin.org]
- 7. Frontiers | DCBLD2 Affects the Development of Colorectal Cancer via EMT and Angiogenesis and Modulates 5-FU Drug Resistance [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. novusbio.com [novusbio.com]
- 10. DCBLD2 antibody (13168-1-AP) | Proteintech [ptglab.com]
- 11. DCBLD2/ESDN Overexpression Lysate (NBL1-09737): Novus Biologicals [novusbio.com]
Application Notes and Protocols: Immunohistochemistry Staining with Anti-DCBLD2/ESDN Antibody
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and supporting data for the use of Anti-DCBLD2/ESDN antibodies in immunohistochemistry (IHC). DCBLD2 (Discoidin, CUB and LCCL domain containing 2), also known as ESDN (Endothelial and smooth muscle cell-derived neuropilin-like protein) and CLCP1, is a type-I transmembrane protein involved in crucial cellular processes including angiogenesis, cell proliferation, migration, and epithelial-mesenchymal transition (EMT)[1][2]. Its expression is often upregulated in various cancers, making it a significant target for research and drug development[3][4][5][6].
Product Information and Quantitative Data
A variety of commercially available Anti-DCBLD2/ESDN polyclonal antibodies have been validated for immunohistochemistry. The following table summarizes key quantitative data from different suppliers to aid in antibody selection and experimental design.
| Parameter | Atlas Antibodies (HPA016909) | Proteintech (13168-1-AP) | Novus Biologicals (NBP2-16105) | Abcam (ab224102) |
| Host Species | Rabbit | Rabbit | Rabbit | Rabbit |
| Clonality | Polyclonal | Polyclonal | Polyclonal | Polyclonal |
| Verified Species Reactivity | Human | Human | Human | Human |
| Recommended IHC Dilution | 1:50 - 1:200 | Sample-dependent | 1:100 - 1:1000 | 1:20 |
| Antigen Retrieval | Heat-Induced Epitope Retrieval (HIER), pH 6 | Not specified | Not specified | Not specified |
| Reported Staining | Cytoplasmic | Not specified | Not specified | Not specified |
| Observed Expression | Moderate cytoplasmic positivity in human heart muscle[7]. | Not specified | Analysis of paraffin-embedded colon cancer. | Staining of paraffin-embedded human heart tissue[8]. |
Protein Localization and Function
DCBLD2 is a transmembrane protein that is also found in the cytosol[2][6]. It contains a CUB domain, an LCCL domain, and a coagulation factor V/VIII homology domain[2][9]. Functionally, DCBLD2 is implicated in the regulation of vascular cell growth and has been shown to play a role in several key signaling pathways. In cancer, DCBLD2 overexpression is often associated with increased tumor invasion, metastasis, and poor prognosis[4][5][10]. It has been shown to mediate these effects by influencing pathways such as VEGF, Wnt/β-catenin, PI3K-Akt, and Ras signaling[1][2][4].
Signaling Pathways Involving DCBLD2/ESDN
The diagrams below illustrate the central role of DCBLD2 in modulating key signaling pathways relevant to cancer biology and angiogenesis.
Detailed Immunohistochemistry (IHC-P) Protocol
This protocol provides a general framework for the immunohistochemical staining of formalin-fixed, paraffin-embedded (FFPE) tissue sections with Anti-DCBLD2/ESDN antibodies. Optimization for specific tissues and experimental conditions is recommended.
I. Reagents and Materials
-
FFPE tissue sections (4-5 µm) on charged slides
-
Anti-DCBLD2/ESDN antibody (see table above)
-
Xylene or equivalent clearing agent
-
Ethanol (B145695) (100%, 95%, 70%)
-
Deionized water (dH₂O)
-
Antigen Retrieval Solution (e.g., Citrate Buffer, pH 6.0)
-
Wash Buffer (e.g., PBS or TBS with 0.05% Tween-20)
-
Hydrogen Peroxide Block (3% H₂O₂)
-
Blocking Buffer (e.g., 5% Normal Goat Serum in Wash Buffer)
-
HRP-conjugated secondary antibody
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin counterstain
-
Mounting medium
-
Coplin jars, humidity chamber, microscope
II. Experimental Workflow
The following diagram outlines the key steps in the IHC-P workflow.
III. Step-by-Step Procedure
1. Deparaffinization and Rehydration: a. Immerse slides in xylene: 2 changes, 5 minutes each. b. Transfer slides through a graded ethanol series:
- 100% ethanol: 2 changes, 3 minutes each.
- 95% ethanol: 1 change, 3 minutes.
- 70% ethanol: 1 change, 3 minutes. c. Rinse slides in dH₂O for 5 minutes.
2. Antigen Retrieval: a. Pre-heat Antigen Retrieval Solution (Citrate Buffer, pH 6.0) to 95-100°C in a water bath or steamer. b. Immerse slides in the hot retrieval solution and incubate for 20-30 minutes. c. Allow slides to cool in the solution for 20 minutes at room temperature. d. Rinse slides with Wash Buffer: 3 changes, 5 minutes each.
3. Peroxidase Blocking: a. Incubate slides with 3% Hydrogen Peroxide Block for 10-15 minutes at room temperature to quench endogenous peroxidase activity. b. Rinse with Wash Buffer: 3 changes, 5 minutes each.
4. Protein Blocking: a. Apply Blocking Buffer (e.g., 5% Normal Goat Serum) to cover the tissue section. b. Incubate for 30-60 minutes at room temperature in a humidity chamber to block non-specific antibody binding.
5. Primary Antibody Incubation: a. Dilute the Anti-DCBLD2/ESDN antibody to the optimized concentration (e.g., 1:50 - 1:1000) in Blocking Buffer. b. Tap off excess blocking buffer from the slides and apply the diluted primary antibody. c. Incubate overnight at 4°C in a humidity chamber.
6. Secondary Antibody Incubation: a. Rinse slides with Wash Buffer: 3 changes, 5 minutes each. b. Apply the HRP-conjugated secondary antibody according to the manufacturer's instructions. c. Incubate for 30-60 minutes at room temperature in a humidity chamber.
7. Detection: a. Rinse slides with Wash Buffer: 3 changes, 5 minutes each. b. Prepare the DAB substrate solution just before use according to the kit instructions. c. Apply the DAB solution to the tissue sections and monitor for color development (typically 1-10 minutes). d. Stop the reaction by immersing the slides in dH₂O.
8. Counterstaining: a. Immerse slides in Hematoxylin for 1-2 minutes. b. Rinse gently with tap water. c. "Blue" the sections in running tap water or a bluing reagent for 1-2 minutes. d. Rinse with dH₂O.
9. Dehydration and Mounting: a. Dehydrate the sections through a graded ethanol series in reverse (70%, 95%, 100%). b. Clear in xylene: 2 changes, 3 minutes each. c. Apply a coverslip using a permanent mounting medium.
10. Visualization: a. Allow the mounting medium to dry. b. Examine the slides under a light microscope. Positive staining for DCBLD2 will appear as a brown precipitate, while nuclei will be stained blue.
Interpretation of Results
-
Positive Staining: Brown (DAB) staining in the cytoplasm and/or cell membrane indicates the presence of DCBLD2/ESDN protein.
-
Negative Control: A negative control slide (omitting the primary antibody) should show no specific staining.
-
Tissue Control: A tissue known to express DCBLD2 (e.g., heart muscle, certain tumor tissues) should be used as a positive control to validate the staining procedure[7].
These notes are intended to serve as a comprehensive guide. Researchers should always consult the specific antibody datasheet and perform necessary optimizations for their particular experimental setup.
References
- 1. Transmembrane protein ESDN promotes endothelial VEGF signaling and regulates angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DCBLD2 Mediates Epithelial-Mesenchymal Transition-Induced Metastasis by Cisplatin in Lung Adenocarcinoma [mdpi.com]
- 3. Expression of DCBLD2 in cancer - Summary - The Human Protein Atlas [proteinatlas.org]
- 4. Frontiers | Pan-cancer analyses identify DCBLD2 as an oncogenic, immunological, and prognostic biomarker [frontiersin.org]
- 5. Frontiers | DCBLD2 Affects the Development of Colorectal Cancer via EMT and Angiogenesis and Modulates 5-FU Drug Resistance [frontiersin.org]
- 6. DCBLD2 Mediates Epithelial-Mesenchymal Transition-Induced Metastasis by Cisplatin in Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-DCBLD2 Human Protein Atlas Antibody [atlasantibodies.com]
- 8. Anti-DCBLD2/ESDN antibody (ab224102) | Abcam [abcam.com]
- 9. ESDN, a novel neuropilin-like membrane protein cloned from vascular cells with the longest secretory signal sequence among eukaryotes, is up-regulated after vascular injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. DCBLD2 discoidin, CUB and LCCL domain containing 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunocytochemistry of ESDN Protein
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endothelial and Smooth muscle cell-Derived Neuropilin-like protein (ESDN), also known as DCBLD2, is a type I transmembrane protein that plays a significant role in key cellular processes, including angiogenesis and insulin (B600854) signaling.[1][2][3] Its structural similarity to neuropilins suggests its involvement in regulating receptor tyrosine kinase signaling.[3] Given its emerging role in vascular biology and metabolic regulation, accurate and reliable methods for detecting and localizing ESDN within cells are crucial for advancing research and therapeutic development. Immunocytochemistry (ICC) is a powerful technique for visualizing the subcellular localization of proteins, providing valuable insights into their function. This document provides a detailed protocol for the immunocytochemical staining of the ESDN protein, along with information on data interpretation and relevant signaling pathways.
Data Presentation
Quantitative analysis of immunofluorescence staining allows for the objective measurement of protein expression and localization. Below are examples of how to structure quantitative data obtained from ICC experiments for the ESDN protein.
Table 1: ESDN Protein Expression Levels in Different Cell Lines
| Cell Line | Mean Fluorescence Intensity (ESDN) | Standard Deviation | Percentage of ESDN-Positive Cells (%) |
| HUVEC | 1578 | ± 125 | 85 |
| Vascular Smooth Muscle Cells | 1245 | ± 98 | 72 |
| HEK293 (Negative Control) | 150 | ± 25 | < 5 |
Table 2: Co-localization Analysis of ESDN with Membrane and Endosomal Markers
| Cell Line | Marker | Pearson's Correlation Coefficient with ESDN | Overlap Coefficient (Manders) |
| HUVEC | Pan-Cadherin (Membrane) | 0.82 | 0.88 |
| HUVEC | EEA1 (Early Endosomes) | 0.35 | 0.41 |
| HUVEC | LAMP1 (Lysosomes) | 0.15 | 0.20 |
Experimental Protocols
This protocol provides a general guideline for the immunofluorescent staining of ESDN in cultured cells. Optimization may be required for different cell types and specific experimental conditions.
Materials and Reagents
-
Cells: Human Umbilical Vein Endothelial Cells (HUVECs) or other cell lines expressing ESDN.
-
Culture vessels: Glass coverslips or chamber slides suitable for microscopy.
-
Fixative: 4% Paraformaldehyde (PFA) in Phosphate Buffered Saline (PBS).
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS with 0.05% Tween-20.
-
Primary Antibody: Validated anti-ESDN antibody (refer to manufacturer's datasheet for recommended dilution, typically 1-10 µg/mL).
-
Secondary Antibody: Fluorophore-conjugated secondary antibody appropriate for the host species of the primary antibody (e.g., Goat anti-Rabbit IgG Alexa Fluor 488).
-
Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole).
-
Mounting Medium: Anti-fade mounting medium.
-
Phosphate Buffered Saline (PBS): pH 7.4.
Immunocytochemistry Protocol
-
Cell Seeding:
-
Seed cells onto sterile glass coverslips or chamber slides in a 24-well plate.
-
Culture cells to the desired confluency (typically 50-70%).
-
-
Fixation:
-
Carefully aspirate the culture medium.
-
Wash the cells once with PBS.
-
Fix the cells by incubating with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Incubate the cells with Permeabilization Buffer (0.1% Triton X-100 in PBS) for 10 minutes at room temperature. This step is crucial for allowing the antibody to access intracellular epitopes of the transmembrane ESDN protein.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the cells with Blocking Buffer for 1 hour at room temperature to minimize non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the anti-ESDN primary antibody in Blocking Buffer to its optimal concentration.
-
Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
-
-
Washing:
-
Wash the cells three times with PBS containing 0.05% Tween-20 for 5 minutes each.
-
-
Secondary Antibody Incubation:
-
Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer. Protect from light.
-
Incubate the cells with the diluted secondary antibody for 1 hour at room temperature in the dark.
-
-
Nuclear Counterstaining:
-
Incubate the cells with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature in the dark.
-
Wash the cells twice with PBS.
-
-
Mounting:
-
Carefully mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Seal the edges of the coverslip with nail polish to prevent drying.
-
-
Imaging:
-
Visualize the staining using a fluorescence or confocal microscope with the appropriate filter sets. ESDN is expected to show prominent staining on the cell membrane.[3]
-
Controls
-
Negative Control: Omit the primary antibody incubation step to check for non-specific binding of the secondary antibody.
-
Positive Control: Use a cell line known to express ESDN.
-
Isotype Control: Incubate with an antibody of the same isotype and concentration as the primary antibody but directed against an antigen not present in the cells.
Mandatory Visualization
Experimental Workflow
Caption: Workflow for immunocytochemical staining of ESDN protein.
ESDN in VEGF Signaling Pathway
ESDN has been shown to promote Vascular Endothelial Growth Factor (VEGF) signaling by modulating the activity of VEGFR-2.[3] It associates with VEGFR-2 and inhibits the binding of protein tyrosine phosphatases (PTP1B, TCPTP) and VE-cadherin, leading to enhanced VEGFR-2 phosphorylation and downstream signaling.[3]
Caption: ESDN promotes VEGF signaling via VEGFR-2.
ESDN in Insulin Signaling Pathway
ESDN also acts as a regulator of insulin signaling by interacting with the insulin receptor (IR).[1][2] This interaction modulates the downstream signaling cascade, impacting cellular metabolism and growth.[1]
Caption: ESDN modulates the insulin signaling pathway.
References
Application Notes and Protocols for F19 Antibody in Functional Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for utilizing the F19 monoclonal antibody in various functional studies targeting Fibroblast Activation Protein (FAP). The F19 antibody is a valuable tool for investigating the role of FAP in cancer, fibrosis, and other pathological conditions.
Introduction to F19 Antibody and its Target, FAP
The F19 monoclonal antibody specifically recognizes Fibroblast Activation Protein (FAP), a type II transmembrane serine protease. FAP is highly expressed on reactive stromal fibroblasts in the tumor microenvironment of most epithelial cancers, including colorectal, breast, and lung carcinomas, as well as in areas of wound healing and fibrosis.[1][2][3][4] Its expression in normal adult tissues is very limited, making it an attractive target for diagnostic and therapeutic applications.[4]
FAP has both dipeptidyl peptidase and endopeptidase activity, enabling it to cleave various substrates, including gelatin and type I collagen.[5] Through its enzymatic activity and interactions with other cell surface proteins, FAP is implicated in several key pathological processes, including tumor growth, invasion, metastasis, and immunosuppression.[6] The F19 antibody can be utilized to investigate these functions and to explore FAP as a therapeutic target.
Signaling Pathways Involving FAP
FAP has been shown to promote cancer angiogenesis and cell proliferation through the activation of key signaling pathways, including the PI3K/Akt and ERK pathways. Overexpression of FAP can lead to the upregulation of vascular endothelial growth factor (VEGF)-A, a critical driver of angiogenesis.
Below is a diagram illustrating the signaling cascade initiated by FAP.
Caption: FAP-mediated activation of PI3K/Akt and ERK signaling pathways.
Applications and Protocols
The F19 antibody is a versatile tool suitable for a range of immunological and functional assays. Below are detailed protocols and recommended starting concentrations.
Data Presentation: Recommended Antibody Concentrations
| Application | Recommended Starting Concentration/Dilution | Species Reactivity |
| Western Blot (WB) | 0.5 µg/mL or 1:1000 dilution | Human, Mouse |
| Immunohistochemistry (IHC-P) | 5-15 µg/mL or 1:200 - 1:1000 dilution | Human |
| Immunofluorescence (IF) | 1:50 - 1:500 dilution | Human |
| Flow Cytometry (FC) | 1 µg per 1x10^6 cells | Human |
| Immunoprecipitation (IP) | 25 µg/mL or 1-4 µg per 100-500 µg of lysate | Human |
| ELISA | 1:10000 - 1:20000 dilution | Human |
| Functional Assay (Inhibition) | Assay-dependent; titrate for optimal effect | Human, Mouse |
Experimental Protocols
This protocol allows for the detection of FAP protein in cell lysates and tissue homogenates.
Experimental Workflow: Western Blotting
Caption: Workflow for Western Blotting analysis of FAP.
Protocol:
-
Sample Preparation: Prepare cell lysates using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease inhibitors. Determine protein concentration using a BCA assay.
-
Electrophoresis: Load 20-30 µg of protein per lane on an SDS-PAGE gel. Run the gel until the dye front reaches the bottom.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.[2][7]
-
Primary Antibody Incubation: Incubate the membrane with F19 antibody diluted in blocking buffer (e.g., 0.5 µg/mL or 1:1000) overnight at 4°C with gentle agitation.[1][8]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 6.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot. FAP is expected to be detected at approximately 97 kDa.[1]
This protocol is for the localization of FAP in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Experimental Workflow: Immunohistochemistry (IHC-P)
Caption: Workflow for Immunohistochemistry of FAP in FFPE tissues.
Protocol:
-
Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval (HIER) by incubating the slides in 10 mM sodium citrate (B86180) buffer (pH 6.0) at 95-100°C for 20-30 minutes.[9][10]
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes. Block non-specific binding with 10% normal goat serum for 1 hour at room temperature.[11]
-
Primary Antibody Incubation: Incubate the sections with F19 antibody diluted in blocking buffer (e.g., 1:200 to 1:1000, or 10 µg/mL) overnight at 4°C in a humidified chamber.[1][8]
-
Washing: Wash slides three times with PBS.
-
Secondary Antibody Incubation: Incubate with a biotinylated secondary antibody for 30 minutes at room temperature.
-
Detection: Incubate with a streptavidin-HRP complex for 30 minutes.
-
Chromogen Development: Develop the signal with a DAB substrate solution until the desired stain intensity is reached.
-
Counterstaining: Counterstain with hematoxylin.
-
Dehydration and Mounting: Dehydrate the sections through graded ethanol and xylene, and mount with a permanent mounting medium.
This protocol describes the detection of cell surface FAP on live cells.
Experimental Workflow: Flow Cytometry
Caption: Workflow for Flow Cytometry analysis of cell surface FAP.
Protocol:
-
Cell Preparation: Harvest cells and wash them with ice-cold Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS). Adjust the cell concentration to 1x10^7 cells/mL.
-
Fc Receptor Blocking: To prevent non-specific binding, incubate the cells with an Fc blocking reagent for 10-15 minutes on ice.
-
Primary Antibody Staining: Add the F19 antibody (or a fluorochrome-conjugated version) at the recommended concentration (e.g., 1 µg per 1x10^6 cells) to the cell suspension.[12] Incubate for 30 minutes on ice in the dark.
-
Washing: Wash the cells twice with Flow Cytometry Staining Buffer by centrifugation at 300 x g for 5 minutes.
-
Secondary Antibody Staining (if required): If an unconjugated F19 antibody was used, resuspend the cells in a solution containing a fluorochrome-conjugated secondary antibody and incubate for 30 minutes on ice in the dark.
-
Final Wash: Wash the cells once more as in step 4.
-
Data Acquisition: Resuspend the cells in 300-500 µL of Flow Cytometry Staining Buffer and acquire the data on a flow cytometer.
This assay measures the ability of the F19 antibody to inhibit the dipeptidyl peptidase activity of FAP.
Experimental Workflow: FAP Inhibition Assay
Caption: Workflow for an in vitro FAP enzymatic activity inhibition assay.
Protocol:
-
Reagent Preparation: Prepare solutions of recombinant human FAP, F19 antibody (at various concentrations to determine IC50), and a fluorogenic FAP substrate (e.g., Ala-Pro-AFC).
-
Antibody Incubation: In a 96-well plate, incubate a fixed amount of recombinant FAP (e.g., 60 ng) with serial dilutions of the F19 antibody for 30 minutes at 37°C.[5] Include a no-antibody control.
-
Substrate Addition: Add the FAP substrate to each well to a final concentration of 0.5 mM.[5]
-
Reaction Incubation: Incubate the plate for 1 hour at 37°C.
-
Fluorescence Measurement: Measure the fluorescence of the released AFC (7-amino-4-trifluoromethylcoumarin) using a fluorometer with excitation at 395 nm and emission at 490 nm.[5]
-
Data Analysis: Calculate the percentage of FAP activity inhibition for each antibody concentration relative to the no-antibody control. Plot the inhibition curve and determine the IC50 value.
Troubleshooting
For common issues and troubleshooting tips for the techniques described above, please refer to the general protocols provided by antibody manufacturers.[13]
References
- 1. rndsystems.com [rndsystems.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Fibroblast activation protein: purification, epitope mapping and induction by growth factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antibody targeting in metastatic colon cancer: a phase I study of monoclonal antibody F19 against a cell-surface protein of reactive tumor stromal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of inhibitory scFv antibodies targeting fibroblast activation protein utilizing phage display functional screens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. abcam.com [abcam.com]
- 7. origene.com [origene.com]
- 8. novusbio.com [novusbio.com]
- 9. FAP antibody (27596-1-AP) | Proteintech [ptglab.com]
- 10. BestProtocols: Immunohistochemical Staining of Formalin-Fixed Paraffin-Embedded Tissues | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. cancer.wisc.edu [cancer.wisc.edu]
- 12. nsjbio.com [nsjbio.com]
- 13. Mouse Anti-FAP Recombinant Antibody (clone F19) - Creative Biolabs [creativebiolabs.net]
Titration of Anti-DCBLD2/ESDN Antibody (FA19-1) for Optimal Results
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The Anti-DCBLD2/ESDN Antibody (clone FA19-1) is a humanized monoclonal antibody that targets the Discoidin, CUB and LCCL Domain Containing 2 (DCBLD2), also known as Endothelial and Smooth Muscle Cell-Derived Neuropilin-like protein (ESDN). DCBLD2 is a type-I transmembrane protein implicated in various cellular processes, including cell proliferation, migration, invasion, and angiogenesis.[1][2][3][4] Its expression has been associated with the progression of several cancers, making it a protein of interest in cancer research and drug development.[1][3][5][6] The FA19-1 antibody is a valuable tool for studying the function and expression of DCBLD2. This document provides detailed protocols for the titration of the Anti-DCBLD2/ESDN Antibody (FA19-1) to determine the optimal concentration for various applications, ensuring reliable and reproducible results.
Product Information
| Attribute | Details |
| Antibody Name | Anti-DCBLD2/ESDN Antibody (FA19-1) |
| Clonality | Monoclonal |
| Clone | FA19-1 |
| Host | Humanized |
| Isotype | IgG1 |
| Target | DCBLD2/ESDN |
| Validated Applications | ELISA, Flow Cytometry, Functional Assays[1][5] |
| Reconstitution | Reconstitute with sterile, distilled water to a final concentration of 1 mg/ml. Gently shake to solubilize completely. Do not vortex. |
| Storage | Store lyophilized antibody at -20°C or lower. After reconstitution, store at -80°C and avoid repeated freeze-thaw cycles. |
DCBLD2/ESDN Signaling Pathway
DCBLD2 is a transmembrane protein that has been shown to be involved in several signaling pathways that are crucial in cancer progression. It can interact with receptor tyrosine kinases and other signaling molecules to regulate cell behavior. For instance, DCBLD2 associates with VEGFR-2 and modulates VEGF-induced signaling.[7] Additionally, it has been implicated in the PI3K-Akt, Rap1, and Wnt/β-catenin signaling pathways.[3][6][8] The diagram below illustrates a simplified overview of some of the known interactions and pathways involving DCBLD2.
References
- 1. DCBLD2 Affects the Development of Colorectal Cancer via EMT and Angiogenesis and Modulates 5-FU Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Frontiers | Transcriptomic Profiling Identifies DCBLD2 as a Diagnostic and Prognostic Biomarker in Pancreatic Ductal Adenocarcinoma [frontiersin.org]
- 4. Frontiers | DCBLD2 Affects the Development of Colorectal Cancer via EMT and Angiogenesis and Modulates 5-FU Drug Resistance [frontiersin.org]
- 5. Pan-cancer analyses identify DCBLD2 as an oncogenic, immunological, and prognostic biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Pan-cancer analyses identify DCBLD2 as an oncogenic, immunological, and prognostic biomarker [frontiersin.org]
- 7. Transmembrane protein ESDN promotes endothelial VEGF signaling and regulates angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for DCBLD2 Detection by Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
DCBLD2 (Discoidin, CUB and LCCL domain-containing protein 2), also known as ESDN (Endothelial and Smooth Muscle Cell-Derived Neuropilin-like Protein) or CLCP1, is a type I transmembrane protein implicated in a variety of cellular processes, including cell growth, migration, and angiogenesis.[1][2][3] Its role in cancer progression and as a potential therapeutic target has garnered significant interest. Flow cytometry is a powerful technique for the detection and quantification of cell surface proteins like DCBLD2, enabling researchers to study its expression in various cell populations. These application notes provide detailed protocols for the preparation of samples for DCBLD2 detection by flow cytometry, as well as an overview of its associated signaling pathways.
Quantitative Data Summary
Successful detection of DCBLD2 by flow cytometry is dependent on the appropriate antibody and cell preparation. The following tables summarize key quantitative information for consideration.
Table 1: Commercially Available Anti-DCBLD2 Antibodies Validated for Flow Cytometry
| Supplier | Catalog Number | Host Species | Clonality | Conjugate(s) Available |
| Novus Biologicals | NBP1-85582 | Rabbit | Polyclonal | Unconjugated |
| Novus Biologicals | Multiple | Multiple | Multiple | Alexa Fluor dyes, FITC, PE, etc.[4] |
| R&D Systems | AF6269 | Goat | Polyclonal | Unconjugated, Alexa Fluor dyes |
| Biocompare | Multiple | Multiple | Multiple | Unconjugated and various conjugates[1] |
Note: This table is not exhaustive but provides a selection of commercially available antibodies. Researchers should consult vendor datasheets for the most up-to-date information.
Table 2: Recommended Starting Conditions for Staining
| Parameter | Recommendation | Notes |
| Cell Number | 0.5 - 1 x 10^6 cells per sample | Ensure enough events for statistical analysis. |
| Antibody Concentration | Titrate for optimal signal-to-noise ratio (e.g., 0.25-2 µg/mL) | Start with the manufacturer's recommended concentration and perform a titration.[3] |
| Incubation Time | 30-60 minutes at 2-8°C | Incubation on ice can reduce non-specific binding and receptor internalization. |
| Incubation Volume | 100 µL | A standard volume for staining. |
Experimental Protocols
Protocol 1: Preparation of Adherent Cells for DCBLD2 Staining
This protocol is designed for adherent cell lines such as HCT116 (human colorectal carcinoma), Caco-2 (human colorectal adenocarcinoma), and HUVEC (Human Umbilical Vein Endothelial Cells).
Materials:
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
-
Cell dissociation reagent (e.g., Accutase, or 0.05% Trypsin-EDTA)
-
Fetal Bovine Serum (FBS) or Trypsin Neutralizing Solution
-
Flow Cytometry Staining Buffer (e.g., PBS with 1-2% BSA or FBS and 0.1% sodium azide)
-
Anti-DCBLD2 antibody (conjugated or unconjugated)
-
Secondary antibody (if using an unconjugated primary)
-
Isotype control antibody
-
Fc receptor blocking solution (optional)
-
Viability dye (e.g., Propidium Iodide, 7-AAD, or a fixable viability dye)
-
FACS tubes (5 mL polystyrene round-bottom tubes)
Procedure:
-
Cell Culture: Culture cells to 70-80% confluency. Avoid overgrowth as it can affect cell health and antigen expression.
-
Cell Detachment (Critical Step):
-
Enzymatic Dissociation (Gentle): For potentially sensitive epitopes, use a milder enzymatic solution like Accutase.
-
Aspirate culture medium.
-
Wash cell monolayer once with sterile PBS (Ca2+/Mg2+ free).
-
Add pre-warmed Accutase to cover the cell monolayer.
-
Incubate at 37°C for 5-10 minutes, or until cells detach.
-
Gently tap the flask to dislodge cells.
-
Add at least 2 volumes of complete culture medium or a trypsin neutralizing solution to inactivate the enzyme.
-
-
Trypsinization (Standard):
-
Aspirate culture medium.
-
Wash cell monolayer once with sterile PBS (Ca2+/Mg2+ free).
-
Add a minimal volume of pre-warmed 0.05% Trypsin-EDTA to cover the cells.
-
Incubate at 37°C for 2-5 minutes. Monitor closely to avoid over-trypsinization which can cleave cell surface proteins.
-
Neutralize the trypsin by adding complete culture medium containing FBS.
-
-
-
Cell Harvesting and Washing:
-
Transfer the cell suspension to a 15 mL conical tube.
-
Centrifuge at 300-400 x g for 5 minutes at 4°C.
-
Aspirate the supernatant.
-
Resuspend the cell pellet in 5 mL of cold Flow Cytometry Staining Buffer.
-
Repeat the wash step twice.
-
-
Cell Counting and Viability Assessment:
-
Resuspend the final cell pellet in a known volume of Flow Cytometry Staining Buffer.
-
Perform a cell count and assess viability using a method like Trypan Blue exclusion. Proceed if viability is >90%.
-
-
Staining:
-
Aliquot 0.5 - 1 x 10^6 cells per FACS tube.
-
(Optional) If working with cells known to have high Fc receptor expression, add an Fc block and incubate for 10-15 minutes at 4°C.
-
Add the predetermined optimal concentration of the anti-DCBLD2 antibody (or isotype control) to the respective tubes.
-
Vortex gently and incubate for 30-60 minutes at 4°C in the dark.
-
Wash the cells twice with 2 mL of cold Flow Cytometry Staining Buffer, centrifuging at 300-400 x g for 5 minutes at 4°C between washes.
-
If using an unconjugated primary antibody, resuspend the cells in 100 µL of staining buffer, add the appropriate secondary antibody, and incubate for 30 minutes at 4°C in the dark. Then, repeat the wash steps.
-
-
Viability Staining and Data Acquisition:
-
Resuspend the final cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.
-
Add a viability dye according to the manufacturer's instructions just before analysis.
-
Analyze the samples on a flow cytometer.
-
Protocol 2: Preparation of Suspension Cells
For naturally non-adherent cells or cells already in suspension.
Procedure:
-
Cell Harvesting and Washing:
-
Transfer the cell suspension to a conical tube.
-
Centrifuge at 300-400 x g for 5 minutes at 4°C.
-
Aspirate the supernatant.
-
Wash the cells three times with cold Flow Cytometry Staining Buffer.
-
-
Cell Counting and Staining:
-
Proceed from step 4 of Protocol 1.
-
Signaling Pathways and Experimental Workflows
DCBLD2 Signaling Pathways
DCBLD2 is involved in several key signaling pathways that regulate cell proliferation, migration, and survival.
References
- 1. biocompare.com [biocompare.com]
- 2. Frontiers | DCBLD2 Affects the Development of Colorectal Cancer via EMT and Angiogenesis and Modulates 5-FU Drug Resistance [frontiersin.org]
- 3. Anti-DCBLD2 Human Protein Atlas Antibody [atlasantibodies.com]
- 4. DCBLD2/ESDN Antibodies: Novus Biologicals [novusbio.com]
Troubleshooting & Optimization
Troubleshooting high background in DCBLD2 flow cytometry with FA19-1
Welcome to the technical support center for DCBLD2 flow cytometry analysis using the FA19-1 antibody. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues and obtain optimal results in their experiments.
Troubleshooting Guide: High Background in DCBLD2 Staining with FA19-1
High background fluorescence can obscure the specific signal from DCBLD2-positive cells, leading to inaccurate data interpretation. The following guide addresses potential causes and solutions for this common issue.
Question: I am observing high background staining in my negative cell population when using the FA19-1 antibody for DCBLD2 detection. What are the possible causes and how can I resolve this?
Answer:
High background staining can originate from several factors, broadly categorized as non-specific antibody binding and issues with sample preparation or acquisition. Here is a step-by-step guide to troubleshoot and mitigate this problem.
Inadequate Antibody Titration
Using an excessive concentration of the FA19-1 antibody is a primary cause of non-specific binding and high background.[1][2][3][4] It is crucial to perform a titration for each new lot of antibody and for each specific cell type and experimental condition.[5][6]
Solution:
-
Perform Antibody Titration: Test a range of FA19-1 antibody concentrations to determine the optimal concentration that provides the best signal-to-noise ratio.[1][5] The goal is to find the concentration that saturates the positive binding sites without significantly increasing the background on the negative population.[3][5]
-
Use a Staining Index: To quantitatively determine the best antibody concentration, calculate the stain index at each dilution point.[2] The optimal concentration will correspond to the peak of the stain index curve.[2]
Table 1: Example FA19-1 Antibody Titration
| Antibody Dilution | Antibody Concentration (µg/mL) | Mean Fluorescence Intensity (MFI) - Positive Population | Mean Fluorescence Intensity (MFI) - Negative Population | Stain Index* |
| 1:50 | 2.0 | 8500 | 1200 | 7.8 |
| 1:100 | 1.0 | 8200 | 600 | 14.3 |
| 1:200 | 0.5 | 7800 | 350 | 20.1 |
| 1:400 | 0.25 | 6000 | 200 | 19.3 |
| 1:800 | 0.125 | 4500 | 150 | 16.1 |
*Stain Index = (MFI positive - MFI negative) / (2 x Standard Deviation of MFI negative)
Non-Specific Binding to Fc Receptors
Cells such as monocytes, macrophages, and B cells express Fc receptors (FcRs) that can bind to the Fc region of the FA19-1 antibody, leading to antigen-independent signal.[7][8]
Solution:
-
Use an Fc Block: Pre-incubate your cells with an Fc receptor blocking reagent before adding the FA19-1 antibody.[7][8] This will saturate the Fc receptors and prevent non-specific binding.[4] Commercially available Fc blocking reagents for human cells are recommended.
Dead Cells and Debris
Dead cells are known to non-specifically bind antibodies and fluorescent dyes due to compromised membrane integrity.[4][9] This can significantly contribute to high background.
Solution:
-
Include a Viability Dye: Use a viability dye (e.g., Propidium Iodide, 7-AAD, or fixable viability dyes) to distinguish live cells from dead cells. Gate on the live cell population during analysis to exclude the signal from dead cells.[10]
-
Gentle Sample Handling: Avoid harsh vortexing or centrifugation speeds to minimize cell lysis.[11] If necessary, filter the cell suspension to remove clumps and debris before staining.
Inadequate Washing and Blocking
Insufficient washing can leave unbound antibody in the sample, while inadequate blocking can expose non-specific binding sites on the cells.
Solution:
-
Optimize Wash Steps: Ensure adequate washing after antibody incubation to remove any unbound FA19-1.[11] Consider increasing the number of wash steps or the volume of wash buffer.
-
Use Protein-Containing Buffers: Perform staining and washing in a buffer containing protein, such as 1-2% Bovine Serum Albumin (BSA) or Fetal Calf Serum (FCS), to block non-specific protein-protein interactions.[4][5]
Instrument Settings
Incorrect flow cytometer settings, particularly excessively high voltage settings for the detector, can amplify background noise.
Solution:
-
Optimize PMT Voltages: Use a negative (unstained) control to set the baseline voltage for the detector, ensuring that the negative population is on scale and not artificially elevated.
Experimental Protocols
Detailed Protocol for DCBLD2 Staining with FA19-1 to Minimize Background
This protocol is designed for staining 1 x 10^6 cells per sample. Adjust volumes as needed for different cell numbers.
-
Cell Preparation:
-
Prepare a single-cell suspension of your target cells.
-
Wash the cells once with ice-cold Staining Buffer (e.g., PBS + 2% FCS + 2 mM EDTA).
-
Centrifuge at 300-400 x g for 5 minutes at 4°C and discard the supernatant.
-
Resuspend the cell pellet in 100 µL of Staining Buffer.
-
-
Fc Receptor Blocking:
-
Add 5-10 µL of a commercial Fc blocking reagent to the cell suspension.
-
Incubate for 10-15 minutes on ice. Do not wash after this step.
-
-
Primary Antibody Staining:
-
Add the pre-titrated optimal amount of FA19-1 antibody to the cells.
-
Gently mix and incubate for 20-30 minutes on ice, protected from light.
-
-
Washing:
-
Add 2 mL of ice-cold Staining Buffer to each tube.
-
Centrifuge at 300-400 x g for 5 minutes at 4°C and discard the supernatant.
-
Repeat the wash step two more times.
-
-
Viability Staining (if not using a fixable dye):
-
After the final wash, resuspend the cell pellet in 400 µL of Staining Buffer.
-
Add a viability dye (e.g., 7-AAD or PI) 5-10 minutes before analysis.
-
-
Data Acquisition:
-
Acquire samples on the flow cytometer as soon as possible.
-
Ensure to collect a sufficient number of events from the live, single-cell gate.
-
Visualizations
Logical Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting high background issues with FA19-1.
Caption: A step-by-step decision tree for troubleshooting high background.
DCBLD2 Signaling Interaction
DCBLD2 is a transmembrane protein that has been implicated in several signaling pathways, including those related to angiogenesis and cell migration.[12][13][14] It can interact with key signaling molecules like ITGB1 (Integrin beta-1) and regulate pathways such as the PI3K-Akt pathway.[12][13][14]
Caption: Simplified DCBLD2 signaling interactions.
Frequently Asked Questions (FAQs)
Q1: What is the subcellular localization of DCBLD2?
A1: DCBLD2 (also known as ESDN) is a type-I transmembrane protein. Its primary localization is the plasma membrane, though it has also been observed in the cytosol and Golgi apparatus.[15][16] For flow cytometry, surface staining protocols are appropriate for detecting DCBLD2.
Q2: What type of antibody is FA19-1?
A2: FA19-1 is a monoclonal antibody that specifically targets the human DCBLD2/ESDN protein. It is available in various formats, including unconjugated and conjugated to different fluorochromes.[17]
Q3: Can I use an isotype control to set my gates?
A3: While isotype controls have historically been used, their utility in setting positive gates is debated. An isotype control is an antibody with the same isotype as FA19-1 but with no relevant specificity. It can help identify non-specific binding via Fc receptors.[8] However, a "Fluorescence Minus One" (FMO) control is generally considered more appropriate for setting gates in a multicolor panel. For a single-color experiment, using an unstained sample and a biologically negative cell population are the best controls for setting your gate.
Q4: Why is it important to titrate every new lot of the FA19-1 antibody?
A4: Manufacturing variations can exist between different lots of the same antibody, potentially affecting its concentration and binding characteristics.[6] Titrating each new lot ensures that you are using the optimal concentration for your specific experiment, leading to more consistent and reproducible results.[6]
Q5: My cells have high autofluorescence. How can I reduce its impact?
A5: Autofluorescence can contribute to high background. To mitigate this, you can:
-
Use a brighter fluorochrome for your FA19-1 antibody to increase the signal above the autofluorescence background.
-
If possible, use a channel with lower autofluorescence (e.g., red channels).[8]
-
Include an unstained control to measure the level of autofluorescence and set your gates accordingly.[8]
References
- 1. cancer.wisc.edu [cancer.wisc.edu]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. Antibody Titration Protocol | Leinco Technologies [leinco.com]
- 4. sanguinebio.com [sanguinebio.com]
- 5. flowcytometry-embl.de [flowcytometry-embl.de]
- 6. health.uconn.edu [health.uconn.edu]
- 7. Elimination of erroneous results in flow cytometry caused by antibody binding to Fc receptors on human monocytes and macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bosterbio.com [bosterbio.com]
- 9. cytometry.org [cytometry.org]
- 10. Flow Cytometry Troubleshooting Tips [elabscience.com]
- 11. hycultbiotech.com [hycultbiotech.com]
- 12. DCBLD2 Affects the Development of Colorectal Cancer via EMT and Angiogenesis and Modulates 5-FU Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Transcriptomic Profiling Identifies DCBLD2 as a Diagnostic and Prognostic Biomarker in Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Pan-cancer analyses identify DCBLD2 as an oncogenic, immunological, and prognostic biomarker [frontiersin.org]
- 15. DCBLD2 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 16. Pan-cancer analyses identify DCBLD2 as an oncogenic, immunological, and prognostic biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 17. novusbio.com [novusbio.com]
Technical Support Center: Troubleshooting the FA19-1 (CLCP1) Antibody in Western Blot
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing issues with the FA19-1 antibody in Western Blotting applications. The FA19-1 antibody targets the Human C-type Lectin Domain Family 1, Member P1 (CLCP1), a pseudogene, which can present unique challenges in protein detection.
Frequently Asked Questions (FAQs)
Q1: I am not getting any signal with the FA19-1 antibody. What are the possible causes?
A1: A lack of signal is a common issue in Western Blotting. Several factors could be contributing to this problem:
-
Low or No Protein Expression: The target, CLCP1, is a pseudogene.[1] Pseudogenes are often not translated into proteins, or are expressed at very low levels. It is crucial to use a positive control lysate from a cell line or tissue known to express CLCP1 to validate your experimental setup.
-
Antibody-Related Issues: The primary antibody may have lost activity due to improper storage or multiple freeze-thaw cycles.[2] Additionally, using a freshly diluted antibody for each experiment is recommended as diluted antibodies are less stable.[3]
-
Inefficient Protein Transfer: Proteins may not have transferred efficiently from the gel to the membrane. You can verify transfer by staining the membrane with Ponceau S after transfer. For high molecular weight proteins, transfer time may need to be increased, while for low molecular weight proteins, a smaller pore size membrane may be necessary to prevent them from passing through.[4][5]
-
Suboptimal Antibody Concentrations: The concentration of the primary or secondary antibody may be too low. It is advisable to perform a titration experiment to determine the optimal antibody concentration.[4]
-
Inactive Detection Reagents: Ensure that your detection reagents, such as the ECL substrate, have not expired and are active.[5][6]
Q2: My Western Blot shows high background. How can I reduce it?
A2: High background can obscure the signal from your target protein. Here are some common causes and solutions:
-
Insufficient Blocking: Blocking is essential to prevent non-specific antibody binding. Increase the blocking time or try a different blocking agent (e.g., 5% non-fat dry milk or 5% BSA).[4][7]
-
Antibody Concentration Too High: Excessive concentrations of the primary or secondary antibody can lead to high background.[3] Try reducing the antibody concentrations.
-
Inadequate Washing: Insufficient washing can leave unbound antibodies on the membrane. Increase the number and duration of your wash steps, and consider adding a detergent like Tween-20 to your wash buffer.[4]
-
Membrane Handling: Avoid touching the membrane with your hands; use clean forceps. Contaminants on the membrane can cause speckles and high background.[2]
Q3: I am seeing multiple non-specific bands. What can I do?
A3: Non-specific bands can arise from several sources:
-
Antibody Specificity: Ensure that the primary antibody is specific for the target protein.[4]
-
High Protein Load: Overloading the gel with too much protein can lead to non-specific bands. Try reducing the amount of protein loaded per lane.[3][4]
-
Sample Degradation: Protein degradation can result in bands at lower molecular weights. Always use fresh samples and include protease inhibitors in your lysis buffer.[3][7]
-
Secondary Antibody Cross-Reactivity: The secondary antibody may be cross-reacting with other proteins in your sample. Using a pre-adsorbed secondary antibody can help reduce this issue.[7]
Troubleshooting Guide
This guide provides a structured approach to resolving common Western Blotting issues with the FA19-1 antibody.
| Problem | Possible Cause | Recommended Solution |
| No Signal / Weak Signal | Low or no expression of the target protein (CLCP1 is a pseudogene).[1] | Use a validated positive control. Consider techniques like immunoprecipitation to enrich the target protein.[8][9] |
| Inactive primary or secondary antibody.[2][9] | Use a fresh aliquot of antibody. Perform a dot blot to check antibody activity.[2] | |
| Inefficient protein transfer.[4][8] | Stain the membrane with Ponceau S to check transfer efficiency. Optimize transfer time and buffer composition.[8] | |
| Suboptimal antibody incubation. | Increase incubation time (e.g., overnight at 4°C for the primary antibody). Optimize antibody dilutions.[2] | |
| High Background | Insufficient blocking.[7] | Increase blocking time to 1-2 hours at room temperature. Use 5% non-fat dry milk or BSA in TBST.[10] |
| Antibody concentration too high. | Decrease the concentration of the primary and/or secondary antibody.[2] | |
| Inadequate washing.[4] | Increase the number and duration of wash steps (e.g., 3 x 10 minutes). Ensure adequate volume of wash buffer. | |
| Non-Specific Bands | Sample degradation.[7] | Prepare fresh lysates and always add protease inhibitors.[7] |
| High protein load.[3] | Reduce the amount of protein loaded per well (e.g., 10-20 µg of total protein).[2] | |
| Non-specific antibody binding.[10] | Optimize blocking conditions and antibody dilutions. Perform a secondary antibody-only control.[7] |
Experimental Protocols
A detailed, step-by-step protocol for Western Blotting is provided below.
1. Sample Preparation (Cell Lysate)
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer containing protease inhibitors.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
Add Laemmli sample buffer to the desired amount of protein and heat at 95-100°C for 5-10 minutes.
2. Gel Electrophoresis
-
Load 20-40 µg of protein per lane into a polyacrylamide gel.
-
Run the gel in 1X running buffer at 100-150V until the dye front reaches the bottom of the gel.
3. Protein Transfer
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S.
4. Immunodetection
-
Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane with the FA19-1 primary antibody at the recommended dilution in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody at the recommended dilution in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Detect the signal using an ECL substrate and an imaging system.
Visual Guides
Western Blot Workflow
Caption: A general workflow for a Western Blot experiment.
Troubleshooting Logic
Caption: A decision tree for troubleshooting common Western Blot issues.
References
- 1. Human CLCP1 Antibody (FA19-1, Research Use) [nebulabio.com]
- 2. Western Blot Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 4. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 5. Western blot troubleshooting guide! [jacksonimmuno.com]
- 6. wildtypeone.substack.com [wildtypeone.substack.com]
- 7. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 8. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 9. sinobiological.com [sinobiological.com]
- 10. bosterbio.com [bosterbio.com]
Technical Support Center: Optimizing DCBLD2/ESDN Antibody Performance in Immunohistochemistry (IHC)
Welcome to the technical support center for improving the performance of DCBLD2 (Discoidin, CUB and LCCL Domain Containing 2), also known as ESDN (Endothelial and Smooth muscle cell-Derived Neuropilin-like protein), antibodies in your immunohistochemistry (IHC) experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve reliable and reproducible staining results.
Frequently Asked Questions (FAQs)
Q1: What is the expected subcellular localization of DCBLD2/ESDN?
A1: DCBLD2/ESDN is a type I single-pass transmembrane protein.[1] Therefore, the primary expected localization is the plasma membrane .[2][3] Depending on the cellular context and antibody used, staining may also be observed in the cytosol and Golgi apparatus .[2][3]
Q2: In which tissues is DCBLD2/ESDN typically expressed?
A2: DCBLD2/ESDN is expressed in various normal tissues, with notable levels in the heart muscle, as well as being highly expressed in several cancers, including colorectal, lung, and pancreatic cancer.[4][5][6][7] For positive controls, consider using tissue sections from these known expression sites.
Q3: What are the recommended antigen retrieval methods for DCBLD2/ESDN antibodies?
A3: Heat-Induced Epitope Retrieval (HIER) is commonly recommended. The optimal buffer and pH can be antibody-dependent. Common starting points include:
-
Tris-EDTA buffer (pH 9.0) [8]
-
Citrate (B86180) buffer (pH 6.0)
It is crucial to consult the antibody datasheet for specific recommendations and to optimize the heating time and temperature for your specific experimental conditions.
Q4: Which signaling pathways involve DCBLD2/ESDN?
A4: DCBLD2/ESDN is involved in several key signaling pathways related to cancer progression, including:
-
Epithelial-Mesenchymal Transition (EMT)
-
Angiogenesis
-
PI3K-Akt signaling pathway
Below is a diagram illustrating the central role of DCBLD2 in these pathways.
Troubleshooting Guide
This guide addresses common issues encountered during IHC staining for DCBLD2/ESDN.
Problem 1: Weak or No Staining
This is a frequent challenge, and several factors could be responsible.
| Potential Cause | Recommended Solution |
| Suboptimal Antibody Concentration | Perform an antibody titration to determine the optimal dilution. Start with the manufacturer's recommended range and test several dilutions (e.g., 1:100, 1:250, 1:500).[9] |
| Incorrect Antigen Retrieval | Optimize the HIER protocol. Test both citrate buffer (pH 6.0) and Tris-EDTA buffer (pH 9.0).[8] Vary the heating time and temperature. For membrane proteins like DCBLD2, ensuring proper epitope unmasking is critical. |
| Inactive Antibody | Ensure the antibody has been stored correctly and is within its expiration date. Run a positive control (e.g., a cell line or tissue known to express DCBLD2) to verify antibody activity.[9] |
| Insufficient Incubation Time | Increase the primary antibody incubation time. An overnight incubation at 4°C can enhance signal intensity. |
| Low Target Protein Expression | If the target protein is expressed at low levels in your sample, consider using a signal amplification system, such as a biotin-based detection system (e.g., ABC) or a polymer-based detection kit.[10] |
Problem 2: High Background or Non-Specific Staining
High background can obscure specific staining, making interpretation difficult.
| Potential Cause | Recommended Solution |
| Primary Antibody Concentration Too High | Reduce the primary antibody concentration. High concentrations can lead to non-specific binding.[11] |
| Inadequate Blocking | Block non-specific binding sites using normal serum from the same species as the secondary antibody (e.g., goat serum for an anti-rabbit secondary).[11] Ensure endogenous peroxidase activity is quenched with 3% H₂O₂ if using an HRP-conjugated secondary antibody.[11] |
| Hydrophobic Interactions | Include a non-ionic detergent like Tween-20 (0.05%) in your wash buffers and antibody diluent to reduce hydrophobic interactions.[9] |
| Cross-Reactivity of Secondary Antibody | Run a negative control without the primary antibody to check for non-specific binding of the secondary antibody.[11] Consider using a pre-adsorbed secondary antibody. |
| Tissue Drying | Ensure the tissue sections do not dry out at any stage of the staining process, as this can cause non-specific antibody binding. Use a humidified chamber for incubations.[10] |
Experimental Protocols
Below are detailed methodologies for key IHC experiments.
Standard IHC Workflow for FFPE Tissues
References
- 1. DCBLD2 Polyclonal Antibody - Elabscience® [elabscience.com]
- 2. Frontiers | Pan-cancer analyses identify DCBLD2 as an oncogenic, immunological, and prognostic biomarker [frontiersin.org]
- 3. DCBLD2 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 4. Anti-DCBLD2 Human Protein Atlas Antibody [atlasantibodies.com]
- 5. DCBLD2 Mediates Epithelial-Mesenchymal Transition-Induced Metastasis by Cisplatin in Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | DCBLD2 Affects the Development of Colorectal Cancer via EMT and Angiogenesis and Modulates 5-FU Drug Resistance [frontiersin.org]
- 7. DCBLD2 Affects the Development of Colorectal Cancer via EMT and Angiogenesis and Modulates 5-FU Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DCBLD2 antibody (30245-1-AP) | Proteintech [ptglab.com]
- 9. Ultimate IHC Troubleshooting Guide: Fix Weak Staining & High Background [atlasantibodies.com]
- 10. origene.com [origene.com]
- 11. azolifesciences.com [azolifesciences.com]
FA19-1 Antibody Technical Support Center
This technical support center provides guidance on the storage, stability, and handling of the FA19-1 antibody. The information is compiled from general best practices for recombinant antibodies of the IgG isotype. For lot-specific information, always refer to the Certificate of Analysis (CoA) provided by the manufacturer.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for the FA19-1 antibody?
A1: The FA19-1 antibody, a human CLCP1 antibody, is recommended to be stored at -80°C for long-term use.[1] This temperature helps to preserve the antibody's activity and prevents degradation over time.
Q2: Can I store the FA19-1 antibody at -20°C?
A2: While -80°C is the recommended temperature for long-term storage, many antibodies can be safely stored at -20°C. However, it is crucial to use a non-frost-free freezer to avoid repeated freeze-thaw cycles that can damage the antibody. For optimal stability, referring to the manufacturer's CoA is always the best practice.
Q3: How should I handle the FA19-1 antibody upon arrival?
A3: Upon receiving the antibody, it is recommended to centrifuge the vial briefly at 10,000 x g for 20 seconds to collect the solution at the bottom. Subsequently, you should aliquot the antibody into smaller, single-use volumes to minimize freeze-thaw cycles.
Q4: Is it necessary to aliquot the FA19-1 antibody?
A4: Yes, aliquoting is highly recommended. It minimizes the damage caused by repeated freezing and thawing and reduces the risk of contamination from multiple pipetting from a single vial. Aliquots should ideally be no smaller than 10 μL to avoid significant concentration changes due to evaporation and adsorption to the vial surface.
Q5: How many times can I freeze and thaw the FA19-1 antibody?
A5: It is best to avoid multiple freeze-thaw cycles as this can lead to antibody denaturation and aggregation, reducing its binding capacity. Aliquoting the antibody for single-use is the most effective way to prevent this.
Q6: What is the shelf life of the FA19-1 antibody?
A6: The specific shelf life for a particular lot of the FA19-1 antibody will be provided on its Certificate of Analysis.[1] With proper storage at -80°C, most antibodies can remain stable for years.
Data Presentation
Table 1: Recommended Storage Conditions for FA19-1 Antibody
| Condition | Temperature | Duration | Notes |
| Long-term Storage | -80°C | Years | Recommended for preserving antibody integrity.[1] |
| Intermediate-term Storage | -20°C | Months to a year | Use a non-frost-free freezer. Avoid repeated freeze-thaw cycles. |
| Short-term Storage | 4°C | 1-2 weeks | Acceptable for immediate use after thawing an aliquot. |
| Shipping | Ambient Temperature | Short periods | Many antibodies are stable for a week at room temperature, allowing for ambient shipping. However, they should be stored under recommended conditions immediately upon receipt. |
Table 2: Factors Affecting FA19-1 Antibody Stability
| Factor | Impact on Stability | Recommendations |
| Freeze-Thaw Cycles | Can cause denaturation and aggregation, leading to loss of activity. | Aliquot the antibody into single-use volumes to minimize freeze-thaw events. |
| Storage Temperature | Sub-optimal temperatures can lead to degradation or aggregation. | Store at -80°C for long-term stability.[1] |
| Contamination | Microbial growth can degrade the antibody. | Handle the antibody using sterile techniques. Consider adding a preservative like sodium azide (B81097) (0.02%) for storage at 4°C, but be aware of its incompatibility with certain assays. |
| Dilution | Antibodies are less stable at low concentrations. | Prepare working dilutions fresh just before use and do not store them for extended periods. |
| Light Exposure | Important for conjugated antibodies. | While FA19-1 is not specified as conjugated, it is good practice to protect all antibodies from prolonged light exposure. |
Experimental Protocols
Protocol 1: Aliquoting the FA19-1 Antibody
-
Preparation: Before opening, briefly centrifuge the vial at 10,000 x g for 20 seconds to ensure all the antibody solution is at the bottom.
-
Aliquoting: On a sterile surface, carefully open the vial. Using a sterile pipette, dispense the antibody into low-protein-binding microcentrifuge tubes in volumes appropriate for a single experiment (e.g., 10-20 µL).
-
Labeling: Clearly label each aliquot with the antibody name, concentration, and date.
-
Storage: Immediately place the aliquots in a -80°C freezer for long-term storage.
Protocol 2: Testing FA19-1 Antibody Stability with Western Blot
This protocol outlines a method to assess the stability of the FA19-1 antibody after a disruptive event (e.g., multiple freeze-thaw cycles, prolonged storage at 4°C).
-
Sample Preparation:
-
Control: Use a freshly thawed aliquot of the FA19-1 antibody that has been stored correctly at -80°C.
-
Test Sample: Use the aliquot of the FA19-1 antibody that has been subjected to the condition you are testing (e.g., 5 freeze-thaw cycles).
-
-
Western Blot Procedure:
-
Run SDS-PAGE with a lysate from cells expressing CLCP1.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate separate membranes with the control and test antibody samples at the recommended dilution overnight at 4°C.
-
Wash the membranes three times with TBST for 10 minutes each.
-
Incubate with a suitable HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membranes again as in the previous step.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the results.
-
-
Analysis: Compare the band intensity for the target protein (CLCP1) between the control and the test sample. A significant decrease in band intensity in the test sample lane would indicate a loss of antibody activity and stability.
Mandatory Visualizations
Caption: Decision workflow for proper storage of the FA19-1 antibody upon receipt.
Caption: Logical workflow for troubleshooting poor experimental results with the FA19-1 antibody.
References
Dealing with weak signal from Anti-DCBLD2/ESDN Antibody (FA19-1)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the Anti-DCBLD2/ESDN Antibody (clone FA19-1).
Frequently Asked Questions (FAQs)
Q1: What are the recommended applications for the Anti-DCBLD2/ESDN Antibody (FA19-1)?
A1: The Anti-DCBLD2/ESDN Antibody (FA19-1) is a recombinant humanized monoclonal antibody (huIgG1, kappa) expressed in CHO cells.[1][2] It is primarily recommended for use in ELISA, Flow Cytometry, and Functional Assays.
Q2: What is the expected molecular weight of DCBLD2/ESDN?
A2: The predicted molecular weight of the full-length DCBLD2/ESDN protein is approximately 85 kDa. However, due to post-translational modifications such as N-glycosylation, it can be observed at higher molecular weights, with bands reported at 93, 106, and 127 kDa in Western Blot analysis. The FA19-1 antibody product information predicts a molecular weight of 145.5-150 kDa, which likely refers to the antibody itself, not the target protein.
Q3: How should I store and handle the Anti-DCBLD2/ESDN Antibody (FA19-1)?
A3: The lyophilized antibody should be stored at -20°C or lower. Upon reconstitution, it is recommended to store aliquots at -80°C to avoid repeated freeze-thaw cycles.
Q4: What are suitable positive controls for DCBLD2/ESDN detection?
A4: DCBLD2/ESDN is highly expressed in cultured vascular smooth muscle cells and has been shown to be upregulated in various cancer cell lines. HEK293T cells transiently transfected with a DCBLD2/ESDN expression vector can serve as a reliable positive control. The following table summarizes DCBLD2/ESDN expression in some commercially available cell lines.
Data Presentation: DCBLD2/ESDN Expression in Human Cancer Cell Lines
| Cell Line | Cancer Type | DCBLD2/ESDN Expression Level | Reference |
| A549 | Lung Adenocarcinoma | Upregulated | [3] |
| Pc9 | Lung Adenocarcinoma | Upregulated | [3] |
| HCT-116 | Colorectal Cancer | High | |
| CACO-2 | Colorectal Cancer | High | [4] |
| SNU-016 | Gastric Cancer | Low/Silenced | [5] |
| SNU-601 | Gastric Cancer | Low/Silenced | [5] |
| U-2 OS | Osteosarcoma | Positive (ICC/IF) |
Troubleshooting Guides
Issue: Weak or No Signal in Your Experiment
A weak or absent signal is a common issue that can arise from several factors in your experimental workflow. This guide provides a systematic approach to identify and resolve the root cause.
Caption: A systematic workflow for troubleshooting weak or no signal.
Detailed Troubleshooting Steps
| Potential Cause | Recommended Solution |
| 1. Antibody-Related Issues | |
| Incorrect antibody storage | Ensure the antibody has been stored according to the manufacturer's instructions. Avoid repeated freeze-thaw cycles. |
| Suboptimal antibody concentration | Perform a titration experiment to determine the optimal concentration of the FA19-1 antibody for your specific application and cell/tissue type. |
| Loss of antibody activity | Confirm the activity of the antibody by testing it on a known positive control, such as a DCBLD2/ESDN overexpression lysate. |
| 2. Sample-Related Issues | |
| Low target protein expression | Verify the expression of DCBLD2/ESDN in your samples. If expression is low, consider using a more sensitive detection method or enriching your sample for the target protein. Consult the expression table above for suitable positive control cell lines. |
| Sample degradation | Ensure proper sample collection and handling to prevent protein degradation. Use protease inhibitors during sample preparation. |
| Inappropriate positive control | Use a validated positive control to confirm that the experimental setup is working correctly. |
| 3. Protocol-Related Issues | |
| Suboptimal incubation times/temperatures | Optimize the incubation times and temperatures for both the primary and secondary antibodies. An overnight incubation at 4°C for the primary antibody can sometimes enhance the signal. |
| Insufficient washing | Inadequate washing can lead to high background and mask a weak signal. Ensure thorough washing between antibody incubation steps. |
| Over-blocking | Excessive blocking can sometimes mask the epitope. Try reducing the blocking time or using a different blocking agent. |
| 4. Detection System Issues | |
| Incompatible or inactive secondary antibody | Ensure your secondary antibody is compatible with a human IgG1 primary antibody and is not expired. |
| Expired or improperly prepared substrate/reagents | Use fresh, properly prepared substrates and reagents for signal detection. |
| Incorrect instrument settings | For applications like flow cytometry, ensure the laser and filter settings are appropriate for the fluorochrome being used. |
Experimental Protocols
General ELISA Protocol (Indirect)
This protocol provides a general guideline for detecting DCBLD2/ESDN using the Anti-DCBLD2/ESDN Antibody (FA19-1). Optimization may be required for your specific samples.
-
Coating: Dilute your sample or recombinant DCBLD2/ESDN protein in a suitable coating buffer (e.g., PBS) and add 100 µL to each well of a high-binding 96-well plate. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20) per well.
-
Blocking: Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Primary Antibody Incubation: Dilute the Anti-DCBLD2/ESDN Antibody (FA19-1) to its optimal concentration in blocking buffer. Add 100 µL to each well and incubate for 2 hours at room temperature or overnight at 4°C.
-
Washing: Repeat the wash step.
-
Secondary Antibody Incubation: Dilute an appropriate HRP-conjugated anti-human IgG secondary antibody in blocking buffer. Add 100 µL to each well and incubate for 1 hour at room temperature.
-
Washing: Repeat the wash step.
-
Detection: Add 100 µL of TMB substrate to each well and incubate in the dark until a color develops.
-
Stop Reaction: Add 50 µL of stop solution (e.g., 2N H₂SO₄) to each well.
-
Read Plate: Measure the absorbance at 450 nm using a microplate reader.
General Flow Cytometry Protocol
This protocol provides a general guideline for staining cells with the Anti-DCBLD2/ESDN Antibody (FA19-1).
-
Cell Preparation: Harvest cells and wash them with PBS. Adjust the cell concentration to 1x10⁶ cells/mL in a suitable buffer (e.g., PBS with 1% BSA).
-
Blocking (Optional): To reduce non-specific binding, you can block Fc receptors by incubating the cells with an Fc blocking reagent for 10-15 minutes on ice.
-
Primary Antibody Incubation: Add the Anti-DCBLD2/ESDN Antibody (FA19-1) at its predetermined optimal concentration to the cell suspension. Incubate for 30-60 minutes on ice, protected from light.
-
Washing: Wash the cells twice with a wash buffer.
-
Secondary Antibody Incubation: If using an unconjugated primary antibody, resuspend the cells in a buffer containing a fluorescently labeled anti-human IgG secondary antibody. Incubate for 30 minutes on ice, protected from light.
-
Washing: Wash the cells twice with a wash buffer.
-
Resuspension: Resuspend the cells in a suitable buffer for flow cytometry analysis (e.g., PBS with 1% BSA and 0.1% sodium azide).
-
Analysis: Analyze the cells on a flow cytometer.
Signaling Pathways
DCBLD2/ESDN has been implicated in several key signaling pathways that regulate cellular processes such as angiogenesis, cell migration, and proliferation.
Caption: DCBLD2/ESDN signaling interactions in angiogenesis and metastasis.
DCBLD2/ESDN is known to associate with VEGFR-2 and regulate its signaling by preventing the association of negative regulators like protein tyrosine phosphatases PTP1B and TC-PTP. This enhances VEGF-induced signaling. Additionally, DCBLD2 can activate the Wnt/β-catenin pathway by inactivating GSK3β, leading to the stabilization and nuclear translocation of β-catenin, which promotes the expression of genes involved in metastasis.[3] Furthermore, DCBLD2 has been linked to the PI3K-AKT signaling pathway.
References
- 1. Frontiers | DCBLD2 Affects the Development of Colorectal Cancer via EMT and Angiogenesis and Modulates 5-FU Drug Resistance [frontiersin.org]
- 2. mabtech.com [mabtech.com]
- 3. Pan-cancer analyses identify DCBLD2 as an oncogenic, immunological, and prognostic biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DCBLD2 Affects the Development of Colorectal Cancer via EMT and Angiogenesis and Modulates 5-FU Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
Cross-reactivity issues with DCBLD2 antibodies
Welcome to the technical support center for DCBLD2 antibodies. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of DCBLD2 antibodies in various experimental applications. Here you will find answers to frequently asked questions, detailed troubleshooting guides, and experimental protocols to help you overcome common challenges and obtain reliable results.
Frequently Asked Questions (FAQs)
Q1: What is DCBLD2 and what is its function?
A1: DCBLD2 (Discoidin, CUB and LCCL Domain Containing 2), also known as ESDN or CLCP1, is a type I transmembrane protein.[1][2] It plays a role in various cellular processes, including cell growth, migration, and angiogenesis.[3][4] DCBLD2 is implicated in several signaling pathways, such as the Epithelial-Mesenchymal Transition (EMT), PI3K-Akt, and Rap1 pathways, and is often studied in the context of cancer progression and drug resistance.[5]
Q2: What is the expected molecular weight of DCBLD2 in a Western Blot?
A2: The canonical human DCBLD2 protein has a predicted molecular weight of approximately 85 kDa.[3] However, it is a glycoprotein (B1211001) and can undergo post-translational modifications.[3] Therefore, in a Western Blot, DCBLD2 may appear as bands at higher molecular weights, potentially between 100-130 kDa. Always refer to the datasheet of the specific antibody you are using for the expected band size.
Q3: Are there different isoforms of DCBLD2 I should be aware of?
A3: Yes, there are at least two known protein isoforms for human DCBLD2, with the canonical isoform being 775 amino acids long.[1][3][6] When selecting an antibody, it is important to check the immunogen sequence to understand which isoform(s) it is likely to detect. Different isoforms may have different expression patterns and functions.
Q4: How can I be sure that my DCBLD2 antibody is specific?
A4: Antibody specificity is crucial for reliable data. Here are a few ways to validate the specificity of your DCBLD2 antibody:
-
Knockout/Knockdown Validation: The most rigorous method is to test the antibody on a cell line or tissue where the DCBLD2 gene has been knocked out (KO) or its expression knocked down (e.g., by siRNA or shRNA). A specific antibody should show a significantly reduced or absent signal in the KO/knockdown sample compared to the wild-type control. Some antibody manufacturers provide this validation data.
-
Correlation with RNA-seq data: Compare the protein expression pattern observed with your antibody across different tissues or cell lines with publicly available RNA-sequencing data for DCBLD2. A good correlation supports antibody specificity.
-
Multiple Antibodies: Use two or more different antibodies that recognize different epitopes on the DCBLD2 protein. If both antibodies produce a similar staining pattern, it increases confidence in the specificity of the signal.
Q5: What are the most common applications for DCBLD2 antibodies?
A5: DCBLD2 antibodies are frequently used in a variety of immunoassays, including:
-
Western Blotting (WB)
-
Immunohistochemistry (IHC) on paraffin-embedded and frozen tissues[7]
-
Immunofluorescence (IF) / Immunocytochemistry (ICC)[8]
-
Enzyme-Linked Immunosorbent Assay (ELISA)[6]
-
Flow Cytometry
It is essential to use an antibody that has been validated for your specific application.
Cross-Reactivity Issues
Potential for Cross-Reactivity with Paralogs:
DCBLD2 has a known paralog, NETO1 (Neuropilin and Tolloid like 1), which shares some structural similarity.[3] Depending on the immunogen sequence used to generate the antibody, there is a possibility of cross-reactivity.
How to Assess and Mitigate Cross-Reactivity:
-
Analyze Protein Sequence Homology: Before starting your experiments, perform a protein BLAST search with the immunogen sequence of your antibody to identify other human proteins with significant homology. This can help you anticipate potential cross-reactivities.
-
Use Knockout/Knockdown Validated Antibodies: Whenever possible, choose antibodies that have been validated using knockout or knockdown models. This is the most reliable way to ensure the antibody is specific to DCBLD2.
-
Run Appropriate Controls:
-
Negative Tissue/Cell Line Control: Use a cell line or tissue known to have very low or no expression of DCBLD2.
-
Isotype Control: In applications like IHC, IF, and Flow Cytometry, use an isotype control antibody of the same immunoglobulin class and concentration as your primary antibody to assess non-specific binding.
-
Secondary Antibody Only Control: This control, where the primary antibody is omitted, helps to identify non-specific binding of the secondary antibody.
-
Troubleshooting Guides
Western Blotting (WB)
| Problem | Possible Cause | Recommended Solution |
| No band or weak signal | Insufficient protein loaded. | Increase the amount of protein loaded per lane (20-40 µg of total lysate is a good starting point). |
| Low antibody concentration. | Increase the primary antibody concentration or incubate overnight at 4°C. | |
| Inefficient protein transfer. | Verify transfer efficiency with Ponceau S staining. Optimize transfer time and voltage. | |
| Antibody not suitable for WB. | Ensure the antibody is validated for Western Blotting. | |
| Multiple bands or non-specific bands | High antibody concentration. | Decrease the primary and/or secondary antibody concentration. |
| Insufficient blocking. | Increase blocking time (e.g., 1-2 hours at room temperature) or try a different blocking agent (e.g., 5% BSA instead of milk). | |
| Protein degradation. | Prepare fresh lysates and always include protease inhibitors. | |
| Splice variants or post-translational modifications. | Consult protein databases like UniProt for information on known isoforms and modifications of DCBLD2.[6] | |
| Cross-reactivity. | Perform a BLAST search with the immunogen sequence. Use a KO/KD validated antibody if available. | |
| High background | Insufficient washing. | Increase the number and duration of wash steps. Add a detergent like Tween-20 to the wash buffer. |
| Blocking issues. | Optimize blocking conditions as mentioned above. | |
| High secondary antibody concentration. | Titrate the secondary antibody to the optimal dilution. |
Immunohistochemistry (IHC)
| Problem | Possible Cause | Recommended Solution |
| No staining or weak staining | Inadequate antigen retrieval. | Optimize the antigen retrieval method (heat-induced epitope retrieval with citrate (B86180) or EDTA buffer is common for DCBLD2).[9] |
| Low primary antibody concentration. | Increase the antibody concentration or incubation time (e.g., overnight at 4°C). | |
| Antibody not suitable for IHC on paraffin (B1166041) sections. | Confirm that the antibody is validated for this application. | |
| Tissue over-fixation. | Adjust fixation time and conditions. | |
| High background or non-specific staining | Non-specific antibody binding. | Increase the concentration of the blocking serum or use a serum from the same species as the secondary antibody. |
| Endogenous peroxidase or phosphatase activity. | Perform a quenching step (e.g., with 3% H2O2 for peroxidase) before primary antibody incubation.[10] | |
| Cross-reactivity of the secondary antibody. | Use a pre-adsorbed secondary antibody or one raised against a different species than your sample. | |
| High primary antibody concentration. | Titrate the primary antibody to find the optimal dilution. |
Immunofluorescence (IF)
| Problem | Possible Cause | Recommended Solution |
| No signal or weak signal | Inefficient permeabilization (for intracellular targets). | Optimize the permeabilization step (e.g., with Triton X-100 or saponin). |
| Photobleaching of the fluorophore. | Minimize exposure to light during incubation and imaging. Use an anti-fade mounting medium. | |
| Low antibody concentration. | Increase the primary antibody concentration and/or incubation time. | |
| High background | Autofluorescence of the tissue/cells. | Use a different fixative, or treat the sample with a quenching agent like sodium borohydride. Image at a longer wavelength if possible. |
| Insufficient blocking. | Increase blocking time and use an appropriate blocking serum. | |
| Non-specific secondary antibody binding. | Run a secondary antibody-only control. Use a cross-adsorbed secondary antibody. |
ELISA
| Problem | Possible Cause | Recommended Solution |
| High background | Insufficient washing. | Increase the number of wash cycles and ensure complete aspiration of wash buffer. |
| High antibody concentrations. | Optimize the concentrations of both capture and detection antibodies. | |
| Non-specific binding. | Ensure proper blocking of the plate. | |
| Low signal | Low antibody affinity or concentration. | Use a validated antibody pair and optimize their concentrations. |
| Inactive enzyme conjugate. | Check the expiration date and proper storage of the conjugate. | |
| Insufficient incubation times. | Optimize incubation times for sample, antibodies, and substrate. |
Experimental Protocols
Western Blotting Protocol for DCBLD2
-
Sample Preparation: Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
Electrophoresis: Mix 20-40 µg of protein with Laemmli sample buffer, heat at 95°C for 5 minutes, and load onto an 8-10% SDS-PAGE gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the proteins from the gel to a PVDF or nitrocellulose membrane. Confirm successful transfer by staining the membrane with Ponceau S.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the DCBLD2 primary antibody diluted in blocking buffer (check datasheet for recommended dilution, typically 1:500 - 1:2000) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
Immunohistochemistry (IHC) Protocol for DCBLD2 (Paraffin-Embedded Tissues)
-
Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval by immersing slides in 10 mM sodium citrate buffer (pH 6.0) or 1 mM EDTA buffer (pH 8.0) and heating in a pressure cooker or water bath at 95-100°C for 20-30 minutes. Allow slides to cool to room temperature.
-
Peroxidase Block: Incubate sections in 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity. Wash with PBS.
-
Blocking: Block non-specific binding by incubating sections with 5% normal serum (from the same species as the secondary antibody) in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate sections with the DCBLD2 primary antibody diluted in blocking buffer (e.g., 1:100 - 1:500) overnight at 4°C in a humidified chamber.
-
Washing: Wash slides three times for 5 minutes each with PBS.
-
Secondary Antibody Incubation: Incubate with a biotinylated or polymer-based HRP-conjugated secondary antibody for 30-60 minutes at room temperature.
-
Washing: Wash slides three times for 5 minutes each with PBS.
-
Detection: Apply streptavidin-HRP (if using a biotinylated secondary) followed by a DAB substrate kit. Monitor color development under a microscope.
-
Counterstaining, Dehydration, and Mounting: Counterstain with hematoxylin, dehydrate through graded ethanol and xylene, and mount with a permanent mounting medium.
Visualizations
Caption: Simplified signaling pathways involving DCBLD2.
Caption: Standard workflow for Western Blotting.
Caption: A logical approach to troubleshooting immunoassays.
References
- 1. Gene: DCBLD2 (ENSG00000057019) - Summary - Homo_sapiens - Ensembl genome browser 115 [asia.ensembl.org]
- 2. DCBLD2 - Wikipedia [en.wikipedia.org]
- 3. genecards.org [genecards.org]
- 4. DCBLD2 discoidin, CUB and LCCL domain containing 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. Frontiers | Pan-cancer analyses identify DCBLD2 as an oncogenic, immunological, and prognostic biomarker [frontiersin.org]
- 6. Human DCBLD2/ESDN ELISA Kit (ab313685) | Abcam [abcam.com]
- 7. DCBLD2 Polyclonal Antibody (PA5-28547) [thermofisher.com]
- 8. Anti-DCBLD2 Human Protein Atlas Antibody [atlasantibodies.com]
- 9. microtesty.ru [microtesty.ru]
- 10. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
Validation & Comparative
Validating Specificity of Anti-DCBLD2/ESDN Antibody (FA19-1): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Anti-DCBLD2/ESDN Antibody (FA19-1) with other commercially available antibodies targeting the Discoidin, CUB and LCCL Domain Containing 2 (DCBLD2), also known as Endothelial and Smooth Muscle Cell-derived Neuropilin-like protein (ESDN). The information presented here is intended to assist researchers in selecting the most suitable antibody for their specific application by providing a summary of available validation data and detailed experimental protocols.
Introduction to DCBLD2/ESDN
DCBLD2 is a type-I transmembrane protein that plays a crucial role in various cellular processes, including cell growth, migration, and angiogenesis. Its dysregulation has been implicated in the progression of several cancers, making it a significant target for research and therapeutic development.[1][2] Validating the specificity of antibodies targeting DCBLD2 is therefore paramount for obtaining reliable and reproducible experimental results.
Comparative Analysis of Anti-DCBLD2/ESDN Antibodies
This section provides a comparative overview of the Anti-DCBLD2/ESDN Antibody (FA19-1) and other selected commercially available antibodies. The data presented is based on information provided by the respective manufacturers and available research publications.
Table 1: Comparison of Commercially Available Anti-DCBLD2/ESDN Antibodies
| Feature | Anti-DCBLD2/ESDN Antibody (FA19-1) | Proteintech (13168-1-AP) | Novus Biologicals (NBP2-16105) | Abcam (ab224102) | Thermo Fisher Scientific (PA5-28547) |
| Host Species | Humanized | Rabbit | Rabbit | Rabbit | Rabbit |
| Clonality | Recombinant Monoclonal | Polyclonal | Polyclonal | Polyclonal | Polyclonal |
| Validated Applications | ELISA, Flow Cytometry, Functional Assays | WB, IHC, IP | WB, IHC | IHC-P, ICC/IF | WB, IHC-P |
| Species Reactivity | Human | Human, Mouse, Rat, Monkey, Pig | Human | Human | Human |
| Immunogen | DCBLD2 / ESDN | Not specified | Recombinant protein within C-terminus | Recombinant Fragment within aa 550-700 | Recombinant protein within C-terminus |
| KO/KD Validation | Data not readily available | KD Validated in one publication | Data not readily available | Data not readily available | Data not readily available |
| Supplier Link | --INVALID-LINK-- | --INVALID-LINK-- | --INVALID-LINK-- | --INVALID-LINK-- | --INVALID-LINK-- |
Signaling Pathway Involving DCBLD2
DCBLD2 has been shown to be involved in the Epithelial-Mesenchymal Transition (EMT) and angiogenesis, key processes in cancer progression. A simplified signaling pathway is depicted below.
Caption: Simplified DCBLD2 signaling pathway in EMT and angiogenesis.
Experimental Protocols
Detailed methodologies for key validation experiments are provided below. These protocols are generalized and may require optimization for specific experimental conditions.
Western Blot Protocol for DCBLD2 Detection
This protocol outlines the steps for detecting DCBLD2 in cell lysates or tissue homogenates.
Caption: Experimental workflow for Western Blotting.
1. Sample Preparation:
-
Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Prepare samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
2. SDS-PAGE:
-
Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris polyacrylamide gel.
-
Run the gel at 150V for 1-1.5 hours until the dye front reaches the bottom.
3. Protein Transfer:
-
Transfer proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
4. Blocking:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
5. Primary Antibody Incubation:
-
Incubate the membrane with the Anti-DCBLD2 antibody (e.g., FA19-1) diluted in blocking buffer overnight at 4°C with gentle agitation. Optimal dilution should be determined empirically (typically 1:1000 - 1:2000).
6. Secondary Antibody Incubation:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody specific for the primary antibody's host species for 1 hour at room temperature.
7. Detection:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence detection system.
Immunohistochemistry (IHC) Protocol for DCBLD2 Staining
This protocol is for the detection of DCBLD2 in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Caption: Experimental workflow for Immunohistochemistry.
1. Deparaffinization and Rehydration:
-
Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.
2. Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing slides in a citrate (B86180) buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0) and heating in a pressure cooker or water bath.
3. Blocking:
-
Quench endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with a protein block or normal serum from the secondary antibody's host species.
4. Primary Antibody Incubation:
-
Incubate sections with the Anti-DCBLD2 antibody diluted in antibody diluent overnight at 4°C in a humidified chamber. Optimal dilution should be determined empirically (typically 1:100 - 1:500).
5. Secondary Antibody and Detection:
-
Wash slides with PBS.
-
Apply an HRP-conjugated secondary antibody or a polymer-based detection system and incubate according to the manufacturer's instructions.
-
Wash slides with PBS.
-
Apply a diaminobenzidine (DAB) chromogen substrate and monitor for color development.
6. Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate sections through graded ethanol and clear in xylene.
-
Mount with a permanent mounting medium.
Flow Cytometry Protocol for Cell Surface DCBLD2 Staining
This protocol details the staining of cell surface DCBLD2 for flow cytometric analysis.
Caption: Experimental workflow for Flow Cytometry.
1. Cell Preparation:
-
Prepare a single-cell suspension from cultured cells or tissues.
-
Wash cells with ice-cold PBS and resuspend in FACS buffer (PBS with 2% FBS and 0.1% sodium azide).
2. Fc Receptor Blocking:
-
Block Fc receptors by incubating cells with an Fc blocking reagent for 10-15 minutes on ice.
3. Primary Antibody Staining:
-
Add the Anti-DCBLD2 antibody (e.g., FA19-1) at a predetermined optimal concentration.
-
Incubate for 30 minutes on ice in the dark.
4. Secondary Antibody Staining (if primary is unconjugated):
-
Wash cells twice with FACS buffer.
-
Resuspend cells and add a fluorochrome-conjugated secondary antibody.
-
Incubate for 30 minutes on ice in the dark.
5. Washing and Data Acquisition:
-
Wash cells twice with FACS buffer.
-
Resuspend cells in FACS buffer for analysis.
-
Acquire data on a flow cytometer.
Conclusion
The selection of a highly specific and validated antibody is critical for the success of any research project. The Anti-DCBLD2/ESDN Antibody (FA19-1) is a recombinant monoclonal antibody with reported validation in ELISA, flow cytometry, and functional assays. This guide provides a starting point for comparing FA19-1 with other commercially available polyclonal antibodies. Researchers are encouraged to perform their own in-house validation to ensure the chosen antibody performs optimally in their specific experimental context. The provided protocols offer a robust framework for such validation studies.
References
A Researcher's Guide to Selecting a Human IgG1 Kappa Isotype Control for the F19 Antibody
For researchers utilizing the humanized F19 monoclonal antibody (often referred to as Sibrotuzumab or a chimeric F19) targeting Fibroblast Activation Protein (FAP), selecting an appropriate isotype control is a critical step for generating reliable and reproducible data. This guide provides a comprehensive comparison of commercially available Human IgG1 kappa isotype controls, detailed experimental protocols, and visual aids to facilitate an informed decision-making process. The original F19 antibody is of murine origin; however, humanized versions, which are Human IgG1, are commonly used in research and pre-clinical studies. For these, a Human IgG1 kappa isotype control is the appropriate negative control.
Understanding the Importance of an Isotype Control
An isotype control is an antibody of the same immunoglobulin class (e.g., IgG1), subclass, and light chain (e.g., kappa) as the primary antibody, but it lacks specificity to the target antigen.[1][2][3][4] Its primary purpose is to differentiate between the specific antigen-antibody interaction and non-specific background staining.[2][3][4][5] This background can arise from several factors, including:
-
Fc Receptor Binding: Immune cells such as macrophages, B cells, and natural killer cells express Fc receptors that can non-specifically bind the Fc region of antibodies.[2]
-
Non-specific Protein Interactions: Antibodies may interact non-specifically with other cellular proteins, lipids, or carbohydrates.[3]
-
Autofluorescence: Some cells naturally fluoresce, which can be mistaken for a positive signal in fluorescence-based assays.[1]
By using an isotype control, researchers can set a baseline for this non-specific staining, ensuring that the signal observed with the primary antibody is due to specific binding to the target antigen.[1][2][5]
Comparison of Commercially Available Human IgG1 Kappa Isotype Controls
Several vendors offer Human IgG1 kappa isotype controls suitable for use with the humanized F19 antibody. The following table summarizes key features of some available options to aid in your selection.
| Vendor | Product Name | Catalog Number | Host/Isotype | Clonality | Purity | Concentration | Formulation |
| Thermo Fisher Scientific | Human IgG1, kappa Isotype Control | MA5-55090 | Human / IgG1, kappa | Monoclonal | >95% (SDS-PAGE) | 1 mg/mL | PBS, pH 7.4, no preservative |
| ACROBiosystems | Human IgG1 Kappa Isotype Control (mAb, carrier free, MALS verified) | DNP-M2 | Human / IgG1, kappa | Monoclonal | >95% (SDS-PAGE and SEC-MALS) | Varies (Lyophilized) | Lyophilized from PBS, pH 7.4 with trehalose |
| Abcam | Human IgG1, kappa - Isotype Control Antibody | ab288147 | Human / IgG1, kappa | Monoclonal | Affinity purification (Protein A) | 1 mg/mL | PBS with 0.02% Proclin 300 |
| Abcam | Human IgG1, kappa - Isotype Control | ab206198 | Human / IgG1, kappa | Polyclonal | Purified from human myeloma serum | 0.5 mg/mL | 0.95% Sodium borate, 0.6% Boric Acid, 0.4% Sodium chloride, pH 8.2 |
| Sino Biological | Human IgG1, kappa Isotype Control | N/A | Human / IgG1, kappa | N/A | N/A | N/A | N/A |
| Novus Biologicals | Human IgG1 Kappa Isotype Control | NBP3-06872 | N/A | N/A | N/A | N/A | N/A |
Experimental Protocols
The following is a general protocol for using a Human IgG1 kappa isotype control in a flow cytometry experiment. This protocol should be optimized for your specific cell type and experimental conditions.
Flow Cytometry Staining Protocol
Materials:
-
Cells of interest
-
Humanized F19 (anti-FAP) antibody
-
Human IgG1 kappa isotype control
-
Flow cytometry staining buffer (e.g., PBS with 2% FBS and 0.1% sodium azide)
-
Secondary antibody (if the primary antibody is not directly conjugated)
-
7-AAD or other viability dye (optional)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Harvest cells and wash them with cold flow cytometry staining buffer.
-
Resuspend the cells to a concentration of 1 x 10^7 cells/mL.
-
Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into individual flow cytometry tubes.
-
-
Staining:
-
To one tube, add the Human IgG1 kappa isotype control at the same concentration as the primary antibody.
-
To another tube, add the humanized F19 primary antibody.
-
If using unstained or viability dye controls, prepare those tubes accordingly.
-
Incubate the tubes for 30 minutes at 4°C in the dark.
-
-
Washing:
-
Wash the cells twice with 1 mL of cold flow cytometry staining buffer by centrifuging at 300 x g for 5 minutes and decanting the supernatant.
-
-
Secondary Antibody Staining (if applicable):
-
If the primary and isotype control antibodies are not directly conjugated, resuspend the cell pellets in 100 µL of staining buffer containing the appropriate fluorescently labeled secondary antibody.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice as described in step 3.
-
-
Data Acquisition:
-
Resuspend the final cell pellets in 500 µL of staining buffer.
-
Acquire the data on a flow cytometer. Use the unstained sample to set the forward and side scatter voltages and the isotype control to set the baseline for fluorescence gating.
-
Visualizing Experimental Logic and Workflows
Diagrams created using Graphviz (DOT language) can help clarify the selection process and experimental procedures.
Caption: Logical flow for selecting the correct isotype control.
References
- 1. Anti-FAP monoclonal antibody F19-I-131 - AdisInsight [adisinsight.springer.com]
- 2. Mouse Anti-FAP Recombinant Antibody (clone F19) - Creative Biolabs [creativebiolabs.net]
- 3. Human antibody derivatives against the fibroblast activation protein for tumor stroma targeting of carcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antibody targeting in metastatic colon cancer: a phase I study of monoclonal antibody F19 against a cell-surface protein of reactive tumor stromal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
A Comparative Guide to DCBLD2/ESDN Antibodies: Featuring FA19-1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the FA19-1 antibody with other commercially available antibodies targeting the Discoidin, CUB and LCCL Domain Containing 2 (DCBLD2), also known as Endothelial and Smooth Muscle Cell-Derived Neuropilin-like Protein (ESDN). This document aims to assist researchers in selecting the most suitable antibody for their specific experimental needs by presenting objective performance data and detailed methodologies.
Introduction to DCBLD2/ESDN
DCBLD2/ESDN is a type I transmembrane protein implicated in various cellular processes, including cell growth, migration, and angiogenesis. Its structural similarity to neuropilins suggests a role in signaling pathways, and it has been shown to be involved in VEGF and Wnt/β-catenin signaling. Due to its role in cancer progression and metastasis, DCBLD2/ESDN is a protein of significant interest in oncological research.
Antibody Comparison
This section provides a detailed comparison of the FA19-1 antibody with other commercially available polyclonal and monoclonal antibodies against DCBLD2/ESDN.
General Specifications
A summary of the key features of the FA19-1 antibody and a selection of other commercially available DCBLD2/ESDN antibodies is presented in the table below.
| Feature | FA19-1 | Antibody A (Polyclonal) | Antibody B (Polyclonal) | Antibody C (Monoclonal) |
| Host Species | Humanized | Rabbit | Rabbit | Rabbit |
| Clonality | Monoclonal | Polyclonal | Polyclonal | Monoclonal |
| Isotype | IgG1[1][2] | IgG | IgG | IgG |
| Immunogen | DCBLD2 / ESDN | Recombinant protein (C-terminus of human DCBLD2/ESDN) | Recombinant Fragment Protein within Human DCBLD2 aa 550-700[3] | Not Specified |
| Validated Applications | ELISA, Flow Cytometry, Functional Assays[4] | Western Blot, IHC | IHC-P, ICC/IF[3] | Western Blot, IHC, IP |
| Species Reactivity | Human | Human, Mouse, Rat | Human[3] | Human, Mouse, Rat |
| Formulation | Lyophilized from 25mM histidine, 8% sucrose, 0.01% Tween80 (pH6.2) | PBS with 0.02% sodium azide (B81097) and 50% glycerol (B35011), pH 7.3 | 40% glycerol and PBS (pH 7.2), 0.02% sodium azide[5] | PBS with 0.02% sodium azide and 50% glycerol, pH 7.3 |
Performance Data
This section presents available experimental data for the compared antibodies. It is important to note that this data is sourced from various datasheets and may not represent a direct head-to-head comparison under identical experimental conditions.
FA19-1 (Monoclonal, Humanized)
-
Validated Applications: ELISA, Flow Cytometry, Functional Assays.[4]
-
Performance: Specific performance data such as titration curves for ELISA or histograms for flow cytometry are not publicly available in the searched datasheets. Its primary reported function is inhibiting tumor metastasis in lung adenocarcinoma, suggesting its utility in functional assays.[6]
Antibody A (Polyclonal, Rabbit) - e.g., Novus Biologicals NBP2-16105
-
Validated Applications: Western Blot (WB), Immunohistochemistry (IHC).
-
Western Blot Performance:
-
Cell Lysates: HeLa and HepG2 whole cell lysates (30 ug).
-
Dilution: 1:1000.
-
Result: A band of the expected molecular weight for DCBLD2/ESDN was detected.
-
-
Immunohistochemistry Performance:
-
Tissue: Paraffin-embedded human colon carcinoma.
-
Dilution: 1:500.
-
Result: Staining was observed in the cancerous tissue.
-
Antibody B (Polyclonal, Rabbit) - e.g., Abcam ab224102
-
Validated Applications: Immunohistochemistry-Paraffin (IHC-P), Immunocytochemistry/Immunofluorescence (ICC/IF).[3]
-
IHC-P Performance:
-
Tissue: Paraffin-embedded human heart tissue.
-
Dilution: 1:20 - 1:50.
-
Result: Staining was observed in the tissue.[3]
-
-
ICC/IF Performance:
-
Cell Line: PFA-fixed, Triton X-100 permeabilized U-2 OS cells.
-
Concentration: 4 µg/ml.
-
Result: Staining for DCBLD2/ESDN was observed.[3]
-
Antibody C (Monoclonal, Rabbit) - e.g., Proteintech 13168-1-AP
-
Validated Applications: Western Blot (WB), Immunohistochemistry (IHC), Immunoprecipitation (IP).
-
Western Blot Performance:
-
Tissue Lysate: Human brain tissue.
-
Dilution: 1:1500.
-
Result: A band at the expected molecular weight was detected.[7]
-
-
Immunohistochemistry Performance:
-
Tissue: Paraffin-embedded human intrahepatic cholangiocarcinoma.
-
Dilution: 1:200.
-
Result: Staining was observed in the tumor tissue.[7]
-
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These are generalized protocols and may require optimization for specific experimental setups.
Western Blot Protocol
-
Sample Preparation: Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
Electrophoresis: Mix 20-30 µg of protein with 2x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes. Separate the proteins on a 7.5% SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary DCBLD2/ESDN antibody (e.g., Antibody A at 1:1000 dilution) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) at a 1:5000 dilution in blocking buffer for 1 hour at room temperature.
-
Detection: Wash the membrane three times for 10 minutes each with TBST. Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
Immunohistochemistry (IHC-P) Protocol
-
Deparaffinization and Rehydration: Deparaffinize paraffin-embedded tissue sections in xylene and rehydrate through a graded series of ethanol (B145695) to distilled water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval (HIER) using a citrate (B86180) buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0) in a pressure cooker or water bath.[3][7]
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes. Block non-specific binding with a blocking serum (e.g., 5% normal goat serum) for 1 hour.
-
Primary Antibody Incubation: Incubate the sections with the primary DCBLD2/ESDN antibody (e.g., Antibody B at 1:50 dilution) overnight at 4°C in a humidified chamber.[3]
-
Washing: Wash the sections three times with PBS.
-
Secondary Antibody Incubation: Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate, or with a polymer-based detection system.
-
Detection: Visualize the signal with a chromogen such as DAB (3,3'-diaminobenzidine) and counterstain with hematoxylin.
-
Dehydration and Mounting: Dehydrate the sections through a graded series of ethanol and xylene, and mount with a permanent mounting medium.
Immunocytochemistry/Immunofluorescence (ICC/IF) Protocol
-
Cell Culture and Fixation: Culture cells on coverslips to the desired confluency. Fix the cells with 4% paraformaldehyde (PFA) for 15 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes.[3]
-
Blocking: Block non-specific binding with 1-5% BSA in PBS for 30-60 minutes.
-
Primary Antibody Incubation: Incubate the cells with the primary DCBLD2/ESDN antibody (e.g., Antibody B at 4 µg/ml) for 1 hour at room temperature or overnight at 4°C.[3]
-
Washing: Wash the cells three times with PBS.
-
Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-rabbit IgG) for 1 hour at room temperature in the dark.
-
Washing and Mounting: Wash the cells three times with PBS. Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining.
-
Imaging: Visualize the fluorescence using a confocal or fluorescence microscope.
Signaling Pathways and Experimental Workflows
Visual representations of the DCBLD2/ESDN signaling pathway and a general experimental workflow for antibody validation are provided below using Graphviz.
Caption: DCBLD2/ESDN signaling pathways in angiogenesis and EMT.
Caption: General workflow for antibody validation experiments.
References
- 1. Anti-DCBLD2/ESDN Antibody (FA19-1)_TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Anti-DCBLD2/ESDN antibody (ab224102) | Abcam [abcam.com]
- 4. biocompare.com [biocompare.com]
- 5. Anti-DCBLD2 Human Protein Atlas Antibody [atlasantibodies.com]
- 6. selleckchem.com [selleckchem.com]
- 7. DCBLD2 antibody (13168-1-AP) | Proteintech [ptglab.com]
Orthogonal Validation of Anti-DCBLD2/ESDN Antibody (FA19-1): A Comparative Guide
This guide provides a detailed comparison of the Anti-DCBLD2/ESDN Antibody (FA19-1) with other commercially available antibodies targeting the same protein. The focus is on orthogonal validation, utilizing data from various applications to provide a comprehensive performance overview for researchers, scientists, and drug development professionals.
Introduction to DCBLD2/ESDN
Discoidin, CUB and LCCL domain-containing protein 2 (DCBLD2), also known as Endothelial and Smooth muscle cell-derived Neuropilin-like protein (ESDN), is a type I transmembrane protein. It is involved in several critical cellular processes, including cell growth, migration, and angiogenesis.[1][2] DCBLD2 has been implicated in the progression and metastasis of various cancers, making it a significant target for research and potential therapeutic development.[1][3][4]
The Anti-DCBLD2/ESDN Antibody (FA19-1) is a recombinant human monoclonal antibody.[5] This guide will compare its validated applications with those of other polyclonal and monoclonal antibodies against DCBLD2.
Antibody Comparison
The following table summarizes the key features and validated applications of the Anti-DCBLD2/ESDN Antibody (FA19-1) and a selection of alternative antibodies. This allows for a direct comparison of their experimental utility.
| Antibody Name/Clone | Host/Isotype | Clonality | Validated Applications | Supplier |
| Anti-DCBLD2/ESDN (FA19-1) | Human / IgG1 | Monoclonal | ELISA, Flow Cytometry, Functional Assays[5] | Novus Biologicals |
| Anti-DCBLD2 (13168-1-AP) | Rabbit / IgG | Polyclonal | WB, IHC, IP, ELISA[6] | Proteintech |
| Anti-DCBLD2 (ab224102) | Rabbit / IgG | Polyclonal | IHC-P, ICC/IF[7] | Abcam |
| DCBLD2/ESDN Antibody (NBP2-16105) | Rabbit | Polyclonal | WB, IHC | Novus Biologicals |
| DCBLD2 Antibody (PA5-28547) | Rabbit / IgG | Polyclonal | WB, IHC (P)[8] | Thermo Fisher Scientific |
| Anti-DCBLD2 (HPA016909) | Rabbit / IgG | Polyclonal | IHC, ICC-IF[9] | Atlas Antibodies |
Orthogonal Validation Data
Orthogonal validation involves using non-antibody-based methods to confirm antibody-based results.[10] In the context of antibody validation, this can mean comparing results from different applications (e.g., Western Blot and Immunohistochemistry) or correlating protein expression data with mRNA expression levels from techniques like RNA-Seq.[11]
While direct comparative experimental data for FA19-1 is not publicly available, we can present validation data for alternative antibodies in key applications as a benchmark for performance.
Western Blot (WB)
Western blotting is a crucial technique for verifying antibody specificity by detecting the target protein at its expected molecular weight. The predicted molecular mass of human DCBLD2 is approximately 85 kDa, though it can appear larger (around 130 kDa) due to post-translational modifications like glycosylation.[3][12]
Example Data:
-
Antibody: Anti-DCBLD2 Antibody (Proteintech, 13168-1-AP)
-
Lysates: Various cell lines and human brain tissue.
-
Dilution: 1:1000 - 1:1500
-
Results: A band at the expected molecular weight was observed in multiple lysates, confirming the antibody's specificity for DCBLD2.[6]
-
Antibody: DCBLD2/ESDN Antibody (Novus Biologicals, NBP2-16105)
-
Lysates: HeLa and HepG2 whole cell lysates.
-
Dilution: 1:1000
-
Results: The antibody detected a band corresponding to DCBLD2 in the provided cell lysates.
Immunohistochemistry (IHC)
IHC is used to visualize the expression and localization of a target protein within tissue sections. This provides valuable spatial context to protein expression.
Example Data:
-
Antibody: Anti-DCBLD2 antibody (Abcam, ab224102)
-
Tissue: Paraffin-embedded human heart tissue.
-
Dilution: 1:20 - 1:50
-
Results: The antibody specifically stained the human heart tissue, consistent with known DCBLD2 expression patterns.[7]
-
Antibody: DCBLD2 Polyclonal Antibody (Thermo Fisher, PA5-28547)
-
Tissue: Paraffin-embedded human colon carcinoma.
-
Dilution: 1:500
-
Results: The antibody demonstrated positive staining in human colon carcinoma tissue.[8]
Immunofluorescence (IF) / Immunocytochemistry (ICC)
IF/ICC allows for the visualization of subcellular protein localization within cultured cells.
Example Data:
-
Antibody: Anti-DCBLD2/ESDN antibody (Abcam, ab224102)
-
Cell Line: U-2 OS (human bone osteosarcoma epithelial cell line).
-
Concentration: 4 µg/ml
-
Results: The antibody stained DCBLD2 within the U-2 OS cells, demonstrating its utility in immunofluorescence applications.[7]
Signaling Pathways Involving DCBLD2
DCBLD2 is involved in several signaling pathways that are crucial for both normal physiological processes and tumorigenesis. Understanding these pathways is essential for interpreting experimental results. DCBLD2 has been shown to regulate the Epithelial-Mesenchymal Transition (EMT), a process critical for metastasis.[3][13] It is also associated with the PI3K-Akt and Rap1 signaling pathways.[13][14]
Caption: DCBLD2 signaling pathways.
Experimental Workflows and Protocols
Detailed and standardized protocols are critical for reproducible results. Below are representative workflows and protocols for key antibody-based applications.
Orthogonal Validation Workflow
This diagram illustrates the process of validating an antibody using orthogonal methods.
Caption: Orthogonal validation workflow.
Western Blot Protocol
-
Protein Extraction: Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 7.5% SDS-polyacrylamide gel. Run the gel until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[1]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., Anti-DCBLD2, diluted in blocking buffer) overnight at 4°C with gentle agitation.[1]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.[4]
-
Washing: Repeat the washing step.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[1]
Immunohistochemistry (IHC-P) Protocol
-
Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate (B86180) buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0).[7]
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and block non-specific binding with a blocking serum.
-
Primary Antibody Incubation: Incubate the sections with the primary anti-DCBLD2 antibody overnight at 4°C.[4]
-
Washing: Wash sections with PBS.
-
Secondary Antibody Incubation: Apply a biotinylated secondary antibody followed by a streptavidin-HRP complex.[4]
-
Washing: Repeat the washing step.
-
Chromogen Detection: Develop the signal using a DAB substrate kit and counterstain with hematoxylin.[4]
-
Dehydration and Mounting: Dehydrate the sections and mount with a coverslip.
Immunofluorescence (ICC/IF) Protocol
-
Cell Culture: Grow cells on coverslips to the desired confluency.
-
Fixation: Fix the cells with 4% paraformaldehyde (PFA) for 15 minutes at room temperature.[1]
-
Permeabilization: Permeabilize the cells with 0.2-0.5% Triton X-100 in PBS for 10 minutes.[1][7]
-
Blocking: Block with 5% goat serum or BSA in PBS for 1 hour to prevent non-specific antibody binding.[1][4]
-
Primary Antibody Incubation: Incubate with the primary anti-DCBLD2 antibody diluted in blocking buffer overnight at 4°C.[1]
-
Washing: Wash the cells three times with PBS.
-
Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.[4]
-
Washing: Repeat the washing step.
-
Counterstaining and Mounting: Counterstain nuclei with DAPI and mount the coverslips onto microscope slides with an anti-fade mounting medium.[4]
-
Imaging: Visualize the staining using a fluorescence or confocal microscope.
Conclusion
The Anti-DCBLD2/ESDN Antibody (FA19-1) is validated for use in ELISA, flow cytometry, and functional assays. For orthogonal validation and use in applications such as Western Blot, Immunohistochemistry, and Immunofluorescence, researchers have a variety of alternative polyclonal and monoclonal antibodies at their disposal. This guide provides a framework for comparing these antibodies and highlights the importance of using orthogonal methods to ensure data reliability and reproducibility. The provided protocols and pathway diagrams serve as a resource for designing and interpreting experiments targeting DCBLD2.
References
- 1. Frontiers | DCBLD2 Affects the Development of Colorectal Cancer via EMT and Angiogenesis and Modulates 5-FU Drug Resistance [frontiersin.org]
- 2. DCBLD2 Antibody | Cell Signaling Technology [cellsignal.com]
- 3. DCBLD2 Affects the Development of Colorectal Cancer via EMT and Angiogenesis and Modulates 5-FU Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DCBLD2 Mediates Epithelial-Mesenchymal Transition-Induced Metastasis by Cisplatin in Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bio-techne.com [bio-techne.com]
- 6. DCBLD2 antibody (13168-1-AP) | Proteintech [ptglab.com]
- 7. Anti-DCBLD2/ESDN antibody (ab224102) | Abcam [abcam.com]
- 8. DCBLD2 Polyclonal Antibody (PA5-28547) [thermofisher.com]
- 9. Anti-DCBLD2 Human Protein Atlas Antibody [atlasantibodies.com]
- 10. Hallmarks of Antibody Validation: Orthogonal Strategy | Cell Signaling Technology [cellsignal.com]
- 11. Orthogonal Validation in IHC - Atlas Antibodies [atlasantibodies.com]
- 12. DCBLD2 antibody (30245-1-AP) | Proteintech [ptglab.com]
- 13. Frontiers | Pan-cancer analyses identify DCBLD2 as an oncogenic, immunological, and prognostic biomarker [frontiersin.org]
- 14. Transcriptomic Profiling Identifies DCBLD2 as a Diagnostic and Prognostic Biomarker in Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of DCBLD2 Antibodies for Flow Cytometry
For researchers, scientists, and drug development professionals utilizing flow cytometry to investigate the transmembrane protein DCBLD2 (Discoidin, CUB and LCCL Domain Containing 2), selecting the optimal antibody is paramount for generating reliable and reproducible data. This guide provides a side-by-side comparison of commercially available DCBLD2 antibodies that have been validated for flow cytometry, offering a comprehensive overview of their specifications, supporting data, and experimental protocols.
Performance Comparison of DCBLD2 Antibodies
To facilitate an informed decision, the following table summarizes the key characteristics of DCBLD2 antibodies from various suppliers. This quantitative data has been compiled from publicly available datasheets.
| Attribute | R&D Systems (AF6269) | R&D Systems (FAB6269P) | Novus Biologicals (NBP3-28795AF350) |
| Product Name | Human/Mouse DCBLD2/ESDN Antigen Affinity-purified Polyclonal Antibody | Human/Mouse DCBLD2/ESDN PE-conjugated Antigen Affinity-purified Polyclonal Antibody | DCBLD2/ESDN Antibody (FA19-1) Alexa Fluor® 350 |
| Host Species | Sheep | Sheep | Mouse |
| Clonality | Polyclonal | Polyclonal | Monoclonal |
| Isotype | IgG | IgG | IgG |
| Conjugate | Unconjugated | Phycoerythrin (PE) | Alexa Fluor® 350 |
| Reactivity | Human, Mouse | Human, Mouse | Human |
| Recommended Dilution | 2.5 µg/10^6 cells | Not explicitly stated, view datasheet for details | Optimal dilution should be experimentally determined |
| Validation Data | Flow cytometry data available on datasheet | Flow cytometry data available on datasheet[1] | Validated for Flow Cytometry |
| Immunogen | Mouse myeloma cell line NS0-derived recombinant human DCBLD2/ESDN (Gln67-Ala528) | Mouse myeloma cell line NS0-derived recombinant human DCBLD2/ESDN (Gln67-Ala528)[1] | Not specified |
| Storage Buffer | Lyophilized from a 0.2 μm filtered solution in PBS with Trehalose | Supplied in a saline solution containing BSA and Sodium Azide[1] | Not specified |
Experimental Data Showcase: R&D Systems FAB6269P
The following data from R&D Systems demonstrates the performance of their PE-conjugated anti-DCBLD2 antibody (FAB6269P) in flow cytometry.
-
Cell Lines Tested: NCI-H460 human large cell lung carcinoma and bEnd.3 mouse endothelioma cell lines.
-
Results: The antibody detected DCBLD2/ESDN on both human and mouse cell lines, showing a clear shift in fluorescence intensity compared to the isotype control.[1]
Experimental Protocols
A generalized protocol for flow cytometry analysis of DCBLD2 is provided below. It is crucial to note that optimal conditions may vary depending on the specific antibody, cell type, and instrument used. Refer to the manufacturer's datasheet for antibody-specific recommendations.
Materials:
-
Cells of interest
-
DCBLD2 antibody (conjugated or unconjugated)
-
If using an unconjugated primary antibody, a suitable fluorescently-labeled secondary antibody
-
Isotype control antibody matching the primary antibody's host species, isotype, and conjugation
-
Flow Cytometry Staining Buffer (e.g., PBS with 1-2% BSA or FBS and 0.1% sodium azide)
-
Fixation Buffer (optional, e.g., 1-4% paraformaldehyde in PBS)
-
Permeabilization Buffer (optional, for intracellular staining, e.g., 0.1% Triton X-100 or saponin (B1150181) in PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest cells and wash them with cold Flow Cytometry Staining Buffer. Resuspend the cells to a concentration of 1-5 x 10^6 cells/mL.
-
Blocking (Optional): To reduce non-specific binding, incubate cells with an Fc block for 10-15 minutes at room temperature.
-
Primary Antibody Staining: Aliquot approximately 100 µL of the cell suspension (containing 1 x 10^5 to 1 x 10^6 cells) into flow cytometry tubes. Add the recommended amount of the primary DCBLD2 antibody or the corresponding isotype control.
-
Incubation: Incubate for 30-60 minutes at 2-8°C, protected from light.
-
Washing: Wash the cells 2-3 times with 1-2 mL of cold Flow Cytometry Staining Buffer. Centrifuge at a low speed (e.g., 300-400 x g) for 5 minutes between washes.
-
Secondary Antibody Staining (for unconjugated primary antibodies): If an unconjugated primary antibody was used, resuspend the cells in 100 µL of Flow Cytometry Staining Buffer and add the fluorescently-labeled secondary antibody at the recommended dilution. Incubate for 30 minutes at 2-8°C, protected from light.
-
Final Washes: Repeat the washing steps as described in step 5.
-
Resuspension: Resuspend the final cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.
-
Data Acquisition: Analyze the samples on a flow cytometer.
DCBLD2 Signaling Pathways
DCBLD2 is a type I transmembrane protein that has been implicated in various cellular processes, including cell migration, proliferation, and angiogenesis. Its signaling network is complex and involves interactions with several key pathways crucial in both normal physiology and disease, particularly in cancer.
Caption: DCBLD2 signaling network in cancer.
The diagram above illustrates that DCBLD2 can influence several critical signaling pathways. It has been shown to interact with ITGB1, a key component of the focal adhesion pathway, which is integral to cell adhesion and migration.[2] Furthermore, DCBLD2 is known to modulate the activity of Receptor Tyrosine Kinases (RTKs), which can, in turn, activate downstream pathways such as the PI3K-Akt pathway.[3] This pathway is a central regulator of cell proliferation, survival, and growth. Research also suggests a role for DCBLD2 in regulating the Hippo and Rap1 signaling pathways.[3] In the context of cancer, DCBLD2 has been linked to the promotion of Epithelial-Mesenchymal Transition (EMT), a process that enhances cancer cell motility and invasion, partly through the Wnt/β-catenin signaling pathway.[4][5]
Experimental Workflow
A well-defined workflow is essential for the successful side-by-side comparison of different DCBLD2 antibodies.
Caption: Flowchart for antibody comparison.
This guide provides a framework for selecting and validating DCBLD2 antibodies for flow cytometry. By carefully considering the provided data and adhering to a rigorous experimental protocol, researchers can confidently choose the most suitable antibody for their specific research needs, ultimately leading to more robust and impactful scientific discoveries.
References
- 1. Human/Mouse DCBLD2/ESDN PE-conjugated Antibody FAB6269P: R&D Systems [rndsystems.com]
- 2. DCBLD2 Affects the Development of Colorectal Cancer via EMT and Angiogenesis and Modulates 5-FU Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transcriptomic Profiling Identifies DCBLD2 as a Diagnostic and Prognostic Biomarker in Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Pan-cancer analyses identify DCBLD2 as an oncogenic, immunological, and prognostic biomarker [frontiersin.org]
Performance Showdown: FA19-1 (F19) Antibody and Its Challengers in Targeting Fibroblast Activation Protein (FAP)
For researchers, scientists, and drug development professionals navigating the landscape of Fibroblast Activation Protein (FAP) research, the selection of a high-performing antibody is critical. This guide provides an objective comparison of the seminal FA19-1 (more commonly known as F19) monoclonal antibody with its notable alternatives, including its humanized version, sibrotuzumab, and the newer contenders, ESC11 and ESC14. The comparative analysis is supported by experimental data across various applications to aid in the selection of the most suitable clone for specific research needs.
Fibroblast Activation Protein (FAP) is a cell surface serine protease highly expressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of many epithelial cancers, making it an attractive target for diagnostic and therapeutic applications. The murine monoclonal antibody F19 has been a foundational tool in FAP research. However, the development of humanized versions and novel clones with potentially enhanced characteristics necessitates a comparative evaluation.
Quantitative Performance Comparison
The following tables summarize the available quantitative data for the F19 antibody and its key alternatives. Direct head-to-head quantitative comparisons in Western Blotting and Immunohistochemistry are limited in the reviewed literature.
Table 1: Binding Affinity and Internalization Properties
| Antibody Clone | Target | Host | Isotype | Binding Affinity (KD) | Internalization Rate | Key Characteristics |
| F19 | Human FAP | Mouse | IgG1 | Not explicitly stated in reviewed literature | Slow/Limited | Foundational antibody for FAP research. Recognizes a distinct epitope from ESC11/ESC14.[1] |
| Sibrotuzumab | Human FAP | Humanized (from F19) | IgG1 | Binds similarly to F19 in vitro. | Poor internalization kinetics.[2] | Humanized version of F19 developed for clinical applications; showed limited therapeutic efficacy.[2][3][4][5] |
| ESC11 | Human and Murine FAP | Human | IgG1 | Low nanomolar range | Rapid | Recognizes a different epitope than F19. Higher tumor uptake in vivo compared to ESC14 and vF19 (a humanized F19 variant).[1][6] |
| ESC14 | Human and Murine FAP | Human | IgG1 | Low nanomolar range | Rapid | Recognizes the same or an overlapping epitope as ESC11.[1] |
Table 2: Application-Specific Performance (Qualitative and Semi-Quantitative)
| Application | F19 | Sibrotuzumab | ESC11 | ESC14 |
| Western Blot | Detects FAP protein. | Data not available. | Data not available. | Data not available. |
| Immunohistochemistry (IHC) | Strong and consistent immunoreactivity in tumor stromal fibroblasts.[7] | Used in clinical trials for patient selection. | Suitable for IHC. | Suitable for IHC. |
| Flow Cytometry | Detects cell surface FAP.[1] | Used to assess FAP expression on cells.[7] | Induces FAP downmodulation from the cell surface upon binding.[1] | Induces FAP downmodulation from the cell surface upon binding.[1] |
| In Vivo Imaging/Therapy | Used for radioimmunotargeting. | Used in clinical trials with radiolabeling. | Higher tumor uptake of 177Lu-labeled ESC11 compared to vF19.[1][6] | Lower tumor uptake compared to ESC11.[1] |
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental procedures, the following diagrams are provided.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. New Frontiers in Cancer Imaging and Therapy Based on Radiolabeled Fibroblast Activation Protein Inhibitors: A Rational Review and Current Progress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. The application of the fibroblast activation protein α-targeted immunotherapy strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Radioimmunotherapy of fibroblast activation protein positive tumors by rapidly internalizing antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Immune targeting of fibroblast activation protein triggers recognition of multipotent bone marrow stromal cells and cachexia - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Anti-DCBLD2/ESDN Antibodies for Researchers
In the landscape of cancer research, particularly in studies involving cell signaling, adhesion, and migration, the discoidin, CUB and LCCL domain-containing protein 2 (DCBLD2), also known as endothelial and smooth muscle cell-derived neuropilin-like protein (ESDN), has emerged as a protein of significant interest. Its role in tumor progression and metastasis in various cancers, including lung adenocarcinoma, makes it a crucial target for investigation. The selection of a reliable antibody is paramount for the accurate detection and characterization of DCBLD2 in experimental settings. This guide provides a comparative overview of the Anti-DCBLD2/ESDN Antibody (FA19-1) and other commercially available alternatives, with a focus on their validated applications and the signaling pathways in which DCBLD2 is implicated.
Performance Comparison of Anti-DCBLD2/ESDN Antibodies
Table 1: Comparison of Commercially Available Anti-DCBLD2/ESDN Antibodies
| Antibody Name/Clone | Host Species | Clonality | Validated Applications | Reactivity | Supplier(s) |
| Anti-DCBLD2/ESDN (FA19-1) | Human | Recombinant Monoclonal | ELISA, Flow Cytometry, Functional Assays | Human | Novus Biologicals, Boster Bio, TargetMol |
| Anti-DCBLD2 (13168-1-AP) | Rabbit | Polyclonal | WB, IHC, IP, ELISA | Human, Mouse | Proteintech |
| Anti-DCBLD2/ESDN (NBP2-16105) | Rabbit | Polyclonal | WB, IHC | Human | Novus Biologicals |
| Anti-DCBLD2/ESDN (AF6269) | Sheep | Polyclonal | WB, Flow Cytometry | Human, Mouse | R&D Systems |
| Anti-DCBLD2/ESDN (ab224102) | Rabbit | Polyclonal | IHC-P, ICC/IF | Human | Abcam |
| Anti-DCBLD2 (HPA016909) | Rabbit | Polyclonal | IHC, IF | Human | Atlas Antibodies, Sigma-Aldrich |
Key Signaling Pathways Involving DCBLD2
DCBLD2 has been shown to play a significant role in key signaling pathways that are often dysregulated in cancer, such as the Epithelial-Mesenchymal Transition (EMT) and the PI3K-Akt signaling cascade. Understanding these pathways is crucial for elucidating the functional consequences of DCBLD2 expression.
DCBLD2 and the Epithelial-Mesenchymal Transition (EMT) Pathway
EMT is a cellular program that is critical in embryonic development and is hijacked by cancer cells to promote invasion and metastasis. DCBLD2 has been identified as a positive regulator of EMT.
DCBLD2 and the PI3K-Akt Signaling Pathway
The PI3K-Akt pathway is a central signaling node that regulates cell proliferation, survival, and growth. DCBLD2 has been shown to positively regulate this pathway, thereby contributing to tumorigenesis.
Detailed Experimental Protocols
The following are generalized protocols for key applications. It is crucial to optimize these protocols for your specific experimental conditions and to consult the antibody datasheet for recommended dilutions.
Western Blotting
This protocol outlines the basic steps for detecting DCBLD2 in protein lysates.
Protocol:
-
Sample Preparation: Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
Gel Electrophoresis: Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Membrane Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST.
-
Primary Antibody Incubation: Incubate the membrane with the primary Anti-DCBLD2 antibody (diluted in blocking buffer as per manufacturer's instructions) overnight at 4°C.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
Immunohistochemistry (IHC)
This protocol provides a framework for detecting DCBLD2 in paraffin-embedded tissue sections.
Protocol:
-
Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval (HIER) using a citrate-based buffer (pH 6.0).
-
Blocking: Block endogenous peroxidase activity with 3% H2O2 and block non-specific binding with a blocking serum.
-
Primary Antibody Incubation: Incubate sections with the primary Anti-DCBLD2 antibody overnight at 4°C.
-
Washing: Wash sections with PBS or TBS.
-
Secondary Antibody Incubation: Apply a biotinylated secondary antibody followed by a streptavidin-HRP complex.
-
Chromogen Detection: Develop the signal with a chromogen such as DAB.
-
Counterstaining: Counterstain with hematoxylin.
-
Dehydration and Mounting: Dehydrate the sections and mount with a coverslip.
Flow Cytometry
This protocol is for the detection of surface or intracellular DCBLD2.
Protocol:
-
Cell Preparation: Prepare a single-cell suspension from cultured cells or tissues.
-
Fc Receptor Blocking (Optional): Block Fc receptors to reduce non-specific binding.
-
Surface Staining: Incubate cells with the primary Anti-DCBLD2 antibody (or a directly conjugated version if available) for 30 minutes on ice.
-
Washing: Wash cells with FACS buffer (e.g., PBS with 2% FBS).
-
Secondary Antibody Staining (if required): If the primary antibody is unconjugated, incubate with a fluorescently labeled secondary antibody for 30 minutes on ice.
-
Intracellular Staining (if required): Fix and permeabilize the cells before incubating with the primary antibody.
-
Washing: Wash cells as in step 4.
-
Data Acquisition: Resuspend cells in FACS buffer and acquire data on a flow cytometer.
ELISA (Enzyme-Linked Immunosorbent Assay)
This outlines a sandwich ELISA protocol for quantifying DCBLD2.
Protocol:
-
Coating: Coat a 96-well plate with a capture antibody specific for DCBLD2 and incubate overnight.
-
Blocking: Block the plate with a suitable blocking buffer.
-
Sample/Standard Incubation: Add standards and samples to the wells and incubate.
-
Detection Antibody Incubation: Add a biotinylated detection antibody specific for DCBLD2.
-
Streptavidin-HRP Incubation: Add streptavidin-HRP conjugate.
-
Substrate Development: Add a TMB substrate and incubate until color develops.
-
Stop Reaction: Stop the reaction with a stop solution.
-
Read Absorbance: Read the absorbance at 450 nm.
Conclusion
The Anti-DCBLD2/ESDN Antibody (FA19-1) presents a recombinant monoclonal option for researchers studying DCBLD2, with validated applications in ELISA, flow cytometry, and functional assays. However, the lack of extensive peer-reviewed data for this specific clone necessitates careful consideration and in-house validation. A variety of polyclonal and other monoclonal antibodies are also available, offering a broader range of validated applications and species reactivity. The choice of antibody should be guided by the specific experimental needs, and the protocols provided herein offer a starting point for robust and reliable detection of DCBLD2. As our understanding of DCBLD2's role in cancer biology deepens, the availability of well-characterized antibodies will be increasingly critical for advancing this field of research.
A Researcher's Guide to DCBLD2 Antibody Binding Characteristics: A Comparative Overview
DCBLD2, a type-I transmembrane protein, has been implicated in crucial cellular processes including angiogenesis, cell adhesion, motility, and migration.[1] Its involvement in signaling pathways such as PI3K-AKT, Hippo, and Rap1 underscores its potential as a therapeutic target and biomarker, particularly in oncology.[1]
DCBLD2 Signaling Pathways
DCBLD2 is known to be involved in several key signaling pathways that regulate cell growth, proliferation, and migration. Understanding these pathways is crucial for elucidating the functional consequences of antibody binding. DCBLD2 has been shown to interact with ITGB1 (Integrin beta-1), a key factor in the focal adhesion pathway.[2] Furthermore, it is associated with the PI3K-Akt, Hippo, and Rap1 signaling pathways.[1] In the context of cancer, DCBLD2 has been found to regulate the Epithelial-Mesenchymal Transition (EMT) signal.[2][3]
Comparison of Commercially Available DCBLD2 Antibodies
While quantitative binding affinity and avidity data are not consistently provided by manufacturers, the following table summarizes key features of several commercially available DCBLD2 antibodies to aid in preliminary selection for your specific application. It is imperative to empirically determine the binding characteristics for the chosen antibody in your experimental setup.
| Antibody Name/ID | Host Species | Clonality | Tested Applications | Vendor |
| PA5-28547 | Rabbit | Polyclonal | WB, IHC (P) | Thermo Fisher Scientific[4] |
| NBP2-16105 | Rabbit | Polyclonal | WB, IHC | Novus Biologicals[5] |
| 13168-1-AP | Rabbit | Polyclonal | WB, IHC, IP, ELISA | Proteintech[6] |
| HPA016909 | Rabbit | Polyclonal | IHC, ICC-IF | Atlas Antibodies[7] |
| PACO08755 | Rabbit | Polyclonal | ELISA, WB | Assay Genie[8] |
| FNab02261 | Rabbit | Polyclonal | ELISA, WB | FineTest[9] |
| E-AB-14932 | Rabbit | Polyclonal | IHC | Elabscience[10] |
| (Various) | Rabbit, Mouse | Polyclonal, Monoclonal | ELISA, WB, IHC, IP, FC | Biocompare, Creative Diagnostics[11] |
Experimental Protocols for Determining Binding Affinity and Avidity
To rigorously compare DCBLD2 antibodies, it is essential to determine their binding affinity (KD) and avidity. Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI) are powerful, label-free techniques for such measurements.[12]
Surface Plasmon Resonance (SPR)
SPR measures the real-time interaction between an antibody (analyte) and its antigen (ligand) immobilized on a sensor chip.[12] The binding causes a change in the refractive index at the sensor surface, which is detected as a response unit (RU).
Experimental Protocol:
-
Immobilization of Recombinant DCBLD2:
-
Activate the surface of a sensor chip (e.g., CM5) using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
-
Inject recombinant human DCBLD2 protein (ligand) in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) over the activated surface. The amount of immobilized ligand should be optimized to avoid mass transport limitations.
-
Deactivate any remaining active esters with an injection of ethanolamine-HCl.
-
-
Kinetic Analysis:
-
Prepare a series of dilutions of the DCBLD2 antibody (analyte) in a suitable running buffer (e.g., HBS-EP+).
-
Inject the antibody dilutions sequentially over the immobilized DCBLD2 surface, starting from the lowest concentration. Each injection cycle should consist of:
-
Association Phase: Flow the antibody over the sensor surface to monitor binding.
-
Dissociation Phase: Flow running buffer over the surface to monitor the dissociation of the antibody-antigen complex.
-
-
Include a zero-concentration (buffer only) injection for double referencing.
-
-
Regeneration:
-
After each cycle, regenerate the sensor surface by injecting a low pH glycine (B1666218) solution or other appropriate regeneration buffer to remove the bound antibody.
-
-
Data Analysis:
-
The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
Bio-Layer Interferometry (BLI)
BLI is another optical biosensing technique that measures changes in the interference pattern of white light reflected from the surface of a biosensor tip.
Experimental Protocol:
-
Biosensor Hydration and Baseline:
-
Hydrate streptavidin-coated biosensor tips in the running buffer for at least 10 minutes.
-
Establish a stable baseline by dipping the biosensors into wells containing running buffer.
-
-
Immobilization of Biotinylated DCBLD2:
-
Load biotinylated recombinant human DCBLD2 protein onto the streptavidin biosensors by dipping them into wells containing the protein solution. The loading level should be optimized.
-
-
Association and Dissociation:
-
Move the biosensors to wells containing a serial dilution of the DCBLD2 antibody (analyte) to measure the association phase.
-
Transfer the biosensors to wells with running buffer to measure the dissociation phase.
-
-
Data Analysis:
-
The resulting binding curves are globally fitted to a 1:1 binding model to calculate ka, kd, and KD.
-
For avidity measurements, a similar protocol can be followed, but the dissociation step is performed in the presence of a chaotropic agent (e.g., urea (B33335) or guanidinium (B1211019) chloride) or by simply observing the dissociation rate over a longer period for multivalent interactions.
Conclusion
While a direct, data-driven comparison of DCBLD2 antibody binding affinities and avidities is currently limited by the lack of publicly available data, this guide provides researchers with the necessary framework to conduct these critical assessments in-house. By systematically evaluating commercially available antibodies using standardized techniques like SPR and BLI, researchers can select the optimal reagents for their specific needs, thereby enhancing the reliability and reproducibility of their findings in the investigation of DCBLD2's role in health and disease.
References
- 1. biocompare.com [biocompare.com]
- 2. sinobiological.com [sinobiological.com]
- 3. longdom.org [longdom.org]
- 4. researchgate.net [researchgate.net]
- 5. DCBLD2 Polyclonal Antibody (PA5-28547) [thermofisher.com]
- 6. Qualification of a Biolayer Interferometry Assay to Support AZD7442 Resistance Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Anti-DCBLD2 Human Protein Atlas Antibody [atlasantibodies.com]
- 9. DCBLD2 antibody (13168-1-AP) | Proteintech [ptglab.com]
- 10. DCBLD2/ESDN Antibody (NBP2-16105): Novus Biologicals [novusbio.com]
- 11. DCBLD2 Polyclonal Antibody - Elabscience® [elabscience.com]
- 12. Anti-DCBLD2 Antibodies | Invitrogen [thermofisher.com]
Benchmarking a Monoclonal Antibody Against Other Detection Methods for Eosinophil-Derived Neurotoxin (ESDN)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a representative monoclonal antibody for the detection of Eosinophil-Derived Neurotoxin (ESDN), also known as RNase2, against other common detection methodologies. As specific performance data for the "FA19-1" antibody clone is not publicly available, this document utilizes data from well-characterized commercial monoclonal antibodies as a proxy to benchmark against quantitative immunoassays like ELISA and qualitative to semi-quantitative methods such as Western Blotting.
Introduction to ESDN and its Detection
Eosinophil-Derived Neurotoxin (ESDN) is a single-chain polypeptide and a member of the ribonuclease A superfamily, primarily expressed in eosinophils. It serves as a crucial biomarker for eosinophil activation in various inflammatory conditions, including allergic diseases and asthma. Accurate and reliable detection of ESDN is paramount for research and clinical applications. This guide explores the performance of monoclonal antibodies in comparison to established immunoassay techniques.
Comparative Data Summary
The following tables summarize the key performance characteristics of different ESDN detection methods based on publicly available data for representative assays.
Table 1: Performance Characteristics of ESDN Detection Methods
| Feature | Monoclonal Antibody (e.g., Clone HL2166, 6D1.5/A5) in Western Blot | Automated Immunoassay (e.g., ImmunoCAP EDN Assay)[1] | Sandwich ELISA (e.g., ALPCO Kit)[1] |
| Principle | Size-based protein separation followed by specific antibody binding. | Fluorescence enzyme immunoassay. | Enzyme-linked immunosorbent assay. |
| Sample Type | Cell lysates, Tissue extracts | Serum | Serum |
| Assay Time | 4 - 24 hours | ~ 3 hours | 3 - 5 hours |
| Detection | Qualitative to Semi-Quantitative | Quantitative | Quantitative |
| Analytical Range | Variable, dependent on antibody concentration and substrate | 2.6–200 µg/L[1] | Not specified, but shows strong correlation with ImmunoCAP[1] |
| Imprecision (CV%) | Not typically reported | ≤ 7.0%[1] | Not specified |
| Specificity | High, dependent on clone | High | High |
| Throughput | Low to Medium | High | High |
Table 2: Comparison of Quantitative ESDN Immunoassays
| Parameter | ImmunoCAP EDN Assay[1] | ALPCO ELISA Kit[1] |
| Correlation (r) | 0.974[1] | 0.974[1] |
| Bias | A significant bias was observed between the two methods.[1] | A significant bias was observed between the two methods.[1] |
| Notes | The study highlights a strong correlation in measurements between the two platforms, suggesting they reliably track relative changes in ESDN levels. However, the presence of a significant bias indicates that absolute values are not directly interchangeable between these assays.[1] | The study highlights a strong correlation in measurements between the two platforms, suggesting they reliably track relative changes in ESDN levels. However, the presence of a significant bias indicates that absolute values are not directly interchangeable between these assays.[1] |
Experimental Protocols and Methodologies
Detailed experimental protocols are crucial for reproducing and comparing results. Below are representative protocols for Western Blotting and a general outline for an ELISA.
Monoclonal Antibody Detection of ESDN via Western Blotting
This protocol is a generalized procedure and should be optimized for specific antibodies and experimental conditions.
1. Sample Preparation:
-
Prepare cell or tissue lysates in a suitable lysis buffer containing protease inhibitors.
-
Determine the total protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford).
2. SDS-PAGE:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Load the samples onto a polyacrylamide gel (e.g., 4-20% gradient gel).
-
Run the gel at a constant voltage until the dye front reaches the bottom.
3. Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S.
4. Immunodetection:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-ESDN monoclonal antibody (e.g., at a 1:1000 dilution) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse or anti-rabbit IgG) for 1 hour at room temperature.
-
Wash the membrane again as described above.
5. Detection:
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions.
-
Incubate the membrane with the substrate and capture the signal using a CCD camera or X-ray film.
Quantitative Detection of ESDN via Sandwich ELISA
This is a general workflow for a typical sandwich ELISA. Refer to the specific manufacturer's instructions for detailed procedures.
1. Plate Coating:
-
A 96-well microplate is pre-coated with a capture antibody specific for ESDN.
2. Sample and Standard Incubation:
-
Add standards with known ESDN concentrations and prepared samples to the wells.
-
Incubate for a specified time to allow ESDN to bind to the capture antibody.
3. Washing:
-
Wash the plate to remove unbound substances.
4. Detection Antibody Incubation:
-
Add a biotinylated detection antibody specific for ESDN to the wells.
-
Incubate to allow the detection antibody to bind to the captured ESDN.
5. Enzyme Conjugate Incubation:
-
Wash the plate.
-
Add a streptavidin-HRP conjugate to the wells and incubate.
6. Substrate Reaction and Measurement:
-
Wash the plate.
-
Add a chromogenic substrate (e.g., TMB) to the wells. The enzyme reaction will produce a color change.
-
Stop the reaction with a stop solution.
-
Measure the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.
7. Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the ESDN concentration in the samples by interpolating their absorbance values from the standard curve.
Visualizing Workflows and Pathways
Diagrams can aid in understanding complex experimental processes and biological relationships.
References
Safety Operating Guide
Personal protective equipment for handling Anti-DCBLD2/ESDN Antibody (FA19-1)
This guide provides crucial safety and logistical information for the proper handling and disposal of the Anti-DCBLD2/ESDN Antibody (FA19-1). The following procedures are designed to ensure the safety of laboratory personnel and maintain the integrity of the product.
Product Overview
The Anti-DCBLD2/ESDN Antibody (FA19-1) is a humanized monoclonal antibody.[1][2] For research purposes, it is important to note that some formulations of this antibody are available as low endotoxin, azide-free, and BSA-free, and are supplied in a lyophilized (powder) form.[1][3] This guide assumes the antibody is in an azide-free formulation. If your specific product contains sodium azide (B81097) or other hazardous materials, consult the product-specific Safety Data Sheet (SDS) and adjust procedures accordingly.
Personal Protective Equipment (PPE)
Standard laboratory practices should be followed when handling this antibody.[4] The required personal protective equipment is outlined below to minimize exposure and ensure safety.
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses | ANSI Z87.1-compliant, with side shields.[5] |
| Hand Protection | Disposable Gloves | Nitrile gloves are recommended.[5] Change gloves immediately if contaminated. |
| Body Protection | Laboratory Coat | Standard lab coat to protect skin and clothing.[6] |
| Foot Protection | Closed-Toe Shoes | Required for all laboratory work to protect against spills and falling objects.[5] |
Operational Plan: Step-by-Step Handling Protocol
1. Receiving and Storage:
-
Upon receipt, the lyophilized product is shipped at ambient temperature.[1]
-
For long-term storage of the lyophilized powder, store at -20°C.[1]
-
Once reconstituted, store at -80°C to maintain stability.[1]
-
Always avoid multiple freeze-thaw cycles, which can degrade the antibody.[7][8][9] It is best practice to aliquot the reconstituted antibody into single-use volumes.[7]
2. Reconstitution:
-
Refer to the manufacturer's datasheet for the recommended reconstitution buffer and final concentration. For example, one supplier recommends reconstituting with sterile, distilled water to a final concentration of 1 mg/ml.[1]
-
Gently agitate to dissolve the powder completely; do not vortex, as this can denature the antibody.[1][8]
3. Experimental Use:
-
Maintain aseptic conditions to prevent microbial contamination.[7]
-
When not in immediate use, keep antibody solutions on ice or refrigerated to preserve their integrity.[7]
-
Follow established laboratory protocols for your specific application (e.g., ELISA, Flow Cytometry).[1]
Disposal Plan
Since this antibody is specified as azide-free, it is considered a non-hazardous biological material.[1][3]
-
Unused Antibody and Contaminated Disposables: Dispose of the unused antibody solution and any contaminated materials (e.g., pipette tips, tubes) in a biohazard waste container.
-
Liquid Waste: For larger volumes of liquid waste, consult your institution's guidelines for the disposal of non-hazardous biological liquids.
-
General Guidance: All waste disposal should adhere to local, state, and federal regulations for clinical and related waste.[10][11][12]
Workflow and Safety Diagram
The following diagram illustrates the key steps in the handling and disposal workflow for the Anti-DCBLD2/ESDN Antibody (FA19-1).
Caption: Workflow for safe handling of Anti-DCBLD2/ESDN Antibody.
References
- 1. DCBLD2/ESDN Antibody (FA19-1) - Humanized - Low Endotoxin, Azide and BSA Free (NBP3-28795) by Novus, Part of Bio-Techne [bio-techne.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. DCBLD2/ESDN Antibody (FA19-1) - Humanized - Low Endotoxin, Azide and BSA Free [m.chemicalbook.com]
- 4. coriell.org [coriell.org]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. Personal Protective Equipment (PPE) – Biorisk Management [aspr.hhs.gov]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. Antibodies Support—Getting Started | Thermo Fisher Scientific - US [thermofisher.com]
- 9. selleckchem.com [selleckchem.com]
- 10. seslhd.health.nsw.gov.au [seslhd.health.nsw.gov.au]
- 11. cosa.org.au [cosa.org.au]
- 12. advisains.id [advisains.id]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
